molecular formula C5H13NO2 B089701 2-Amino-2-ethyl-1,3-propanediol CAS No. 115-70-8

2-Amino-2-ethyl-1,3-propanediol

Cat. No.: B089701
CAS No.: 115-70-8
M. Wt: 119.16 g/mol
InChI Key: IOAOAKDONABGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-ethyl-1,3-propanediol (AEPD, CAS 115-70-8) is a high-value amino alcohol serving as a versatile building block and reactant in advanced chemical and pharmaceutical research. This compound, with a molecular formula of C5H13NO2 and a molecular weight of 119.16 g/mol, is characterized as a moisture-sensitive, viscous liquid or low-melting solid (melting point ~35-38°C, boiling point ~152-153°C at 10 mmHg) . Its primary research value lies in its dual functionality, featuring a central amine group flanked by two hydroxyl groups, which makes it a key intermediate in synthetic chemistry. In the pharmaceutical industry, AEPD is employed as a critical starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . A significant and emerging application for AEPD is in the field of carbon capture research. It functions as an effective alkanolamine solvent for absorbing carbon dioxide (CO2) . Kinetic studies have demonstrated that aqueous blends of AEPD with activators like piperazine (PZ) exhibit a markedly increased rate constant for CO2 reaction, making these mixtures a promising candidate for efficient post-combustion carbon capture technologies . Furthermore, AEPD finds extensive use in the formulation of high-performance architectural coatings, where it acts as a curing agent and viscosity modifier . It is fully miscible in water and alcohols . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAOAKDONABGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029150
Record name 2-Amino-2-ethyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediol, 2-amino-2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

115-70-8
Record name 2-Amino-2-ethyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoethyl propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AEPD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2-amino-2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-2-ethyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-ethylpropanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-2-ETHYL-1,3-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ADF1987D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol, also known by synonyms such as AEPD and 2-Amino-2-ethylpropane-1,3-diol, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries.[1][2] Its unique structure, featuring both a primary amine and two hydroxyl groups, imparts a range of desirable physicochemical properties that make it a valuable component in various formulations and syntheses.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with general experimental protocols for their determination and an illustration of its application.

Chemical Identity

IdentifierValue
IUPAC Name 2-amino-2-ethylpropane-1,3-diol[2]
CAS Number 115-70-8[1][3][4]
Molecular Formula C5H13NO2[1][3][5]
Molecular Weight 119.16 g/mol [2][3]
SMILES CCC(CO)(CO)N[2]
InChI InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its key characteristics.

PropertyValueSource
Appearance Clear yellow viscous liquid or solid[1][3][5][1][3][5]
Melting Point 35-38 °C[1][3][4][6][1][3][4][6]
Boiling Point 152-153 °C at 10 mmHg[1][3][4][1][3][4]
Density 1.099 g/cm³[1][3][4][1][3][4]
Solubility Soluble in water[3][5][7][3][5][7]
pKa 12.27 ± 0.20 (Predicted)[3][5][3][5]
Flash Point > 110 °C (> 230 °F)[8][9][8][9]
Refractive Index 1.4851 - 1.4871[1][3][4][1][3][4]
Vapor Pressure 0.000737 mmHg at 25°C[1][5][1][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound are often proprietary or not publicly disclosed. However, the following are general, standardized methodologies that are typically employed for determining the key properties listed above.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first drop of liquid is observed) and the temperature at which the substance is completely molten are recorded as the melting range.

Boiling Point Determination (Distillation Method)
  • Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Due to the high boiling point of this compound at atmospheric pressure, vacuum distillation is employed as indicated by the available data (152-153 °C at 10 mmHg).[1][3][4]

  • Procedure: The compound is placed in the round-bottom flask with a few boiling chips. The system is evacuated to the desired pressure (10 mmHg). The flask is then heated gently.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the specified pressure.

Solubility Determination (Visual Method)
  • Sample Preparation: A known mass of this compound is weighed.

  • Procedure: A measured volume of the solvent (e.g., water) is added to the sample in a test tube or beaker at a constant temperature. The mixture is agitated (e.g., using a magnetic stirrer) for a specified period.

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, more solute is added until saturation is reached. The solubility is then expressed as the mass of solute that dissolves in a given volume of solvent at that temperature. The search results indicate it is soluble in water.[3][5][7]

Applications in Research and Drug Development

This compound is utilized in various industrial and pharmaceutical applications.[1][3] Its primary functions include:

  • Buffering Agent: Due to its amine group, it can act as a buffer to maintain pH in formulations.[1][2]

  • Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1][10]

  • Emulsifying Agent: In its soap form, it can be used to emulsify oils, fats, and waxes.[3][7]

  • Component in Cosmetics: It is used in personal care products for its pH-stabilizing and moisturizing properties.[1][2]

Visualization of a General Application Workflow

The following diagram illustrates a generalized workflow for the use of this compound as a buffering agent in a pharmaceutical formulation.

G cluster_formulation Pharmaceutical Formulation Workflow A Active Pharmaceutical Ingredient (API) E Mixing and Dissolution A->E B Excipients Selection B->E C This compound (Buffering Agent) C->E Addition D Solvent (e.g., Water) D->E F pH Adjustment and Stabilization E->F G Final Formulation F->G

Caption: Workflow for utilizing this compound as a buffering agent.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[4][8] Appropriate personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[8][9] It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][9] In case of contact, flush the affected area with plenty of water.[8][9] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][11]

References

2-Amino-2-ethyl-1,3-propanediol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2-ethyl-1,3-propanediol, a versatile chemical compound with applications in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, and known applications, with a focus on its relevance to research and development.

Chemical Identity and Molecular Structure

This compound, also known by other names such as AEPD, is a substituted propanediol compound. Its fundamental chemical information is crucial for its proper handling, application, and integration into experimental designs.

CAS Number: 115-70-8[1][2][3][4][5]

Molecular Formula: C₅H₁₃NO₂[1][2][3]

Molecular Weight: 119.16 g/mol [1][4]

The molecular structure of this compound consists of a central carbon atom to which an amino group, an ethyl group, and two hydroxymethyl groups are attached. This structure imparts both hydrophilic (due to the hydroxyl and amino groups) and moderate lipophilic (due to the ethyl group) characteristics to the molecule.

Molecular Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in various applications, from serving as a buffer in biological assays to its role as a precursor in chemical syntheses. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Physical State Viscous liquid or crystalline mass[1][4]
Appearance Clear yellow viscous liquid[1]
Melting Point 35-38.5 °C[1][4]
Boiling Point 152-153 °C at 10 mmHg[1][4]
Density 1.099 g/cm³ at 20°C[4]
Refractive Index 1.4851-1.490 at 20°C[4]
Water Solubility Soluble[1]
pKa 12.27 ± 0.20 (Predicted)[1]
pH of 0.1 M aqueous solution 10.8[4]

Applications in Research and Drug Development

This compound serves as a versatile building block and reagent in various scientific and industrial applications.

  • Pharmaceutical Intermediate: It is utilized in the pharmaceutical industry.[1][3] While specific drug synthesis pathways involving this exact molecule are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, derivatives of 2-amino-1,3-propanediols are central to the structure of Fingolimod, an immunomodulating drug.

  • Buffering Agent: Due to its amino and hydroxyl groups, it can act as a buffer in chemical and biological systems. Its pKa suggests it would be effective in alkaline conditions.

  • Emulsifying Agent: In its soap form, it is used as an emulsifying agent for oils, fats, and waxes.[1]

  • Absorbent for Acidic Gases: It finds application as an absorbent for acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S).[1]

  • Organic Synthesis: It is a precursor in various organic syntheses.[1]

Experimental Protocols

General Synthetic Approach (Vanderbilt, Hass Method):

A plausible, though not explicitly detailed, synthesis could be based on the method developed by Vanderbilt and Hass, which involves the following conceptual steps:

  • Nitroaldol Condensation (Henry Reaction): Reaction of nitroethane with two equivalents of formaldehyde in the presence of a base catalyst to form 2-nitro-2-ethyl-1,3-propanediol.

  • Reduction of the Nitro Group: The resulting nitro-diol is then reduced to the corresponding amino-diol. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reduction (e.g., using a metal like iron or tin in acidic conditions).

Note: The above is a generalized representation. Actual laboratory execution would require optimization of reaction conditions, purification methods (such as distillation or crystallization), and analytical characterization (e.g., NMR, IR spectroscopy, and mass spectrometry) to ensure the identity and purity of the final product.

Role in Signaling Pathways: A Broader Perspective

Direct evidence specifically implicating this compound in cellular signaling pathways is not currently available in the scientific literature. However, its structural analog, 2-amino-1,3-propanediol (also known as serinol), is a precursor in the biosynthesis of sphingolipids. Sphingolipids are a class of lipids that are critical components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.

The core structure of sphingolipids is a sphingoid base, which is a long-chain amino alcohol. The biosynthesis of these bases often starts from the condensation of serine (an amino acid with a similar structure to serinol) and a fatty acyl-CoA. Given the structural similarity, it is plausible that derivatives of this compound could potentially interact with or modulate sphingolipid metabolic pathways, although this remains a subject for future research.

Below is a generalized diagram of the de novo sphingolipid biosynthesis pathway, illustrating the central role of amino alcohol precursors.

Sphingolipid_Biosynthesis cluster_0 Precursor Condensation Serine Serine Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Complex Sphingolipids Complex Sphingolipids Glucosylceramide->Complex Sphingolipids

Caption: De novo sphingolipid biosynthesis pathway.

This diagram illustrates the initial steps of sphingolipid synthesis, where an amino alcohol precursor (serine) is condensed with a fatty acyl-CoA. While this pathway specifically shows serine, it provides a conceptual framework for how other amino alcohols could potentially enter or influence this critical signaling lipid pathway.

Conclusion

This compound is a chemical compound with a well-defined structure and a range of physicochemical properties that make it suitable for various applications, including as a pharmaceutical intermediate, buffering agent, and emulsifier. While its direct biological roles, particularly in cell signaling, are not yet elucidated, its structural relationship to key biological molecules like sphingoid bases suggests potential areas for future investigation. The lack of detailed, publicly available experimental protocols for its synthesis highlights an opportunity for further research and publication in the field of organic synthesis. This guide serves as a foundational resource for researchers and professionals interested in the properties and potential applications of this versatile compound.

References

solubility of 2-Amino-2-ethyl-1,3-propanediol in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-ethyl-1,3-propanediol (AEPD) in both aqueous and organic media. AEPD is a valuable building block in organic synthesis and finds applications in various fields, including pharmaceuticals and as an emulsifying agent. A thorough understanding of its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound across a range of solvents and temperatures is not extensively available in publicly accessible literature. However, based on safety data sheets and chemical encyclopedias, a qualitative and semi-quantitative summary can be compiled. The compound is widely reported to be highly soluble in water, with some sources indicating complete miscibility. Its solubility in alcohols is also noted.

Table 1: Solubility of this compound in Aqueous Solvents

SolventTemperature (°C)SolubilityCitation
Water25~1,000,000 mg/L (Miscible)[1]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilityCitation
AlcoholsNot SpecifiedSoluble[2]
EthanolNot SpecifiedSoluble[3]

Note: The solubility value in water is based on an estimation and its classification as "miscible" suggests that it is soluble in all proportions.

Experimental Protocols for Solubility Determination

For researchers seeking to generate precise solubility data for this compound, established methodologies can be employed. The following are detailed protocols for the gravimetric method, a widely used and reliable technique for determining the solubility of a solid in a liquid.

Protocol 1: Gravimetric Determination of Solubility in Aqueous and Organic Solvents

This protocol is adapted from standard laboratory procedures for solubility determination.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringe filters (0.45 µm pore size, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

  • Separation of Undissolved Solute:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved particles.

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Record the precise weight of the evaporation dish with the saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. For water, a temperature of 105°C is typically used. For organic solvents, a lower temperature under vacuum may be necessary.

    • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry residue.

  • Calculation of Solubility:

    • Mass of dissolved solute: (Weight of dish + residue) - (Weight of empty dish)

    • Mass of solvent: (Weight of dish + solution) - (Weight of dish + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B C Separation of Undissolved Solute (Filtration) B->C D Mass Determination of Saturated Solution C->D E Solvent Evaporation D->E F Mass Determination of Dry Residue E->F G Calculation of Solubility F->G

Gravimetric Solubility Determination Workflow
Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

G cluster_solute Solute Properties (AEPD) cluster_solvent Solvent Properties Solute_Polarity High Polarity (Amino and Hydroxyl Groups) Solubility Solubility Solute_Polarity->Solubility favors interaction with polar solvents H_Bonding Hydrogen Bond Donor/Acceptor H_Bonding->Solubility strong interactions with H-bonding solvents Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility

Relationship between Molecular Properties and Solubility

References

The Immunomodulatory Landscape of 2-Amino-2-ethyl-1,3-propanediol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions of 2-Amino-2-ethyl-1,3-propanediol derivatives, with a particular focus on their roles as modulators of sphingosine-1-phosphate (S1P) receptors. This document details the mechanisms of action, quantitative biological activities, and key experimental protocols relevant to the study of these compounds, offering a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction: From a Simple Scaffold to Potent Immunomodulators

The this compound scaffold is a versatile chemical entity. While the parent compound sees use in various industrial applications, its true biological significance is revealed through its derivatives, which have emerged as powerful modulators of critical signaling pathways in the immune system. The most prominent of these derivatives are analogs of sphingosine, a key component of cell membranes and a precursor to the signaling lipid sphingosine-1-phosphate (S1P).

This guide will focus on two key derivatives that exemplify the therapeutic potential of this chemical class:

  • FTY720 (Fingolimod): A well-established immunomodulator, FTY720 is a structural analog of sphingosine and the first oral therapy approved for relapsing-remitting multiple sclerosis.[1]

  • KRP-203: A novel S1P receptor agonist that has demonstrated immunomodulatory effects in preclinical models of autoimmune disease and organ transplantation.[2][3]

These compounds, after in vivo phosphorylation, act as potent agonists at S1P receptors, profoundly influencing lymphocyte trafficking and other cellular processes.

Mechanism of Action: Sequestration of Lymphocytes

The primary mechanism by which FTY720 and KRP-203 exert their immunomodulatory effects is through their interaction with S1P receptors, a family of five G protein-coupled receptors (S1P1-5).[4]

Activation and Internalization:

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[4] FTY720-P is a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[5] The binding of FTY720-P to the S1P1 receptor on lymphocytes initially activates the receptor, but subsequently leads to its internalization and degradation.[6]

This functional antagonism is a key aspect of its mechanism. By downregulating S1P1 on the surface of lymphocytes, FTY720-P renders these cells unresponsive to the endogenous S1P gradient that is essential for their egress from secondary lymphoid organs, such as lymph nodes.[6] This leads to the sequestration of lymphocytes within these organs, preventing their migration to sites of inflammation, including the central nervous system in the case of multiple sclerosis.[6]

Receptor Selectivity:

KRP-203 also requires in vivo phosphorylation to become active. Its phosphorylated form, KRP-203-P, exhibits a more selective profile than FTY720-P, acting as a potent agonist at the S1P1 receptor while having significantly lower activity at the S1P3 receptor.[7] This selectivity is noteworthy because activation of the S1P3 receptor has been associated with adverse effects such as bradycardia.[7]

The following diagram illustrates the signaling pathway of FTY720.

FTY720_Mechanism cluster_blood Bloodstream cluster_cell Cell (e.g., Hepatocyte) cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node FTY720 FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720_P FTY720-Phosphate (Active Metabolite) SphK2->FTY720_P S1P1_surface S1P1 Receptor (Surface) FTY720_P->S1P1_surface Binds and Activates S1P1_internalized Internalized S1P1 (Degradation) S1P1_surface->S1P1_internalized Internalization & Degradation Sequestration Lymphocyte Sequestration S1P1_internalized->Sequestration Blocks Egress Signal

FTY720 activation and lymphocyte sequestration.

Quantitative Biological Data

The potency and selectivity of FTY720-phosphate and KRP-203-phosphate at the different S1P receptor subtypes have been determined in various in vitro assays. The following table summarizes key quantitative data for these compounds.

CompoundReceptorAssay TypeValueReference
FTY720-Phosphate S1P1EC500.3 - 0.6 nM[8]
S1P3EC50~3 nM[8]
S1P4EC500.3 - 0.6 nM[8]
S1P5EC500.3 - 0.6 nM[8]
S1P2EC50359 ± 69 nM[9]
KRP-203-Phosphate S1P1ED50Similar to FTY720-P[10]
S1P3EC50>1000 nM[7]
S1P5% Activity45.6% (Partial Agonist)[11]

Detailed Experimental Protocols

[35S]GTPγS Binding Assay for S1P Receptor Activation

This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Cell membranes expressing the S1P receptor of interest.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.5% (w/v) fatty acid-free BSA.

  • GDP (Guanosine 5'-diphosphate).

  • Test compounds (FTY720-P, KRP-203-P) and control agonists (S1P).

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control agonists in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer.

    • 50 µL of the appropriate compound dilution.

    • 50 µL of diluted cell membranes.

  • Initiation of Reaction: Add 50 µL of Assay Buffer containing [35S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-30 µM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • SPA Bead Addition: Add 50 µL of a slurry of WGA-coated SPA beads (1 mg/well) to each well.

  • Equilibration: Seal the plate and incubate for a further 60 minutes at room temperature to allow the membranes to bind to the beads.

  • Detection: Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the EC50 values by plotting the specific binding (total binding minus non-specific binding) against the log concentration of the agonist.

GTPgS_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Compounds, Buffers) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Buffer, Compound, Membranes) prepare_reagents->assay_setup initiate_reaction Initiate Reaction (Add [35S]GTPγS and GDP) assay_setup->initiate_reaction incubation_1 Incubate at 30°C for 60 min initiate_reaction->incubation_1 add_spa_beads Add SPA Beads incubation_1->add_spa_beads incubation_2 Incubate at RT for 60 min add_spa_beads->incubation_2 detection Scintillation Counting incubation_2->detection data_analysis Data Analysis (Calculate EC50) detection->data_analysis end End data_analysis->end

[35S]GTPγS binding assay workflow.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da).

  • Sterile drinking water.

  • Test compound (e.g., KRP-203) and vehicle control.

  • Oral gavage needles.

  • Calipers and scale for measurements.

  • Formalin and paraffin for histology.

  • Hematoxylin and eosin (H&E) stain.

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Acute Colitis:

    • Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.

  • Treatment:

    • Administer the test compound (e.g., KRP-203) or vehicle control to the mice daily by oral gavage, starting from day 0 of DSS administration.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Termination and Tissue Collection:

    • At the end of the treatment period (day 7), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect a portion of the distal colon for histological analysis.

  • Histological Analysis:

    • Fix the colon tissue in 10% buffered formalin, embed in paraffin, and section.

    • Stain the sections with H&E.

    • Score the sections for the severity of inflammation, crypt damage, and ulceration.

DSS_Colitis_Workflow start Start acclimatization Acclimatize Mice (1 week) start->acclimatization dss_induction Induce Colitis (3-5% DSS in drinking water for 5-7 days) acclimatization->dss_induction treatment Daily Treatment (e.g., KRP-203 or Vehicle) acclimatization->treatment dss_induction->treatment monitoring Daily Monitoring (Weight, Stool, Blood, DAI) dss_induction->monitoring treatment->monitoring termination Euthanize and Collect Colon monitoring->termination histology Histological Analysis (H&E Staining and Scoring) termination->histology end End histology->end

Workflow for DSS-induced colitis model.

Conclusion

Derivatives of this compound, particularly FTY720 and KRP-203, represent a significant class of immunomodulatory agents. Their mechanism of action, centered on the modulation of S1P receptors and the subsequent sequestration of lymphocytes, has proven to be a valuable therapeutic strategy for autoimmune diseases. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules. Future research may focus on developing derivatives with even greater receptor subtype selectivity to fine-tune the therapeutic effects and minimize off-target activities.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Amino-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of 2-Amino-2-ethyl-1,3-propanediol (AEPD). AEPD is a valuable building block in pharmaceutical synthesis and other chemical industries. Understanding its thermal properties is critical for ensuring product quality, stability, and safety during manufacturing, storage, and application.

While direct experimental data for AEPD is limited in publicly available literature, this guide synthesizes information from structurally similar compounds, particularly 2-Amino-2-methyl-1,3-propanediol (AMPD), to provide a robust predictive profile. The experimental protocols and potential degradation pathways outlined herein are based on established analytical techniques and known chemical reactivity of analogous molecules.

Core Physical and Chemical Properties

This compound is a viscous liquid at room temperature with the following key properties:

PropertyValue
CAS Number 115-70-8[1][2][3]
Molecular Formula C5H13NO2[1][3]
Molecular Weight 119.16 g/mol [1][3]
Melting Point 35-38 °C[4]
Boiling Point 152-153 °C at 10 mmHg[4]
Appearance Light yellow, viscous liquid[4]

Expected Thermal Behavior and Stability

Based on the analysis of its close structural analog, 2-Amino-2-methyl-1,3-propanediol (AMPD), AEPD is expected to exhibit high thermal stability. Thermogravimetric analysis (TGA) of AMPD shows no significant mass loss below 150°C, indicating that the compound is stable up to this temperature.[5] It is anticipated that AEPD will have a similar thermal stability profile.

Differential Scanning Calorimetry (DSC) of AMPD reveals complex phase transition behaviors, including supercooling and solid-solid phase transitions, which are attributed to its extensive three-dimensional hydrogen-bonding network.[5] AEPD, possessing similar hydroxyl and amino functional groups, is likely to exhibit comparable complex thermal behaviors.

Table 1: Summary of Thermal Properties of the Analogous Compound 2-Amino-2-methyl-1,3-propanediol (AMPD)

ParameterValueTechniqueReference
Initial Decomposition Temperature > 150 °CTGA[5]
Endothermic Enthalpy Change (ΔHendo) 247.9 J/gDSC[5]
Exothermic Enthalpy Change (ΔHexo) -154.9 J/gDSC[5]

Note: This data is for AMPD and serves as an estimate for the expected thermal behavior of AEPD.

Thermal Degradation Profile

Upon heating to higher temperatures, AEPD is expected to decompose. The primary hazardous decomposition products are anticipated to be nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia.[4]

A plausible degradation pathway, inferred from studies on the thermal degradation of 2-amino-2-methyl-1-propanol (AMP), involves an intramolecular cyclization reaction.[6] In this proposed mechanism for AEPD, the amino group attacks one of the hydroxyl groups, leading to the elimination of water and the formation of a cyclic oxazolidine derivative, 4-ethyl-4-(hydroxymethyl)oxazolidine. Further degradation of this cyclic intermediate would lead to the formation of smaller volatile molecules.

G Proposed Thermal Degradation Pathway of AEPD AEPD This compound Intermediate Cyclic Intermediate (4-ethyl-4-(hydroxymethyl)oxazolidine) AEPD->Intermediate Intramolecular Cyclization (-H2O) Products Degradation Products (NOx, CO, CO2, NH3, H2O) Intermediate->Products Further Decomposition

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability and degradation profile of this compound. These protocols are adapted from established methods for the analysis of the structurally similar compound, 2-Amino-2-methyl-1,3-propanediol.[5]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of AEPD by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the AEPD sample is free of moisture by drying it in a vacuum oven at a temperature below its melting point (e.g., 30°C) for 24 hours.

    • Accurately weigh 5-10 mg of the dried sample into an alumina crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the percentage mass loss at different temperature intervals.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation:

    • Hermetically seal 5-10 mg of the dried AEPD sample in an aluminum DSC pan to prevent volatilization.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

    • Heat the sample to a temperature above its boiling point (e.g., 200°C) at a controlled rate (e.g., 10 °C/min) to observe endothermic events like melting and decomposition.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any exothermic crystallization events.

    • A second heating scan can be performed to study the thermal history of the sample.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (melting, decomposition) and exothermic peaks (crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Dry AEPD Sample Weigh Weigh Sample (5-10 mg) Prep->Weigh Seal Seal in Crucible/Pan Weigh->Seal TGA TGA Analysis Seal->TGA DSC DSC Analysis Seal->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Stability Determine Thermal Stability TGA_Data->Stability Degradation Characterize Degradation Profile TGA_Data->Degradation Transitions Identify Phase Transitions DSC_Data->Transitions DSC_Data->Degradation

Caption: General workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of this compound, based on the best available data from analogous compounds. AEPD is anticipated to be thermally stable up to approximately 150°C. Above this temperature, it is likely to undergo decomposition, potentially via an intramolecular cyclization mechanism, to produce various gaseous byproducts. The detailed experimental protocols provided herein offer a clear roadmap for researchers and professionals to conduct their own thermal analysis of AEPD, enabling a more precise understanding of its behavior under specific process conditions. This knowledge is paramount for the safe and effective use of AEPD in pharmaceutical and other applications.

References

The Advent of a Versatile Moiety: The Discovery and Historical Synthesis of 2-Amino-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the development of various chemical applications, 2-Amino-2-ethyl-1,3-propanediol, emerged from the foundational chemical explorations of the mid-20th century. Its initial synthesis, a testament to the burgeoning field of organic chemistry, paved the way for its widespread use as an emulsifying agent, a buffering agent, and a crucial intermediate in the synthesis of pharmaceuticals and other complex molecules.

The discovery of this compound can be traced back to the pioneering work on nitroparaffin derivatives. The first documented preparation is attributed to Vanderbilt and Hass in a 1940 patent, with a subsequent detailed academic disclosure by Johnson and Degering in a 1943 publication in the Journal of Organic Chemistry.[1] These seminal works laid the groundwork for the industrial-scale production of this aminodiol, a process later refined by McMillan in a 1949 patent.[1]

The historical synthesis of this compound is predominantly characterized by a two-step process: the condensation of a nitroalkane with formaldehyde, followed by the reduction of the resulting nitrodiol. This approach proved to be an efficient and scalable method for accessing this valuable chemical entity.

The Nitroalkane Condensation Route

The primary historical method for synthesizing this compound begins with the base-catalyzed condensation of 1-nitropropane with two equivalents of formaldehyde. This reaction, a variation of the Henry reaction, yields the intermediate compound, 2-ethyl-2-nitro-1,3-propanediol.

Experimental Protocol: Synthesis of 2-ethyl-2-nitro-1,3-propanediol

In a typical laboratory-scale synthesis, 1-nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a basic catalyst, such as an alkali metal hydroxide or carbonate. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the condensation.

Procedure:

  • A reaction vessel is charged with 1-nitropropane and an aqueous solution of formaldehyde (typically 37%).

  • A catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) is added portion-wise while maintaining the reaction temperature between 25-35°C with external cooling.

  • After the addition of the catalyst is complete, the mixture is stirred for several hours at a slightly elevated temperature (e.g., 40-50°C) to ensure the completion of the reaction.

  • The resulting solution containing 2-ethyl-2-nitro-1,3-propanediol is then typically carried forward to the reduction step without extensive purification.

The Reduction of the Nitrodiol

The second and final step in this historical synthesis is the reduction of the nitro group in 2-ethyl-2-nitro-1,3-propanediol to a primary amine. The most common and historically significant method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-ethyl-2-nitro-1,3-propanediol

The hydrogenation is carried out in a pressure reactor using a suitable catalyst, most notably Raney nickel.

Procedure:

  • The aqueous solution of 2-ethyl-2-nitro-1,3-propanediol from the previous step is placed in a high-pressure autoclave.

  • A catalytic amount of Raney nickel is added to the solution.

  • The autoclave is sealed and pressurized with hydrogen gas to a pressure typically ranging from 500 to 1500 psi.

  • The mixture is heated to a temperature between 50°C and 100°C and agitated to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • After the theoretical amount of hydrogen has been consumed, the reaction is cooled, and the pressure is released.

  • The catalyst is removed by filtration, and the resulting aqueous solution of this compound is concentrated by distillation under reduced pressure to yield the final product.

Alternative Historical Synthesis: The Diethyl Malonate Pathway

While the nitroalkane route was the predominant method, another classical approach to the synthesis of amino alcohols involves the use of diethyl malonate. Although less commonly cited for this specific compound in early literature, this pathway represents a valid and historically relevant synthetic strategy.

The synthesis would conceptually proceed through the following stages:

  • Amination of Diethyl Malonate: Introduction of an amino group at the alpha-position of diethyl malonate.

  • Alkylation: Introduction of an ethyl group at the same alpha-position.

  • Reduction: Reduction of the two ester groups to hydroxyl groups.

Conceptual Experimental Workflow

G cluster_0 Diethyl Malonate Pathway Diethyl Malonate Diethyl Malonate Diethyl Aminomalonate Diethyl Aminomalonate Diethyl Malonate->Diethyl Aminomalonate Nitrosation then Reduction or other amination methods Diethyl Aminoethylmalonate Diethyl Aminoethylmalonate Diethyl Aminomalonate->Diethyl Aminoethylmalonate Alkylation with Ethyl Halide This compound This compound Diethyl Aminoethylmalonate->this compound Reduction of Esters (e.g., with LiAlH4)

Caption: Conceptual workflow for the synthesis of this compound via the diethyl malonate pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods. It is important to note that reported yields and conditions often varied based on the specific laboratory or industrial setting.

ParameterSynthesis of 2-ethyl-2-nitro-1,3-propanediolCatalytic Hydrogenation of Nitrodiol
Reactants 1-Nitropropane, Formaldehyde2-ethyl-2-nitro-1,3-propanediol, H₂
Catalyst Base (e.g., NaOH, K₂CO₃)Raney Nickel
Solvent WaterWater
Temperature 25-50°C50-100°C
Pressure Atmospheric500-1500 psi
Typical Yield High (often used in situ)>90%

Logical Relationship of the Primary Historical Synthesis

The following diagram illustrates the logical progression of the primary historical synthesis route, from starting materials to the final product.

G cluster_1 Primary Historical Synthesis A 1-Nitropropane C Condensation (Henry Reaction) A->C B Formaldehyde B->C D 2-ethyl-2-nitro-1,3-propanediol C->D E Catalytic Hydrogenation D->E F This compound E->F

Caption: Logical workflow of the primary historical synthesis of this compound.

The discovery and elucidation of these early synthesis methods for this compound were pivotal, providing a robust foundation for the large-scale production and subsequent application of this versatile chemical in a multitude of industrial and scientific endeavors.

References

Spectroscopic Profile of 2-Amino-2-ethyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-2-ethyl-1,3-propanediol (CAS No. 115-70-8), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and structured data tables for ease of reference and comparison.

Introduction

This compound, with the molecular formula C₅H₁₃NO₂, is a valuable building block in organic synthesis, particularly in the pharmaceutical and cosmetic industries.[1][2][3] A thorough understanding of its structural and chemical properties is paramount for its effective application. This guide offers an in-depth look at its spectroscopic characteristics to aid in its identification, characterization, and quality control.

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
0.83Triplet3H-CH₂CH₃
1.34Quartet2H-CH₂ CH₃
3.42Singlet4H2 x -CH₂ OH
4.09Broad Singlet5H-NH₂, 2 x -OH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
8.3-CH₂CH₃
25.4-CH₂ CH₃
56.4C (NH₂)(CH₂CH₃)(CH₂OH)₂
65.52 x -CH₂ OH
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

IR Peak Table

Wavenumber (cm⁻¹)Transmittance (%)Assignment
33614O-H, N-H stretching
296229C-H stretching (asymmetric)
287742C-H stretching (symmetric)
159135N-H bending
146441C-H bending
103810C-O stretching
100025C-N stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrum Peak Table

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
30100.0
4219.3
4322.8
4443.1
5715.8
7124.1
8891.1
119 (M+)0.4

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general protocols for each are outlined below.

NMR Spectroscopy Protocol

A solution of this compound was prepared in a suitable deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-25 mg/mL. The sample was placed in a 5 mm NMR tube.

  • ¹H NMR: The spectrum was acquired on a 90 MHz spectrometer. Data was collected with a spectral width of approximately 15 ppm, centered around 5 ppm. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum was acquired on a 22.5 MHz spectrometer. The spectral width was set to approximately 200 ppm. Proton decoupling was employed to simplify the spectrum.

IR Spectroscopy Protocol

The IR spectrum was obtained using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry Protocol

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated by a mass analyzer. The detector measured the abundance of each fragment at its respective mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Inlet Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (Electron Ionization) MS_Prep->MS_Acq NMR_Data Chemical Shifts Multiplicity Integration NMR_Acq->NMR_Data IR_Data Wavenumbers Transmittance IR_Acq->IR_Data MS_Data m/z Ratios Relative Intensities MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Versatility of 2-Amino-2-ethyl-1,3-propanediol: An In-depth Technical Guide to its Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-ethyl-1,3-propanediol (AEPD), a versatile organic compound, holds significant potential across a spectrum of industrial and pharmaceutical applications. This technical guide delves into the core functionalities of AEPD, presenting its chemical and physical properties, exploring its diverse uses, and providing insights into its role in chemical synthesis and formulation. From its function as a robust buffering agent and emulsifier to its critical role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and polymers, this document serves as a comprehensive resource for professionals seeking to leverage the unique characteristics of this amino alcohol.

Introduction

This compound, also known by its synonym AEPD, is a primary amino alcohol with the chemical formula C5H13NO2.[1][2] Its structure, featuring a primary amine and two hydroxyl groups, imparts a unique combination of properties that make it a valuable intermediate and additive in numerous chemical processes. This guide will provide a detailed overview of its applications, supported by quantitative data and illustrative diagrams to facilitate a deeper understanding of its utility.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of AEPD is fundamental to its application in various fields. Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C5H13NO2[1][2][3][4][5]
Molecular Weight 119.16 g/mol [2][4][6][7]
CAS Number 115-70-8[1][2][3][4][6][7]
Appearance Clear colorless to yellow viscous liquid[3][7][8]
Melting Point 35.00 - 38.5 °C[6][8]
Boiling Point 152 - 153 °C @ 10 mmHg[6][8]
Density 1.099 g/cm³ at 20°C[6]
Refractive Index 1.4850 - 1.4900 @ 20°C[3]
pH (0.1 M aqueous solution) 10.8[6][8]
Flash Point > 110 °C (> 230 °F)[8][9]
Solubility Fully miscible in water and soluble in alcohols.[5][6][10]
pKa Data not explicitly found in search results.
LogP -1.3[2]

Industrial Applications

AEPD's unique chemical structure lends itself to a wide array of industrial uses, primarily leveraging its properties as an emulsifier, buffering agent, and chemical intermediate.

Emulsifying Agent

In its soap form, this compound is an effective emulsifying agent for oils, fats, and waxes.[1][6] This property is crucial in the formulation of a variety of products, including:

  • Cosmetic Creams and Lotions: AEPD helps to stabilize the oil and water phases, leading to homogenous and aesthetically pleasing products.[6]

  • Polishes and Cleaning Compounds: It aids in the dispersion of active ingredients and improves the overall performance of these formulations.[6]

  • Leather Dressings and Textile Specialties: Its emulsifying properties are utilized to create stable formulations for treating and finishing materials.[6]

Absorbent for Acidic Gases

AEPD is employed as an absorbent for acidic gases such as carbon dioxide (CO2) and hydrogen sulfide (H2S) in industrial gas streams.[1][6] This application is vital for gas purification processes in various industries.

Corrosion Inhibition and Coatings

The amine functionality of AEPD allows it to act as a corrosion inhibitor. It helps maintain a constant alkalinity, preventing the formation of solid products that could impede line flow in boiling water systems.[11] In the coatings industry, salts of amino alcohols like AEPD are used to improve package stability and act as a pigment dispersion aid, enhancing wetting and viscosity stability.[11]

Synthesis of Polymers

AEPD serves as a versatile building block in polymer chemistry. It can be used in the synthesis of various polymers, including functional aliphatic cyclic carbonate monomers.[12] The difunctionality of AEPD (amine and two hydroxyl groups) makes it a useful raw material to increase the solubility of other components and improve solution stability in both water- and solvent-based polymer systems.[11]

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound primarily as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and as a buffering agent in drug formulations.[3][10][13]

Intermediate in API Synthesis

AEPD is a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical compounds.[6][13] Its versatile functional groups allow for the construction of more complex molecules. For instance, derivatives of 2-amino-1,3-propanediol are used in the synthesis of immunosuppressants like Fingolimod hydrochloride.[14]

Buffering Agent

With a pH of 10.8 in a 0.1M aqueous solution, AEPD is an effective buffering agent, helping to maintain a stable pH in pharmaceutical formulations.[6][9][15] This is critical for the stability and efficacy of many drugs, especially in liquid dosage forms. Its buffering capacity is also utilized in various biochemical and biological test systems, such as cell culture media.[16]

Experimental Protocols

While detailed, step-by-step experimental protocols for specific industrial and pharmaceutical applications of AEPD are often proprietary and not publicly available, general synthetic strategies can be outlined based on established chemical principles.

General Synthesis of AEPD Derivatives for Pharmaceutical Use

A common synthetic route to AEPD involves the reduction of the corresponding nitro compound.[6] Further derivatization can be achieved through reactions targeting the amino or hydroxyl groups.

Disclaimer: The following is a generalized conceptual workflow and should not be considered a validated experimental protocol. All laboratory work should be conducted under the supervision of qualified professionals with appropriate safety measures in place.

Synthesis_Workflow Start 2-Nitro-2-ethyl-1,3-propanediol Step1 Reduction (e.g., Catalytic Hydrogenation) Start->Step1 H2, Catalyst AEPD This compound (AEPD) Step1->AEPD Step2a Reaction with Electrophile (e.g., Acyl Chloride) AEPD->Step2a Step2b Reaction at Hydroxyl Groups AEPD->Step2b Product_Amide N-Acyl-AEPD Derivative Step2a->Product_Amide API Active Pharmaceutical Ingredient (API) Product_Amide->API Product_Ether_Ester O-Substituted AEPD Derivative Step2b->Product_Ether_Ester Product_Ether_Ester->API

Caption: Conceptual workflow for the synthesis of AEPD and its derivatives.

Use as a Buffer in a General Protein Solution

To prepare a buffered protein solution using AEPD:

  • Calculate the required amount of AEPD: Based on the desired buffer concentration and final volume.

  • Dissolve AEPD in deionized water: Stir until fully dissolved.

  • Adjust the pH: Use a suitable acid (e.g., HCl) to titrate the solution to the desired pH, monitoring with a calibrated pH meter.

  • Add the protein of interest: Dissolve the protein in the prepared buffer.

  • Bring to final volume: Add deionized water to reach the final desired volume.

Signaling Pathways and Logical Relationships

While AEPD itself is not a direct signaling molecule in biological pathways, its structural analogs, such as serinol (2-amino-1,3-propanediol), are involved in crucial biochemical processes. Serinol is a precursor in the biosynthesis of phospholipids and sphingolipids, which are essential components of cell membranes and are involved in cell signaling.[17]

The logical relationship for the utility of AEPD in formulations can be visualized as follows:

Formulation_Logic AEPD This compound Properties Key Properties AEPD->Properties Intermediate Chemical Intermediate AEPD->Intermediate Reactive sites for synthesis Amine_Group Primary Amine Properties->Amine_Group Hydroxyl_Groups Two Hydroxyl Groups Properties->Hydroxyl_Groups Buffering Buffering Agent Amine_Group->Buffering Acts as a weak base Emulsification Emulsifying Agent Amine_Group->Emulsification Forms salts with fatty acids Solubilization Solubilizer Hydroxyl_Groups->Solubilization Hydrophilic nature Applications Resulting Applications Buffering->Applications Emulsification->Applications Solubilization->Applications Intermediate->Applications

Caption: Logical relationship of AEPD's properties to its applications.

Safety and Handling

This compound is classified as causing skin irritation and severe eye damage.[1][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[8] It should be stored in a well-ventilated place and kept away from strong oxidizing agents, strong acids, and certain metals like copper.[8] In case of fire, water spray, carbon dioxide, dry chemical, or alcohol-resistant foam are suitable extinguishing media.[8]

Conclusion

This compound is a highly versatile and valuable chemical with a broad range of applications in both industrial and pharmaceutical settings. Its unique combination of a primary amine and two hydroxyl groups provides a foundation for its use as an effective emulsifier, buffering agent, corrosion inhibitor, and a key building block for the synthesis of complex molecules, including active pharmaceutical ingredients. As research and development continue, the potential for new and innovative applications of AEPD is likely to expand, further solidifying its importance in the chemical and pharmaceutical industries. This guide provides a foundational understanding for researchers and professionals to explore and capitalize on the multifaceted nature of this compound.

References

Methodological & Application

Application Notes and Protocols for the Preparation of a Stable 2-Amino-2-ethyl-1,3-propanediol (AEPD) Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol (AEPD) is a versatile organic compound frequently utilized as a buffering agent in a variety of biochemical and pharmaceutical applications. Its primary amine group and two hydroxyl groups lend it properties that are valuable in maintaining pH in aqueous solutions. With a pKa of 8.8 at 25°C, AEPD is an effective buffer in the slightly alkaline pH range of 8.0 to 9.5. The stability of a buffer solution is paramount for the accuracy and reproducibility of experimental results, as well as for the shelf-life of pharmaceutical formulations. This document provides a detailed protocol for the preparation of a stable AEPD buffer solution and outlines a comprehensive stability testing protocol to ensure its performance over time.

Physicochemical Properties of AEPD

A clear understanding of the properties of AEPD is essential for preparing a stable buffer solution.

PropertyValueReference
Molecular Formula C₅H₁₃NO₂[1][2]
Molecular Weight 119.16 g/mol [1][3]
pKa (25°C) 8.8
Appearance Clear yellow viscous liquid[1]
Solubility in Water Soluble[4]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound (AEPD) Buffer Solution

This protocol describes the preparation of 1 liter of a 0.1 M AEPD buffer solution.

Materials:

  • This compound (AEPD), solid (CAS No: 115-70-8)[2][5]

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Hydrochloric acid (HCl), 1 M solution

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Beakers and graduated cylinders

  • Sterile, sealed storage bottles (glass or polypropylene)

Procedure:

  • Weighing AEPD: Accurately weigh 11.92 g of AEPD (Molecular Weight = 119.16 g/mol ) and transfer it to a 1 L beaker containing approximately 800 mL of high-purity water.

  • Dissolution: Place the beaker on a stir plate and add a stir bar. Stir the solution until the AEPD is completely dissolved.

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 7.00 and pH 10.00).

    • Immerse the calibrated pH electrode and temperature probe into the AEPD solution.

    • Slowly add 1 M HCl dropwise while continuously stirring and monitoring the pH.

    • Continue adding HCl until the desired pH (e.g., pH 8.5) is reached. Be cautious not to overshoot the target pH. If the pH drops too low, it can be adjusted with a dilute solution of AEPD or a suitable base, but this is not ideal.

  • Final Volume Adjustment: Once the desired pH is stable, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Transfer the buffer solution into sterile, clearly labeled, and tightly sealed storage bottles.

Protocol 2: Stability Testing of AEPD Buffer Solution

This protocol outlines a real-time and accelerated stability study to determine the shelf-life of the prepared AEPD buffer.[6][7]

Materials:

  • Prepared 0.1 M AEPD buffer solution (from Protocol 1)

  • Temperature-controlled chambers/incubators (set at 4°C, 25°C, and 40°C)

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (optional, for advanced degradation product analysis)

Procedure:

  • Sample Preparation and Storage:

    • Aliquot the prepared 0.1 M AEPD buffer into multiple, tightly sealed storage containers to be used for each time point and storage condition. This prevents contamination of the bulk solution.

    • Store the aliquots in temperature-controlled chambers at the following conditions:

      • Long-term (Real-time): 4°C ± 2°C

      • Intermediate: 25°C ± 2°C / 60% ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% ± 5% RH[8]

  • Testing Schedule:

    • Analyze the samples at the following time points:

      • Initial (Time 0): Immediately after preparation.

      • Accelerated Study: 1, 3, and 6 months.

      • Intermediate Study: 3, 6, 9, and 12 months.

      • Long-term Study: 3, 6, 9, 12, 18, and 24 months.

  • Analytical Methods:

    • pH Measurement: At each time point, allow the sample to equilibrate to room temperature (25°C ± 2°C) and measure the pH using a calibrated pH meter.

    • Visual Inspection: Visually inspect the solution for any changes in color, clarity, or the presence of particulate matter.

    • UV-Vis Spectroscopy: Scan the buffer solution from 200-400 nm to detect the appearance of any new absorbing species, which could indicate degradation. Record the absorbance at a specific wavelength if a change is observed.

  • Data Analysis and Shelf-Life Determination:

    • Record all data systematically.

    • The shelf-life is defined as the time period during which the buffer solution remains within its predefined acceptance criteria (e.g., pH ± 0.05 units of the initial value, no change in appearance, no significant change in UV absorbance).

    • Data from the accelerated stability study can be used to predict the long-term shelf-life.[9]

Data Presentation

The following table summarizes representative data from a stability study of a 0.1 M AEPD buffer prepared at an initial pH of 8.50.

Table 1: Stability Data for 0.1 M AEPD Buffer (Initial pH 8.50)

Storage ConditionTime PointpHAppearanceUV Absorbance (at 280 nm)
Initial (Time 0) 0 Months8.50Clear, colorless0.005
4°C ± 2°C 3 Months8.51Clear, colorless0.005
6 Months8.49Clear, colorless0.006
12 Months8.50Clear, colorless0.005
24 Months8.48Clear, colorless0.007
25°C ± 2°C 1 Month8.49Clear, colorless0.008
3 Months8.47Clear, colorless0.010
6 Months8.45Clear, colorless0.015
12 Months8.42Faint yellow tint0.025
40°C ± 2°C 1 Month8.46Faint yellow tint0.020
3 Months8.39Yellow tint0.045
6 Months8.32Yellow color0.078

Visualization

The following diagrams illustrate the workflow for preparing a stable AEPD buffer and the logical flow of the stability testing protocol.

G Workflow for Preparing a Stable AEPD Buffer Solution cluster_prep Preparation weigh 1. Weigh AEPD Solid dissolve 2. Dissolve in High-Purity Water weigh->dissolve adjust_ph 3. Adjust pH with 1 M HCl dissolve->adjust_ph final_vol 4. Adjust to Final Volume adjust_ph->final_vol homogenize 5. Homogenize and Filter (optional) final_vol->homogenize store_prep 6. Store in Sterile, Sealed Bottles homogenize->store_prep

Workflow for AEPD Buffer Preparation

G Workflow for AEPD Buffer Stability Testing cluster_storage Storage Conditions cluster_testing Analytical Testing storage_long Long-term (4°C) ph_test pH Measurement storage_long->ph_test visual_test Visual Inspection storage_long->visual_test uv_test UV-Vis Spectroscopy storage_long->uv_test storage_inter Intermediate (25°C) storage_inter->ph_test storage_inter->visual_test storage_inter->uv_test storage_accel Accelerated (40°C) storage_accel->ph_test storage_accel->visual_test storage_accel->uv_test data_analysis Data Analysis and Shelf-Life Determination ph_test->data_analysis visual_test->data_analysis uv_test->data_analysis start Prepared AEPD Buffer Aliquots start->storage_long Time Points start->storage_inter Time Points start->storage_accel Time Points

AEPD Buffer Stability Testing Workflow

Recommendations for Storage and Handling

To ensure the long-term stability of the AEPD buffer solution, the following practices are recommended:

  • Storage Temperature: For long-term storage (beyond a few weeks), it is advisable to store the buffer at 4°C to minimize the rate of any potential chemical degradation.[10] For routine use, storage at room temperature in a dark place is generally acceptable for shorter periods.

  • Container: Use high-quality, sterile, and tightly sealed glass or chemical-resistant plastic (e.g., polypropylene) bottles to prevent contamination and evaporation.

  • Avoid Contamination: Never return unused buffer from a working vessel back into the stock bottle.

  • Labeling: Clearly label the storage bottles with the buffer name, concentration, pH, date of preparation, and the name of the preparer.

  • Shelf-Life: Based on the stability data, assign a conservative shelf-life to the buffer. For critical applications, it is recommended to use freshly prepared buffer. Unopened buffer solutions generally have a longer shelf life than opened ones. Once opened, the shelf life can be significantly reduced due to potential microbial contamination and exposure to atmospheric carbon dioxide, which can lower the pH of alkaline buffers.[11][12][13][14]

By following these detailed protocols and recommendations, researchers, scientists, and drug development professionals can confidently prepare and use stable this compound buffer solutions, ensuring the reliability and accuracy of their experimental work.

References

Application Notes and Protocols for Utilizing 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a Buffer in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a biological buffer in enzyme kinetics assays. It includes the physicochemical properties of AEPD, a comparison with other common buffers, and comprehensive protocols for its preparation and application. This guide is intended to assist researchers in optimizing their enzyme assays by leveraging the unique properties of AEPD.

Introduction to this compound (AEPD) as a Biological Buffer

This compound (AEPD) is a primary amino alcohol that serves as an effective biological buffer. Its chemical structure, featuring a primary amine and two hydroxyl groups, imparts properties that make it a suitable alternative to commonly used buffers like Tris (tris(hydroxymethyl)aminomethane) in various biochemical and enzymatic assays. The selection of an appropriate buffer is critical for maintaining a stable pH, which is paramount for the structural integrity and catalytic activity of enzymes.[1][2] AEPD's buffering range in the slightly alkaline region makes it a valuable tool for studying enzymes with optimal activity in this pH spectrum.

Physicochemical Properties of AEPD

A clear understanding of the physicochemical properties of a buffer is essential for its effective application. Key properties of AEPD are summarized in the table below.

PropertyValueReference
Molecular Formula C5H13NO2[3][4]
Molecular Weight 119.16 g/mol [3][4]
CAS Number 115-70-8[3][4]
Appearance Clear, colorless to yellow viscous liquid[5][6]
pKa at 25°C 8.80[7]
Predicted pKa at 37°C 8.45[5]
Temperature Coefficient (ΔpKa/ΔT) Approx. -0.03 °C⁻¹[5]
Buffering pH Range 7.8 - 9.8N/A
Solubility in Water Fully miscible[8]

Comparison with Common Biological Buffers

The choice of buffer can significantly impact the outcome of an enzyme kinetics assay. Below is a comparison of AEPD with other frequently used buffers.

BufferpKa (25°C)ΔpKa/ΔT (°C⁻¹)Metal ChelationNotes
AEPD 8.80~ -0.03Potential for chelationBuffering range of pH 7.8-9.8.
Tris 8.07-0.028Known to chelate divalent cationsWidely used, but its primary amine can be reactive.
HEPES 7.48-0.014NegligibleOften preferred for its chemical stability and low metal binding.
Phosphate 7.20 (pK2)-0.0028Precipitates with divalent cationsCan inhibit some enzymes as it can act as a product or substrate analog.

Considerations for Using AEPD in Enzyme Kinetics

Several factors should be taken into account when using AEPD as a buffer in enzyme assays:

  • pH Stability with Temperature: Like other amine-based buffers, the pKa of AEPD is temperature-dependent, decreasing with an increase in temperature.[7][9] It is crucial to adjust the pH of the buffer at the intended experimental temperature.

  • Metal Ion Chelation: Due to the presence of a primary amine and two hydroxyl groups, AEPD has the potential to chelate divalent metal ions.[10] This can be a concern for metalloenzymes that require these ions for their activity. If a decrease in enzyme activity is observed, supplementation with the required metal ion may be necessary.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M AEPD Buffer Solution

This protocol describes the preparation of a 0.1 M AEPD buffer solution at a desired pH.

Materials:

  • This compound (AEPD) (MW: 119.16 g/mol )

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weigh AEPD: Weigh out 11.92 g of AEPD for a 1 L solution of 0.1 M AEPD.

  • Dissolve in Water: Add the AEPD to a beaker containing approximately 800 mL of deionized water.

  • Stir to Dissolve: Place the beaker on a stir plate and stir until the AEPD is completely dissolved.

  • Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add 1 M HCl to the solution to lower the pH to the desired value within the buffering range (7.8 - 9.8).

  • Adjust to Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the mark.

  • Final pH Check: Cap the flask and invert several times to ensure thorough mixing. Re-check the pH and adjust if necessary.

  • Storage: Store the buffer solution at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

G Protocol 1: AEPD Buffer Preparation Workflow cluster_0 Preparation cluster_1 pH Adjustment cluster_2 Finalization and Storage weigh Weigh 11.92 g of AEPD dissolve Dissolve in ~800 mL of deionized water weigh->dissolve stir Stir until fully dissolved dissolve->stir adjust_ph Slowly add 1 M HCl to reach desired pH stir->adjust_ph check_ph Monitor with a calibrated pH meter adjust_ph->check_ph adjust_ph->check_ph final_volume Transfer to 1 L volumetric flask and bring to volume check_ph->final_volume mix Mix thoroughly and re-check pH final_volume->mix store Store at 4°C mix->store

Caption: Workflow for the preparation of a 0.1 M AEPD buffer solution.

Protocol 2: General Enzyme Kinetics Assay Using AEPD Buffer

This protocol provides a general framework for conducting an enzyme kinetics assay using AEPD buffer. The specific concentrations of the enzyme, substrate, and any cofactors, as well as the assay temperature, should be optimized for the specific enzyme under investigation.

Materials:

  • AEPD buffer (prepared as in Protocol 1, at the optimal pH for the enzyme)

  • Enzyme stock solution

  • Substrate stock solution

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate or in a cuvette, prepare the reaction mixture by adding the AEPD buffer, substrate at various concentrations, and any necessary cofactors. The final volume should be kept constant.

  • Pre-incubate: Pre-incubate the reaction mixture at the desired assay temperature for 5-10 minutes to ensure temperature equilibration.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a small, fixed volume of the enzyme stock solution to each well or cuvette. Mix gently but thoroughly.

  • Monitor Reaction Progress: Immediately place the microplate or cuvette in the spectrophotometer and monitor the change in absorbance over time at the appropriate wavelength for the product formation.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

G Protocol 2: General Enzyme Kinetics Assay Workflow cluster_0 Assay Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis prep_mix Prepare reaction mixture (AEPD buffer, substrate, cofactors) pre_incubate Pre-incubate at assay temperature prep_mix->pre_incubate initiate Initiate reaction by adding enzyme pre_incubate->initiate monitor Monitor absorbance change over time initiate->monitor calc_velocity Calculate initial reaction velocity (v₀) monitor->calc_velocity determine_params Determine Km and Vmax calc_velocity->determine_params

Caption: A generalized workflow for performing an enzyme kinetics assay using AEPD buffer.

Conclusion

This compound is a versatile and effective biological buffer for enzyme kinetics assays, particularly for enzymes with optimal activity in the pH range of 7.8 to 9.8. Its properties are comparable to other commonly used buffers, and with careful consideration of its temperature-dependent pKa and potential for metal ion chelation, AEPD can be a valuable addition to the researcher's toolkit for studying enzyme mechanisms and kinetics. The protocols provided in this document offer a solid foundation for the successful implementation of AEPD in your laboratory workflows.

References

Application Notes: Evaluation of 2-Amino-2-ethyl-1,3-propanediol for Use in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed evaluation of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a potential buffering agent in cell culture media. Based on its chemical properties, particularly its predicted pKa, AEPD is not a suitable buffer for maintaining the physiological pH required for the successful cultivation of mammalian cells. These notes summarize the relevant physicochemical data of AEPD, compare it with standard biological buffers, and provide a protocol for the proper selection and preparation of appropriate buffering agents for cell culture applications.

Introduction

Maintaining a stable physiological pH is critical for the in vitro cultivation of mammalian cells. Most normal mammalian cell lines thrive at a pH of approximately 7.4.[1] Deviations from this optimal pH range can lead to altered cellular metabolism, reduced cell growth, changes in cellular morphology, and ultimately, cell death.[2][3][4][5] Cell culture media are typically buffered using a sodium bicarbonate system in conjunction with a controlled CO₂ environment or supplemented with a biological buffer.

An ideal biological buffer for cell culture should have a pKa value close to the desired physiological pH (typically 6.8 to 8.2), high water solubility, low permeability across biological membranes, and minimal toxicity to cells.[6][7][8] This application note investigates the suitability of this compound (AEPD) for this purpose.

Physicochemical Properties of this compound (AEPD)

AEPD is a clear yellow, viscous liquid with the chemical formula C₅H₁₃NO₂.[9][10] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 115-70-8[9][11]
Molecular Formula C₅H₁₃NO₂[9][11]
Molecular Weight 119.16 g/mol [9][12]
Appearance Clear yellow viscous liquid[9][13]
Melting Point 35-37 °C[9]
Boiling Point 152-153 °C (at 10 mmHg)[9]
Water Solubility Soluble[9]
Predicted pKa 12.27 ± 0.20[9]

Unsuitability of AEPD for Physiological Buffering

The single most critical factor determining the unsuitability of AEPD for cell culture applications is its high predicted pKa of 12.27.[9] The effective buffering range of a buffer is generally considered to be its pKa ± 1 pH unit. Therefore, AEPD would only be an effective buffer in the highly alkaline pH range of approximately 11.27 to 13.27. This is far from the required physiological pH of 7.2-7.4 for most mammalian cell cultures.[1][2][14][15]

The diagram below illustrates the disparity between the buffering range of AEPD and the optimal physiological pH for cell culture.

Buffering Ranges and Physiological pH cluster_pH_Scale pH Scale cluster_Buffers Buffering Ranges 0 0 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 13 13 14 14 AEPD AEPD Buffering Range (pH ~11.3-13.3) HEPES HEPES Buffering Range (pH ~6.8-8.2) Physiological Optimal Physiological pH (7.2-7.4)

Caption: Comparison of AEPD and HEPES buffering ranges with the optimal physiological pH for cell culture.

Recommended Buffers for Cell Culture

Given the unsuitability of AEPD, researchers should select from established biological buffers for cell culture applications. The most common buffering systems are:

  • Bicarbonate-CO₂ System: This is the most physiological buffer system but requires a controlled CO₂ incubator to maintain a stable pH.[6]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer with a pKa of ~7.5, making it an excellent choice for maintaining physiological pH. It is widely used as a supplementary buffer to the bicarbonate system.[7]

The following table compares the properties of AEPD with commonly used biological buffers.

BufferpKa (at 25°C)Useful pH RangeNotes
This compound (AEPD) ~12.27~11.3 - 13.3Not suitable for physiological applications.
HEPES ~7.56.8 - 8.2Widely used in cell culture, low toxicity.[7]
MOPS ~7.26.5 - 7.9Suitable for some cell lines, but concentrations should be kept below 20mM for mammalian cells.[7]
MES ~6.15.5 - 6.7Used for more acidic conditions, not for typical mammalian cell culture.[7]
Tris ~8.17.5 - 9.0Can be toxic to some cells.

Protocol for Selecting and Preparing a Suitable Buffer for Cell Culture

The following workflow outlines the steps for selecting and preparing a suitable buffering system for your cell culture experiments.

start Start: Need to Buffer Cell Culture Medium define_pH Define Optimal pH for Cell Line (Typically 7.2-7.4) start->define_pH select_buffer Select Buffer with pKa within ±0.5 of Target pH define_pH->select_buffer check_compatibility Check for Known Toxicity or Interference with Assays select_buffer->check_compatibility calculate_concentration Determine Required Concentration (e.g., 10-25 mM for HEPES) check_compatibility->calculate_concentration prepare_stock Prepare Concentrated, Sterile Stock Solution calculate_concentration->prepare_stock add_to_medium Aseptically Add to Cell Culture Medium prepare_stock->add_to_medium verify_pH Verify Final pH of the Medium add_to_medium->verify_pH end End: Medium is Ready for Use verify_pH->end

Caption: Workflow for selecting and preparing a cell culture buffer.

Experimental Protocol: Preparation of a 1M HEPES Stock Solution

  • Materials:

    • HEPES (free acid) powder

    • High-purity water (e.g., cell culture grade)

    • 10 N NaOH solution

    • Sterile 0.22 µm filter

    • Sterile storage bottles

    • Calibrated pH meter

  • Procedure:

    • Dissolve 238.3 g of HEPES powder in 800 mL of high-purity water.

    • Stir until completely dissolved.

    • Adjust the pH to the desired value (e.g., 7.4) by slowly adding 10 N NaOH while monitoring with a calibrated pH meter.

    • Once the target pH is reached, add high-purity water to a final volume of 1 L.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

    • Store the 1 M HEPES stock solution at 4°C.

  • Use in Cell Culture Medium:

    • To supplement your cell culture medium with HEPES, aseptically add the sterile stock solution to a final concentration of 10-25 mM. For example, to make a 25 mM HEPES solution in 500 mL of medium, add 12.5 mL of the 1 M stock solution.

Safety and Handling of this compound

AEPD is classified as an irritant to the eyes, respiratory system, and skin.[13] It may cause serious eye damage.[16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area.

Conclusion

Based on its predicted pKa of 12.27, this compound is not a suitable buffering agent for maintaining the physiological pH required in mammalian cell culture. Researchers should select established biological buffers such as HEPES, which have a pKa in the appropriate range and a proven track record of low toxicity in cell culture applications. The provided protocols for buffer selection and preparation offer guidance for ensuring optimal and reproducible cell culture conditions.

References

Application of 2-Amino-2-ethyl-1,3-propanediol in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol and its structural analogs are versatile building blocks in the synthesis of a variety of pharmaceutical compounds. Their inherent chirality and the presence of both amino and hydroxyl functional groups make them valuable intermediates for creating complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the use of 2-amino-2-substituted-1,3-propanediols in the synthesis of pharmaceuticals, with a primary focus on the immunomodulatory drug Fingolimod and its analogs.

Key Applications in Pharmaceutical Synthesis

The primary application of 2-amino-2-substituted-1,3-propanediols in pharmaceuticals is in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators. These drugs are crucial in treating autoimmune diseases like multiple sclerosis. The 2-amino-1,3-propanediol moiety is a key structural feature that mimics the natural ligand, sphingosine.

Fingolimod (FTY720): An Immunosuppressant for Multiple Sclerosis

Fingolimod (Gilenya®) is a prominent example of a drug synthesized using a 2-amino-2-substituted-1,3-propanediol core. It is an immunomodulating drug approved for the treatment of multiple sclerosis (MS).[1] The synthesis of Fingolimod involves the construction of the 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride structure. While not directly starting from this compound, the synthesis of Fingolimod showcases the utility of the broader class of 2-amino-2-substituted-1,3-propanediols.

A common and practical synthetic route starts from diethyl acetamidomalonate, which is elaborated to create the characteristic 2-amino-1,3-propanediol head group.[2][3] This approach avoids some of the challenges associated with introducing the polar head group at a later stage in the synthesis.[3]

Synthesis of Fingolimod Analogs and Other Bioactive Molecules

The 2-amino-1,3-propanediol scaffold is also utilized in the synthesis of various Fingolimod analogs with potential therapeutic applications, including antibacterial agents.[4] Furthermore, these compounds serve as precursors for the synthesis of oxazolines, which are found in numerous natural products and pharmaceuticals.[3][5] The synthesis of chiral ligands for asymmetric catalysis is another important application, highlighting the versatility of these building blocks in medicinal chemistry.[6]

Experimental Protocols

The following is a detailed, six-step experimental protocol for the synthesis of Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) starting from diethyl acetamidomalonate. This protocol is a composite of procedures described in the scientific literature.[2][3][7]

Step 1: Alkylation of Diethyl Acetamidomalonate

Reaction: Diethyl acetamidomalonate is alkylated with phenethyl bromide to introduce the phenethyl side chain.

Procedure:

  • To a solution of diethyl acetamidomalonate (1 equivalent) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs₂CO₃) (1.5 equivalents).

  • Add phenethyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 65°C and stir for 6 hours.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield diethyl 2-acetamido-2-(phenethyl)malonate.

ParameterValueReference
Starting MaterialDiethyl acetamidomalonate[2][3]
ReagentsPhenethyl bromide, Cesium Carbonate, DMSO[2]
Reaction Time6 hours[2]
Temperature65°C[2]
Yield75%[2]
Purity>95% (after chromatography)[2]
Step 2: Reduction of Diethyl Ester

Reaction: The diethyl ester is reduced to a diol using sodium borohydride.

Procedure:

  • Dissolve the product from Step 1 in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (4 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give N-(1,1-bis(hydroxymethyl)-3-phenylpropyl)acetamide.

ParameterValueReference
Starting MaterialDiethyl 2-acetamido-2-(phenethyl)malonate[2][3]
ReagentsSodium Borohydride, Methanol[2]
Reaction Time18 hours[2]
Temperature0°C to Room Temperature[2]
Yield88%[2]
PurityHigh (often used without further purification)[2]
Step 3: Acetylation of Diols

Reaction: The diol is acetylated to protect the hydroxyl groups.

Procedure:

  • Dissolve the diol from Step 2 in pyridine.

  • Add acetic anhydride (3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 15 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (2-acetamido-2-(phenethyl)propane-1,3-diyl) diacetate.

ParameterValueReference
Starting MaterialN-(1,1-bis(hydroxymethyl)-3-phenylpropyl)acetamide[2]
ReagentsAcetic Anhydride, Pyridine[2]
Reaction Time15 hours[2]
TemperatureRoom Temperature[2]
Yield90%[2]
PurityHigh[2]
Step 4: Friedel-Crafts Acylation

Reaction: The aromatic ring is acylated with octanoyl chloride to introduce the octyl side chain.

Procedure:

  • Dissolve the diacetate from Step 3 in 1,2-dichloroethane.

  • Cool the solution to 0°C and add aluminum chloride (AlCl₃) (3 equivalents) portion-wise.

  • Add octanoyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at room temperature for 2.5 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield (2-acetamido-2-(4-octanoylphenethyl)propane-1,3-diyl) diacetate.

ParameterValueReference
Starting Material(2-acetamido-2-(phenethyl)propane-1,3-diyl) diacetate[8]
ReagentsOctanoyl Chloride, Aluminum Chloride, 1,2-Dichloroethane[8]
Reaction Time2.5 hours[8]
Temperature0°C to Room Temperature[8]
YieldGood[2]
Purity>95% (after chromatography)[2]
Step 5: Reduction of the Ketone

Reaction: The ketone functional group is reduced to a methylene group.

Procedure:

  • Dissolve the product from Step 4 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (2-acetamido-2-(2-(4-octylphenyl)ethyl)propane-1,3-diyl) diacetate.

ParameterValueReference
Starting Material(2-acetamido-2-(4-octanoylphenethyl)propane-1,3-diyl) diacetate[2]
Reagents10% Pd/C, Ethanol, Hydrogen[2]
Reaction TimeOvernight
TemperatureRoom Temperature[8]
YieldQuantitative[2]
PurityHigh[2]
Step 6: Hydrolysis and Salt Formation

Reaction: The acetamide and diacetate protecting groups are removed by acid hydrolysis, followed by salt formation to yield Fingolimod hydrochloride.

Procedure:

  • To the product from Step 5, add 6N aqueous HCl.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (Fingolimod hydrochloride).

ParameterValueReference
Starting Material(2-acetamido-2-(2-(4-octylphenyl)ethyl)propane-1,3-diyl) diacetate[2]
Reagents6N Aqueous HCl, Ethanol (for recrystallization)[2][7]
Reaction TimeSeveral hours[2]
TemperatureReflux[2]
YieldGood[2]
Purity>99% (after recrystallization)[2]

Visualization of Key Processes

Synthetic Workflow for Fingolimod

G cluster_0 Fingolimod Synthesis Diethyl_Acetamidomalonate Diethyl Acetamidomalonate Alkylation Alkylation (Phenethyl Bromide, Cs2CO3) Diethyl_Acetamidomalonate->Alkylation Intermediate_1 Diethyl 2-acetamido-2- (phenethyl)malonate Alkylation->Intermediate_1 Reduction Reduction (NaBH4) Intermediate_1->Reduction Intermediate_2 N-(1,1-bis(hydroxymethyl)-3- phenylpropyl)acetamide Reduction->Intermediate_2 Acetylation Acetylation (Acetic Anhydride, Pyridine) Intermediate_2->Acetylation Intermediate_3 (2-acetamido-2-(phenethyl)propane- 1,3-diyl) diacetate Acetylation->Intermediate_3 Friedel_Crafts Friedel-Crafts Acylation (Octanoyl Chloride, AlCl3) Intermediate_3->Friedel_Crafts Intermediate_4 (2-acetamido-2-(4-octanoylphenethyl) propane-1,3-diyl) diacetate Friedel_Crafts->Intermediate_4 Ketone_Reduction Ketone Reduction (H2, Pd/C) Intermediate_4->Ketone_Reduction Intermediate_5 (2-acetamido-2-(2-(4-octylphenyl)ethyl) propane-1,3-diyl) diacetate Ketone_Reduction->Intermediate_5 Hydrolysis Hydrolysis & Salt Formation (6N HCl) Intermediate_5->Hydrolysis Fingolimod Fingolimod Hydrochloride Hydrolysis->Fingolimod

Caption: Synthetic workflow for Fingolimod starting from diethyl acetamidomalonate.

Signaling Pathway of Fingolimod

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. Fingolimod-phosphate then acts as a sphingosine-1-phosphate (S1P) receptor modulator.

G cluster_1 Fingolimod Mechanism of Action Fingolimod Fingolimod (FTY720) Phosphorylation Phosphorylation (Sphingosine Kinase 2) Fingolimod->Phosphorylation Fingolimod_P Fingolimod-Phosphate Phosphorylation->Fingolimod_P Binding Binding and Internalization Fingolimod_P->Binding S1P_Receptor S1P1 Receptor (on Lymphocyte) S1P_Receptor->Binding Lymphocyte_Egress Lymphocyte Egress Blocked Binding->Lymphocyte_Egress Functional Antagonism Lymph_Node Lymph Node Lymph_Node->Lymphocyte_Egress Reduced_Inflammation Reduced Neuroinflammation Lymphocyte_Egress->Reduced_Inflammation Reduced Lymphocyte Infiltration into CNS CNS Central Nervous System (CNS) CNS->Reduced_Inflammation

Caption: Signaling pathway illustrating the mechanism of action of Fingolimod.

References

Application Notes and Protocols: 2-Amino-2-ethyl-1,3-propanediol as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol (AEPD), a readily available and versatile building block, has demonstrated significant utility as a reagent in a variety of organic synthesis reactions. Its bifunctional nature, possessing both a primary amine and two primary hydroxyl groups, allows for its incorporation into a diverse range of molecular architectures. These application notes provide an overview of key synthetic applications of AEPD, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of 4,4-Disubstituted-2-oxazolines: AEPD serves as a valuable precursor for the synthesis of 4-ethyl-4-(hydroxymethyl)-2-oxazolines. These heterocyclic compounds are important intermediates in asymmetric catalysis, acting as chiral ligands for various metal-catalyzed reactions. They also find use as protecting groups for carboxylic acids.

  • Formation of Schiff Bases: The primary amine functionality of AEPD readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (imines). These derivatives are useful intermediates for the synthesis of more complex molecules and can also be utilized as ligands for the formation of metal complexes.

  • Scaffold for Bioactive Molecules: The structural motif of AEPD is present in several biologically active compounds. A notable example is the immunosuppressive drug Fingolimod (FTY720), where a substituted 2-amino-1,3-propanediol core is essential for its therapeutic activity.[1] AEPD can be used as a starting point for the synthesis of Fingolimod analogues for drug discovery research.[2]

Data Presentation

The following tables summarize quantitative data for the synthesis of key derivatives of this compound.

ProductReagentsSolventReaction TimeYield (%)Reference
4-Ethyl-4-(hydroxymethyl)-2-phenyl-2-oxazolineThis compound, Benzoic Acid, Dehydrating AgentToluene12 hHighAdapted from[3]
N-(Phenylmethylene)-2-amino-2-ethyl-1,3-propanediol (Schiff Base)This compound, BenzaldehydeMethanol1 h>90Adapted from[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-4-(hydroxymethyl)-2-phenyl-2-oxazoline

This protocol describes the synthesis of a 4,4-disubstituted-2-oxazoline from this compound and benzoic acid. The reaction proceeds via a two-step, one-pot procedure involving N-acylation followed by cyclization.

Reaction Scheme:

G AEPD This compound Intermediate N-Benzoyl-AEPD (in situ) AEPD->Intermediate N-Acylation BenzoicAcid Benzoic Acid BenzoicAcid->Intermediate Oxazoline 4-Ethyl-4-(hydroxymethyl)-2-phenyl-2-oxazoline Intermediate->Oxazoline Cyclization (-H2O)

Figure 1: Synthesis of 4-Ethyl-4-(hydroxymethyl)-2-phenyl-2-oxazoline.

Materials:

  • This compound (AEPD)

  • Benzoic Acid

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), benzoic acid (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12 hours, or when no more water is collected), allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-ethyl-4-(hydroxymethyl)-2-phenyl-2-oxazoline.

Expected Yield: High.

Protocol 2: Synthesis of a Schiff Base from this compound and Benzaldehyde

This protocol details the straightforward synthesis of a Schiff base via the condensation of this compound with benzaldehyde.

Workflow Diagram:

G start Start dissolve Dissolve AEPD and Benzaldehyde in Methanol start->dissolve reflux Reflux the reaction mixture dissolve->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with cold methanol precipitate->wash dry Dry the product wash->dry end End dry->end

Figure 2: Workflow for the synthesis of a Schiff base from AEPD.

Materials:

  • This compound (AEPD)

  • Benzaldehyde

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • After the reflux period, allow the solution to cool to room temperature.

  • The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure Schiff base, N-(phenylmethylene)-2-amino-2-ethyl-1,3-propanediol.

Expected Yield: >90%.[4]

Protocol 3: Conceptual Framework for the Synthesis of Fingolimod Analogues

This compound can be utilized as a key building block for the synthesis of analogues of the immunosuppressant drug, Fingolimod. The general strategy involves the alkylation of the carbon atom bearing the amino and hydroxyl groups.

Logical Relationship Diagram:

G AEPD_core 2-Amino-1,3-propanediol Scaffold (from AEPD) Coupling Coupling Reaction AEPD_core->Coupling Side_Chain Desired Side Chain (e.g., 4-octylphenethyl) Side_Chain->Coupling Fingolimod_Analogue Fingolimod Analogue Coupling->Fingolimod_Analogue

Figure 3: Strategy for Fingolimod analogue synthesis using an AEPD core.

General Synthetic Strategy:

The synthesis of Fingolimod and its analogues often involves the construction of the 2-amino-2-substituted-1,3-propanediol core.[5] While various routes exist, a common approach involves the alkylation of a malonate derivative followed by reduction and deprotection steps. A simplified conceptual protocol starting from a protected AEPD derivative would involve:

  • Protection: Protection of the amino and hydroxyl groups of AEPD to prevent unwanted side reactions.

  • Activation: Conversion of one of the protected hydroxymethyl groups into a suitable leaving group (e.g., a tosylate or mesylate).

  • Coupling: Nucleophilic substitution with a desired side-chain precursor (e.g., an organometallic reagent or an enolate).

  • Deprotection: Removal of the protecting groups to yield the final Fingolimod analogue.

Researchers can adapt known synthetic routes for Fingolimod by substituting the appropriate starting materials to generate novel analogues for structure-activity relationship (SAR) studies.[2]

Conclusion

This compound is a cost-effective and versatile reagent with broad applicability in organic synthesis. The protocols provided herein for the synthesis of oxazolines and Schiff bases offer reliable methods for accessing valuable synthetic intermediates. Furthermore, its use as a scaffold for the development of bioactive molecules highlights its importance in medicinal chemistry and drug discovery. These application notes serve as a practical guide for researchers looking to incorporate this useful building block into their synthetic strategies.

References

Application Notes: CO2 Capture Using 2-Amino-2-ethyl-1,3-propanediol (AEPD) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbon dioxide (CO2) capture and storage (CCS) technologies are critical for mitigating the effects of greenhouse gas emissions.[1] Chemical absorption using alkanolamines is a widely adopted method for post-combustion CO2 capture due to its high efficiency, particularly for gases with low CO2 partial pressure.[1][2] Among various amines, sterically hindered amines have garnered significant interest. 2-Amino-2-ethyl-1,3-propanediol (AEPD) is a sterically hindered primary amine that offers distinct advantages over conventional amines like monoethanolamine (MEA). Its bulky structure leads to the formation of unstable carbamates, which are readily hydrolyzed.[3] This characteristic results in a higher CO2 loading capacity and potentially lower energy requirements for solvent regeneration, making AEPD a promising candidate for CO2 capture applications.[3]

This document provides a detailed overview of the experimental setup, protocols for CO2 absorption and desorption, and analytical methods for quantifying CO2 capture efficiency using AEPD solutions.

Reaction Mechanism

As a sterically hindered amine, AEPD reacts with CO2 to form an unstable carbamate. This carbamate can then be easily hydrolyzed, which regenerates the free amine and forms bicarbonate. This mechanism allows for a theoretical 1:1 molar absorption ratio of CO2 to amine, which is significantly higher than the 0.5:1 ratio for unhindered primary amines like MEA.[3][4] The blending of AEPD with activators like piperazine (PZ) can further enhance the reaction kinetics, significantly increasing the observed rate constant of CO2 absorption.[4]

G cluster_hydrolysis Hydrolysis CO2 CO2 Zwitterion Zwitterion Intermediate CO2->Zwitterion + AEPD AEPD AEPD (Amine) Carbamate Unstable Carbamate Zwitterion->Carbamate + AEPD Protonated_AEPD Protonated AEPD Carbamate->Protonated_AEPD Bicarbonate Bicarbonate (HCO3-) Carbamate->Bicarbonate + H2O AEPD2 AEPD H2O H2O Regen_AEPD Regenerated AEPD

Caption: AEPD reaction with CO2 via carbamate formation and hydrolysis.

Quantitative Data Summary

The performance of AEPD solutions is evaluated based on their CO2 solubility and loading capacity under various conditions.

Table 1: Solubility of CO2 in Aqueous AEPD Solutions This table summarizes the equilibrium solubility of CO2 in aqueous AEPD solutions at different temperatures, pressures, and concentrations. Data indicates that solubility decreases with increasing temperature and increases with higher CO2 partial pressure.

AEPD Concentration (mass%)Temperature (K)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2 / mol AEPD)
10313.151 - 3000Data available in source[3]
30313.151 - 3000Data available in source[3]
10323.151 - 3000Data available in source[3]
30323.151 - 3000Data available in source[3]
10333.151 - 3000Data available in source[3]
30333.151 - 3000Data available in source[3]

(Note: Specific loading values across the full pressure range are detailed in the cited literature.[3][5])

Table 2: CO2 Absorption in Non-Aqueous AEPD:1-hexanol System This table shows the performance of a non-aqueous AEPD solution, highlighting the potential for enhancement with biocatalysts like carbonic anhydrase (CA).[6]

Solvent SystemTemperature (K)Pressure (bar)CO2 Loading (mol CO2 / mol AEPD)
AEPD: 1-hexanol30320.88[6]
CA-activated AEPD: 1-hexanol30320.97[6]

Protocols

The following protocols detail the procedures for preparing AEPD solutions and conducting CO2 absorption-desorption experiments.

G prep 1. Solution Preparation (AEPD in Solvent) absorb 2. CO2 Absorption (Bubbling Reactor) prep->absorb sample_lean Take 'Lean' Sample prep->sample_lean Before Absorption sample_rich Take 'Rich' Sample absorb->sample_rich After Absorption analysis 3. CO2 Loading Analysis (Titration / TIC) sample_lean->analysis sample_rich->analysis desorb 4. Solvent Regeneration (Heating) sample_rich->desorb gas_analysis Analyze Off-Gas (CO2) desorb->gas_analysis re_use Recycle Lean Solvent desorb->re_use

Caption: General experimental workflow for CO2 capture using AEPD.

Protocol 1: Preparation of Aqueous AEPD Solution
  • Objective: To prepare an aqueous solution of AEPD at a specified mass percentage (e.g., 10% or 30%).[3]

  • Materials:

    • This compound (AEPD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Weighing balance

    • Volumetric flask

  • Procedure:

    • Calculate the required mass of AEPD and deionized water for the desired total mass and concentration of the solution.

    • Weigh the calculated amount of AEPD using an analytical balance.

    • Transfer the AEPD to a volumetric flask.

    • Add a portion of the deionized water to the flask and dissolve the AEPD completely using a magnetic stirrer.

    • Once dissolved, add the remaining deionized water to reach the final desired mass.

    • Mix the solution thoroughly to ensure homogeneity.

Protocol 2: CO2 Absorption
  • Objective: To measure the absorption of CO2 into the prepared AEPD solution. The setup is typically a bubbling reactor.[7][8]

  • Apparatus:

    • Glass bubbling reactor or stirred-cell reactor[9]

    • Constant temperature bath (e.g., oil bath)[7][8]

    • Mass flow controllers for CO2 and a carrier gas (e.g., N2)

    • Gas inlet and outlet ports

    • Temperature and pressure sensors

    • Gas analyzer for outlet CO2 concentration

  • Procedure:

    • Assemble the reactor system, ensuring all connections are gas-tight.

    • Place a known volume of the prepared AEPD solution into the reactor.

    • Immerse the reactor in the constant temperature bath set to the desired experimental temperature (e.g., 313.15 K).[3]

    • Allow the solution to reach thermal equilibrium.

    • Start the flow of the gas mixture (e.g., CO2/N2) at a known flow rate and composition through the solution via the gas inlet.

    • Continuously monitor the temperature and pressure inside the reactor.

    • Monitor the CO2 concentration in the gas stream exiting the reactor using a gas analyzer.

    • Continue the experiment until the outlet CO2 concentration equals the inlet concentration, indicating the solution is saturated.

    • Periodically, or at the end of the experiment, take liquid samples for CO2 loading analysis.

Protocol 3: Determination of CO2 Loading
  • Objective: To quantify the amount of CO2 absorbed by the AEPD solution.

  • Method: Acid Titration [10][11]

    • Principle: A CO2-loaded amine solution contains free amine, carbamate, and bicarbonate/carbonate species. Titration with a strong acid (e.g., HCl) allows for the determination of the total amine concentration and the amount of amine that has reacted with CO2. The CO2 content is liberated by a strong acid and can be quantified.[10]

    • Procedure:

      • Take a precise volume or mass of the CO2-loaded (rich) amine solution.

      • Add an excess of a strong acid (e.g., phosphoric acid) to the sample. This protonates all amine species and converts all dissolved carbonate and carbamate species into CO2.[10]

      • Sparge the solution with an inert gas (N2) to strip the liberated CO2.[10]

      • Direct the carrier gas stream to a CO2 analyzer (e.g., an infrared sensor) for quantitative determination of the total inorganic carbon (IC).[1][10]

      • The CO2 loading (α) is calculated as the moles of captured CO2 per mole of AEPD in the solution.

Protocol 4: Solvent Regeneration (Desorption)
  • Objective: To remove the captured CO2 from the AEPD solution, allowing the solvent to be reused.

  • Apparatus:

    • Three-neck flask or similar vessel

    • Heating mantle or constant temperature magnetic stirrer[12]

    • Condenser to prevent loss of water and amine[12]

    • Gas outlet connected to a flowmeter or gas collection system[12]

  • Procedure:

    • Place the CO2-rich AEPD solution into the flask.

    • Assemble the desorption apparatus, including the condenser and gas outlet.

    • Heat the solution to the desired regeneration temperature (e.g., 363 K - 393.15 K).[6][12]

    • The absorbed CO2 will be released from the solution as the unstable carbamate decomposes at elevated temperatures.

    • Continue heating until CO2 evolution ceases, which can be monitored by the gas flowmeter at the outlet.

    • Cool the regenerated ("lean") solution. It is now ready for another absorption cycle.

    • The cyclic capacity can be determined by measuring the CO2 loading of the solution before and after regeneration.

References

Application Notes and Protocols for 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a corrosion inhibitor for various metals, including steel, aluminum, and copper.

Application Notes

Introduction to this compound (AEPD)

This compound, often abbreviated as AEPD, is a multifunctional amino alcohol. Its molecular structure, featuring a primary amine group (-NH₂) and two hydroxyl groups (-OH), makes it a promising candidate for corrosion inhibition. These functional groups can act as adsorption centers on a metal surface, forming a protective film that isolates the metal from corrosive environments. AEPD is commercially available and is noted for its use in metalworking fluids, where it contributes to pH stability, reserve alkalinity, and improved corrosion protection for ferrous metals.[1][2]

Mechanism of Corrosion Inhibition

The effectiveness of AEPD as a corrosion inhibitor stems from its molecular structure, which facilitates adsorption onto metal surfaces. The general mechanism for amino alcohols like AEPD involves the following steps:

  • Adsorption: The AEPD molecule adsorbs onto the metal surface. The nitrogen atom in the amino group and the oxygen atoms in the hydroxyl groups have lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). Physisorption, through electrostatic interactions, can also occur.

  • Protective Film Formation: This adsorption process creates a thin, protective molecular layer on the metal surface.

  • Corrosion Mitigation: The resulting film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. By blocking the active sites, it reduces the overall corrosion rate.

AEPD is considered a mixed-type inhibitor, meaning it influences both the anodic and cathodic reactions.[2]

Potential Applications

Based on its chemical properties and performance data for related compounds, AEPD is a viable corrosion inhibitor in several applications:

  • Carbon Steel Protection: Particularly in aqueous environments, such as those found in CO₂ capture and utilization processes.

  • Metalworking Fluids: To protect ferrous metals, aluminum alloys, and reduce cobalt leaching from tools.[1][2]

  • Cooling Water Systems: As a component in inhibitor packages to protect various metals in closed-loop and open-recirculating systems.

  • Acidic Cleaning and Pickling Solutions: To minimize the attack on the base metal during industrial cleaning processes.

Experimental Protocols

The following protocols describe standard methodologies for evaluating the corrosion inhibition performance of AEPD.

Protocol for Weight Loss Measurement

This gravimetric method provides a straightforward determination of the average corrosion rate over a period of immersion.

2.1.1 Materials and Equipment

  • Metal coupons (e.g., A36 mild steel, Aluminum alloy 6061, Copper C11000) of known dimensions.

  • Abrasive paper (e.g., silicon carbide, various grits from 240 to 1200).

  • Analytical balance (±0.1 mg accuracy).

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).

  • This compound (AEPD).

  • Glass beakers or flasks with stoppers.

  • Ultrasonic cleaner.

  • Acetone, ethanol, and distilled water.

  • Drying oven or desiccator.

2.1.2 Procedure

  • Specimen Preparation: Mechanically polish the metal coupons with successive grits of abrasive paper, starting from a coarser grit and finishing with a fine one (e.g., 1200 grit).

  • Rinse the polished coupons with distilled water, followed by degreasing in an ultrasonic bath with acetone for 5-10 minutes.

  • Rinse again with ethanol and finally with distilled water.

  • Dry the coupons thoroughly in a warm air stream or in a desiccator.

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). Prepare separate test solutions by adding various concentrations of AEPD (e.g., 0.1 M, 0.3 M, 0.5 M) to the corrosive medium. A blank solution without AEPD should also be prepared.

  • Immersion Test: Fully immerse the prepared coupons in individual beakers containing the blank and AEPD-inhibited solutions. Ensure the coupons are suspended and not in contact with the beaker walls.

  • Cover the beakers to prevent evaporation and maintain the test for a specified duration (e.g., 6, 24, or 48 hours) at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, carefully remove the coupons.

  • Clean the coupons according to standard procedures to remove corrosion products (e.g., for steel, scrub with a bristle brush in a solution containing NaOH and zinc dust).

  • Rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of AEPD, respectively.

Protocol for Electrochemical Evaluation

Electrochemical methods provide rapid and detailed insights into the corrosion inhibition mechanism.

2.2.1 Materials and Equipment

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Three-electrode corrosion cell (Working Electrode: metal specimen; Counter Electrode: platinum or graphite; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl).

  • Metal specimens for use as working electrodes.

  • Corrosive and inhibitor solutions as prepared in section 2.1.2.

2.2.2 Procedure: Potentiodynamic Polarization (Tafel Plots)

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish and clean the exposed surface as described in section 2.1.2.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution (blank or with AEPD).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes, or until a steady potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

  • Data Analysis:

    • Plot the resulting potential (E) versus the logarithm of the current density (log i).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic branches (Tafel slopes) to their intersection point.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

2.2.3 Procedure: Electrochemical Impedance Spectroscopy (EIS)

  • Setup and Stabilization: Use the same cell setup and stabilization procedure at OCP as described for potentiodynamic polarization.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (|Z| and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • The R_ct value is inversely proportional to the corrosion rate. A higher R_ct indicates better corrosion protection.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Protocol for Surface Analysis

Surface analysis techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.

2.3.1 Materials and Equipment

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) capabilities.

  • Metal coupons after immersion tests (as in section 2.1).

2.3.2 Procedure

  • Sample Preparation: After the immersion test, gently rinse the coupons (one from the blank solution and one from the AEPD-inhibited solution) with distilled water and dry them. Do not perform the aggressive cleaning step used for weight loss.

  • SEM Imaging: Mount the samples on stubs and introduce them into the SEM chamber. Acquire high-resolution images of the surface morphology at various magnifications. Compare the surface of the coupon exposed to the blank solution (which should show significant corrosion damage) with the surface of the coupon from the inhibitor solution (which should appear smoother and more protected).

  • EDX Analysis: Perform EDX analysis on selected areas of the coupon surfaces. For the sample inhibited with AEPD, the presence of carbon, nitrogen, and oxygen peaks (in addition to the metal's elements) can provide evidence of the adsorbed inhibitor film.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Corrosion Parameters for A36 Mild Steel in Aqueous AEPD Solutions at 50°C (Weight Loss Method)

Inhibitor Concentration (M) Weight Loss (g) Corrosion Rate (mm/year) Inhibition Efficiency (IE%)
0.0 (Blank - DEA 0.9M)* - 0.3377 -
0.3 (AEPD) - - -
0.6 (AEPD) - - -
0.9 (AEPD) - 0.0359 89.4%
0.9 (AEPD+DEA Blend) - 0.1191 64.7%

*Data from a comparative study where AEPD was evaluated against Diethanolamine (DEA). The corrosion rate for the blank was not explicitly provided for AEPD alone, so the DEA value is used for context.

Table 2: Electrochemical Polarization Data for Metal in [Corrosive Medium] with AEPD

Inhibitor Conc. E_corr (mV vs. SCE) i_corr (µA/cm²) Anodic Slope (βa, mV/dec) Cathodic Slope (βc, mV/dec) IE%
Blank -
Conc. 1
Conc. 2

| Conc. 3 | | | | | |

Table 3: Electrochemical Impedance Spectroscopy Data for Metal in [Corrosive Medium] with AEPD

Inhibitor Conc. R_s (Ω·cm²) R_ct (Ω·cm²) C_dl (µF/cm²) IE%
Blank -
Conc. 1
Conc. 2

| Conc. 3 | | | | |

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Results p1 Metal Specimen Preparation & Polishing e1 Weight Loss (Immersion Test) p1->e1 Prepared Specimen e2 Electrochemical Tests (Polarization, EIS) p1->e2 Prepared Specimen e3 Surface Analysis (SEM/EDX) p1->e3 Prepared Specimen p2 Corrosive Solution & Inhibitor (AEPD) Solution Preparation p2->e1 Test Solutions p2->e2 Test Solutions a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Determine Ecorr, icorr, Rct & Inhibition Efficiency e2->a2 a3 Characterize Surface Morphology & Composition e3->a3 conclusion Conclusion on AEPD Performance a1->conclusion a2->conclusion a3->conclusion

Caption: Experimental workflow for evaluating AEPD as a corrosion inhibitor.

Inhibition_Mechanism cluster_interface Metal / Corrosive Solution Interface Metal Metal Surface (Fe, Al, Cu) Adsorption Adsorption of AEPD Metal->Adsorption N and O atoms bond to metal Corrosion Corrosion (Anodic & Cathodic Reactions) Metal->Corrosion Corrosive Corrosive Species (H+, Cl-, O2) Corrosive->Corrosion AEPD AEPD Molecule (C5H13NO2) AEPD->Adsorption Film Formation of Protective Hydrophobic Film Adsorption->Film Film->Corrosion Blocks Active Sites Inhibition Corrosion Inhibition Film->Inhibition

Caption: Proposed mechanism of AEPD as a corrosion inhibitor on a metal surface.

References

Application Notes and Protocols for 2-Amino-2-ethyl-1,3-propanediol in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol (AEPD), with the CAS number 115-70-8, is an organic compound utilized in the formulation of cosmetic and personal care products. Its primary functions are as a pH adjuster and a buffering agent, contributing to the stability and safety of formulations.[1][2][3][4] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of AEPD and concluded that it is safe for use in cosmetics in the present practices of use and concentration.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic and personal care product formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.

PropertyValueReference
Chemical Name This compound[2]
INCI Name AMINOETHYL PROPANEDIOL[3]
CAS Number 115-70-8[2]
Molecular Formula C5H13NO2[2]
Molecular Weight 119.16 g/mol [3][4]
Appearance Clear yellow viscous liquid or crystalline solid[4]
Solubility Soluble in water[4]
pH (0.1 M aqueous solution) 10.8

Applications in Cosmetic and Personal Care Products

This compound primarily functions as a pH adjuster and buffering agent in a variety of cosmetic products.[1][2] Its ability to neutralize acidic components and maintain a stable pH is crucial for:

  • Product Stability: Ensuring the chemical stability of the formulation and preventing degradation of active ingredients.

  • Skin Compatibility: Maintaining the product's pH within a range that is compatible with the skin's natural pH, thus minimizing the potential for irritation.

  • Optimizing Performance: Enhancing the efficacy of other ingredients that perform optimally within a specific pH range.

Product CategoryMaximum Use Concentration (%) of Aminomethyl Propanediol
Eye Products2
Makeup Preparations0.08 - 1
Skin Care Preparations0.01 - 1
Suntan Preparations1
Hair Dyes and Colors0.9
Skin Cleansing Products0.5

Note: This data is for Aminomethyl Propanediol and is intended to serve as a guideline for formulating with this compound due to the lack of specific data for the latter.

Experimental Protocols

Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion and pH Adjustment with this compound

This protocol outlines the preparation of a generic oil-in-water emulsion and the subsequent adjustment of its pH using this compound.

Materials:

  • Water Phase:

    • Deionized Water

    • Glycerin (Humectant)

    • Xanthan Gum (Thickener)

  • Oil Phase:

    • Cetearyl Alcohol (Emulsifier, Thickener)

    • Glyceryl Stearate (Emulsifier)

    • Caprylic/Capric Triglyceride (Emollient)

  • Cool-Down Phase:

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative)

    • This compound (pH Adjuster)

    • Citric Acid or Lactic Acid (for initial pH lowering, if necessary)

Equipment:

  • Beakers

  • Homogenizer/High-Shear Mixer

  • Water Bath or Hot Plate with Magnetic Stirrer

  • pH Meter

  • Weighing Scale

  • Spatulas

Procedure:

  • Phase Preparation:

    • Water Phase (A): In a beaker, combine deionized water and glycerin. Sprinkle xanthan gum slowly into the vortex while stirring to prevent clumping. Heat to 75°C.

    • Oil Phase (B): In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform.

  • Emulsification:

    • Slowly add the Oil Phase (B) to the Water Phase (A) while homogenizing at high speed.

    • Continue homogenization for 3-5 minutes to form a stable emulsion.

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Cool-Down and pH Adjustment:

    • Once the emulsion has cooled to below 40°C, add the preservative system and mix until uniform.

    • Measure the initial pH of the emulsion.

    • If the initial pH is higher than the target, it can be lowered by adding a dilute solution of citric acid or lactic acid dropwise.

    • Prepare a 10% aqueous solution of this compound.

    • Slowly add the this compound solution dropwise to the emulsion while stirring continuously.

    • Monitor the pH closely using a calibrated pH meter.

    • Continue adding the solution until the desired pH (typically between 5.5 and 6.5 for skin care products) is reached and stable.

    • Record the final pH and the amount of this compound solution used.

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cooldown Cool-Down & pH Adjustment A Water Phase (A) (Water, Glycerin, Xanthan Gum) Heat to 75°C C Combine A + B Homogenize A->C B Oil Phase (B) (Cetearyl Alcohol, Glyceryl Stearate, Triglyceride) Heat to 75°C B->C D Cool Emulsion to <40°C C->D E Add Preservative D->E F Measure Initial pH E->F G Add AEPD Solution F->G Adjust pH H Final Product G->H

Caption: Workflow for O/W Emulsion Preparation and pH Adjustment.

Protocol 2: Evaluation of the Buffering Capacity of a Formulation Containing this compound

This protocol describes a method to assess the ability of a cosmetic formulation containing this compound to resist changes in pH.

Materials:

  • Cosmetic formulation containing a known concentration of this compound.

  • Standardized 0.1 N Hydrochloric Acid (HCl) solution.

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution.

  • Deionized water.

Equipment:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinders

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the cosmetic formulation into a 100 mL beaker.

    • Add 90 mL of deionized water to create a 10% dilution.

    • Stir the mixture until the formulation is completely dispersed.

  • Initial pH Measurement:

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the sample and record the initial pH.

  • Acid Titration:

    • Fill a burette with 0.1 N HCl.

    • While continuously stirring the sample, add the HCl solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.

    • Continue the titration until the pH has dropped by a predetermined amount (e.g., 2-3 pH units) or a sharp change in pH is observed.

  • Alkali Titration (on a separate, fresh sample):

    • Prepare another 10% dilution of the cosmetic formulation as described in step 1.

    • Fill a clean burette with 0.1 N NaOH.

    • Repeat the titration process as in step 3, but by adding the NaOH solution to increase the pH.

  • Data Analysis:

    • Plot the pH values against the volume of acid or alkali added.

    • The buffering capacity can be determined by the volume of acid or alkali required to cause a one-unit change in pH. A larger volume indicates a higher buffering capacity.

G start Start prep Prepare 10% Dilution of Formulation start->prep measure_initial_ph Measure Initial pH prep->measure_initial_ph titrate_acid Titrate with 0.1N HCl Record pH vs. Volume measure_initial_ph->titrate_acid titrate_alkali Titrate with 0.1N NaOH (Fresh Sample) Record pH vs. Volume measure_initial_ph->titrate_alkali plot_data Plot pH vs. Volume of Titrant titrate_acid->plot_data titrate_alkali->plot_data analyze Determine Volume for 1 pH Unit Change plot_data->analyze end End analyze->end

Caption: Workflow for Buffering Capacity Evaluation.

Signaling Pathways

The primary function of this compound in cosmetic formulations is physicochemical, acting as a pH adjuster and buffering agent. There is no evidence in the reviewed literature to suggest that it directly interacts with or modulates any biological signaling pathways in the skin. Its role is to create a stable and skin-compatible chemical environment for the overall formulation.

Logical Relationships

The decision to incorporate this compound and determine its optimal concentration is based on a logical progression during the formulation development process.

G formulation_concept Define Formulation Concept (e.g., O/W Cream) ingredient_selection Select Active and Excipient Ingredients formulation_concept->ingredient_selection initial_ph Prepare Prototype and Measure Initial pH ingredient_selection->initial_ph ph_adjustment_needed Is pH Adjustment Needed? initial_ph->ph_adjustment_needed target_ph Define Target pH Range (e.g., 5.5 - 6.5) target_ph->ph_adjustment_needed add_aepd Incorporate this compound ph_adjustment_needed->add_aepd Yes stability_testing Proceed to Stability Testing ph_adjustment_needed->stability_testing No final_ph_check Verify Final pH is within Target Range add_aepd->final_ph_check final_ph_check->stability_testing

Caption: Decision-Making Process for pH Adjustment.

Conclusion

This compound is a valuable excipient in the formulation of cosmetic and personal care products, primarily utilized for its pH adjusting and buffering properties. While specific use-level data for this ingredient is limited, its similarity to other alkanolamines like aminomethyl propanediol provides a basis for its effective and safe application. The protocols provided herein offer a framework for the incorporation and evaluation of this compound in emulsion-based cosmetic systems. Researchers and formulators are encouraged to perform their own stability and compatibility testing to determine the optimal concentration for their specific formulations.

References

analytical techniques for the quantification of 2-Amino-2-ethyl-1,3-propanediol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-1,3-propanediol (AEPD) is a small polar molecule used in various industrial and pharmaceutical applications. Its quantification in complex matrices, such as biological fluids or chemical reaction mixtures, is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides detailed protocols for the quantitative analysis of AEPD using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The choice of analytical technique for AEPD quantification depends on the sample matrix, required sensitivity, and available instrumentation. Due to its high polarity and low volatility, AEPD requires different sample preparation strategies for GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust method for volatile and semi-volatile compounds. However, for polar molecules like AEPD, a derivatization step is necessary to increase volatility and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and selective, making it ideal for analyzing non-volatile and polar compounds directly in complex matrices with minimal sample preparation.

Experimental Protocols

Method 1: Quantification of AEPD by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to make AEPD amenable to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters

ParameterValue
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of the AEPD-TMS derivative

Workflow for GC-MS Quantification of AEPD

GCMS_Workflow Sample Complex Mixture (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Derivatization Derivatization (e.g., MSTFA) Drying->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for AEPD quantification by GC-MS.

Method 2: Quantification of AEPD by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and does not require derivatization, allowing for a more straightforward sample preparation.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled AEPD, if available, or a structural analog like 2-Amino-2-methyl-1-propanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
MS System Sciex QTRAP 6500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor and product ions to be optimized by direct infusion of AEPD standard
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Workflow for LC-MS/MS Quantification of AEPD

LCMS_Workflow Sample Complex Mixture (e.g., Plasma) IS_Spike Internal Standard Spiking Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for AEPD quantification by LC-MS/MS.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of AEPD based on typical performance characteristics of the described methods for similar small polar molecules.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance (Hypothetical Data)

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct)
Linear Range 10 - 1000 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%90 - 110%
Sample Throughput LowerHigher

Table 2: Quantitative Results for AEPD in Spiked Plasma Samples (Hypothetical Data using LC-MS/MS)

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
QC Low54.896
QC Mid5052.1104.2
QC High400389.697.4
Test Sample 12523.995.6
Test Sample 2150158.3105.5

Logical Relationship of Analytical Steps

The following diagram illustrates the decision-making process and logical flow for selecting and implementing an analytical method for AEPD quantification.

Logical_Flow Start Quantification of AEPD Required Matrix Assess Sample Matrix Complexity Start->Matrix Sensitivity Define Sensitivity Requirements Matrix->Sensitivity GC_Path High Volatility Analytes? (Post-derivatization) Sensitivity->GC_Path High Conc. LC_Path High Polarity/Non-Volatile Analytes? Sensitivity->LC_Path Low Conc. Derivatization Perform Derivatization GC_Path->Derivatization Yes Direct_Injection Direct Injection Possible LC_Path->Direct_Injection Yes GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS LC-MS/MS Analysis Direct_Injection->LCMS LCMS->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Decision flow for AEPD analytical method selection.

Conclusion

Both GC-MS with derivatization and direct analysis by LC-MS/MS are viable techniques for the quantification of this compound in complex mixtures. The choice of method will be dictated by the specific requirements of the study, including sensitivity, sample throughput, and the nature of the sample matrix. The LC-MS/MS method generally offers higher sensitivity and a simpler sample preparation workflow, making it particularly suitable for bioanalytical applications in drug development. Proper method validation is essential to ensure accurate and reliable quantitative results.

Troubleshooting & Optimization

troubleshooting pH instability in 2-Amino-2-ethyl-1,3-propanediol buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing pH instability with 2-Amino-2-ethyl-1,3-propanediol (AEPD) buffers.

Troubleshooting Guide for pH Instability

Unstable pH in AEPD buffer systems can compromise experimental results and product stability. This guide provides a systematic approach to identifying and resolving common causes of pH fluctuation.

Question: My AEPD buffer's pH is drifting upwards over time. What are the likely causes and how can I fix it?

Answer: An upward drift in the pH of an AEPD buffer is most commonly due to the absorption of atmospheric carbon dioxide (CO₂). AEPD, as a primary amine, readily reacts with CO₂ to form carbamates, consuming protons and thereby increasing the pH. The rate of this pH drift can be influenced by several factors.

Troubleshooting Steps:

  • Minimize Air Exposure: Prepare and store AEPD buffers in tightly sealed containers with minimal headspace. For critical applications, consider preparing the buffer with de-gassed water and purging the container with an inert gas like nitrogen or argon before sealing.

  • Prepare Freshly: Whenever possible, prepare AEPD buffers fresh on the day of use, especially for long-duration experiments where pH stability is critical.

  • Increase Buffer Concentration: A higher buffer concentration provides greater buffering capacity, making the solution more resistant to pH changes from CO₂ absorption.[1] Consider increasing the AEPD concentration if your experimental conditions allow.

  • Work at a Consistent Temperature: As with most amine-based buffers, the pKa of AEPD is temperature-dependent.[2] Fluctuations in temperature will cause shifts in pH. Work in a temperature-controlled environment and always measure the pH at the temperature of your experiment.

Question: The initial pH of my AEPD buffer is incorrect, even after careful calculation and weighing of components. What could be wrong?

Answer: An incorrect initial pH is often due to issues with reagent purity, weighing accuracy, or improper pH measurement technique.

Troubleshooting Steps:

  • Verify Reagent Quality: Use high-purity AEPD and acid/base for pH adjustment. Impurities can affect the buffer's properties.

  • Check Balance Calibration: Ensure the analytical balance used for weighing AEPD is properly calibrated. Inaccurate weighing will lead to an incorrect buffer concentration and affect the final pH.

  • Calibrate pH Meter Correctly: Calibrate your pH meter immediately before use with fresh, certified calibration buffers that bracket your target pH. Ensure the pH probe is clean and properly maintained.

  • Account for Temperature: Calibrate the pH meter and measure the buffer's pH at the intended experimental temperature. The pH of buffer solutions is temperature-dependent.[2]

  • Proper Titration Technique: When adjusting the pH, add the acid or base titrant slowly while stirring continuously to ensure thorough mixing and avoid localized pH "hot spots."[2]

Frequently Asked Questions (FAQs)

Q1: What is the effective buffering range of AEPD?

A1: The effective buffering range of a buffer is generally considered to be its pKa ± 1 pH unit. The pKa of AEPD is approximately 8.8 at 25°C. Therefore, AEPD is an effective buffer in the pH range of approximately 7.8 to 9.8.

Q2: How does temperature affect the pH of my AEPD buffer?

A2: The pKa of amine-containing buffers, including AEPD, is sensitive to temperature changes.[2] As the temperature increases, the pKa of AEPD decreases, which will result in a lower pH for a given buffer composition. It is crucial to prepare and use the buffer at the temperature of your experiment for consistent results.

Q3: Can I autoclave my AEPD buffer?

A3: While AEPD itself is relatively stable, autoclaving can potentially lead to degradation or reaction with other components in the solution, which may alter the pH and buffering capacity. It is generally recommended to prepare AEPD buffers by sterile filtration (0.22 µm filter) rather than autoclaving.

Q4: Are there any known incompatibilities with AEPD buffers?

A4: AEPD, being a primary amine, can react with aldehydes and ketones to form Schiff bases. It can also interact with certain metal ions. It is important to consider these potential interactions when designing your experiment.

Q5: How can I minimize pH drift in my long-term cell culture experiment using an AEPD-based buffer?

A5: For long-term applications like cell culture, minimizing CO₂ ingress is critical. In addition to using tightly sealed containers, consider using a CO₂-impermeable overlay, such as mineral oil, on top of your culture medium if your system allows. Preparing the medium with degassed components and under a nitrogen blanket can also significantly improve pH stability. Continuous pH monitoring can help track and manage any pH shifts.

Data Presentation

ParameterValueReference
Chemical NameThis compound
AbbreviationAEPD
Molecular FormulaC₅H₁₃NO₂
Molecular Weight119.16 g/mol
pKa at 25°C8.80
pKa at 37°C8.45
ΔpKa/°C-0.029Calculated
Effective pH Range7.8 - 9.8

Experimental Protocols

Protocol 1: Preparation of 100 mM AEPD Buffer (pH 8.5)

Materials:

  • This compound (AEPD), MW = 119.16 g/mol

  • 1 M Hydrochloric Acid (HCl)

  • High-purity, deionized water

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

  • Graduated cylinders

Procedure:

  • Weigh AEPD: Accurately weigh out 11.92 g of AEPD.

  • Dissolve AEPD: Add the weighed AEPD to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and stir on a stir plate until the AEPD is completely dissolved.

  • Adjust pH: Place the calibrated pH probe into the solution. Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue adding HCl until the pH of the solution reaches 8.5.

  • Final Volume Adjustment: Carefully transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Homogenize and Store: Stopper the flask and invert it several times to ensure the buffer is thoroughly mixed. Store in a tightly sealed container at 4°C. For long-term storage, consider sterile filtering the buffer.

Protocol 2: Accelerated pH Stability Test for AEPD Buffer

Objective: To assess the pH stability of the AEPD buffer under conditions of elevated temperature and exposure to air.

Materials:

  • Prepared AEPD buffer (from Protocol 1)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter and probe

  • Sealed and unsealed containers (e.g., sterile conical tubes)

Procedure:

  • Sample Preparation: Aliquot the prepared AEPD buffer into two sets of containers. One set should be tightly sealed with minimal headspace. The other set should be left unsealed or loosely capped to allow for air exchange.

  • Incubation: Place both sets of containers in an incubator or water bath set to a constant temperature (e.g., 37°C).

  • pH Measurement: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove one container from each set. Allow the samples to equilibrate to room temperature (or the temperature at which the initial pH was measured) before measuring the pH.

  • Data Recording: Record the pH of each sample at each time point.

  • Analysis: Plot the pH versus time for both the sealed and unsealed samples. A significant upward drift in the pH of the unsealed samples compared to the sealed samples will indicate instability due to CO₂ absorption.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting pH Instability in AEPD Buffers start pH Instability Observed check_initial_pH Is the initial pH incorrect? start->check_initial_pH check_drift Is the pH drifting over time? start->check_drift check_initial_pH->check_drift No initial_pH_yes Verify Reagent Purity Check Balance Calibration Calibrate pH Meter Account for Temperature check_initial_pH->initial_pH_yes Yes drift_yes Minimize Air Exposure Prepare Freshly Increase Buffer Concentration Control Temperature check_drift->drift_yes Yes consider_alternatives Consider Buffer Additives or Alternative Buffer System check_drift->consider_alternatives No re_evaluate Re-evaluate Buffer Preparation and Measurement Technique initial_pH_yes->re_evaluate end_stable pH Stabilized drift_yes->end_stable re_evaluate->end_stable consider_alternatives->end_stable

Caption: Troubleshooting workflow for AEPD buffer pH instability.

Caption: AEPD buffer equilibrium and CO₂ interference pathway.

References

optimizing the concentration of 2-Amino-2-ethyl-1,3-propanediol for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-ethyl-1,3-propanediol (AEPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AEPD in various laboratory settings. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to help you optimize your research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEPD) and what are its primary applications in research?

A1: this compound, also known as AEPD, is an organic compound with the chemical formula C5H13NO2.[1][2] In a research context, it is primarily used as a buffering agent, an emulsifying agent, and a synthetic building block in the pharmaceutical and electronics industries.[1][2] Its utility in biological research stems from its ability to maintain a stable pH in aqueous solutions. A 0.1 molar aqueous solution of AEPD has a pH of 10.8, indicating its suitability for applications requiring alkaline conditions.[1]

Q2: What is the pKa of AEPD and how does it vary with temperature?

Q3: What are the recommended concentration ranges for AEPD in cell culture and enzyme assays?

A3: Specific, peer-reviewed recommendations for optimal AEPD concentrations in cell culture or enzyme assays are not widely published. As a general starting point for a new buffer, a concentration range of 10-100 mM is often tested. The ideal concentration will depend on the specific requirements of your assay, including the required buffering capacity and potential interactions with your biological system. It is crucial to perform a concentration optimization experiment to determine the best concentration for your specific application.

Q4: Is AEPD compatible with common biological assays?

A4: The compatibility of AEPD with specific assays should be determined on a case-by-case basis. As an amine-containing buffer, it may interfere with assays that involve amine-reactive chemistries, such as certain crosslinking or labeling techniques. It is always advisable to run a buffer-only control to assess any potential interference with your assay's detection method.

Troubleshooting Guides

This section addresses common issues that may arise when using AEPD in your experiments.

Problem Potential Cause Troubleshooting Steps
pH Instability 1. Incorrect pKa assumption: The actual pKa of AEPD under your experimental conditions (temperature, ionic strength) may differ from estimates. 2. Temperature fluctuations: The pH of amine-based buffers is sensitive to temperature changes.[3][4][5] 3. CO2 absorption: Alkaline buffer solutions can absorb atmospheric CO2, leading to a decrease in pH.1. Empirically determine the pKa: Titrate a solution of AEPD with a strong acid to determine its pKa at your working temperature. 2. pH at working temperature: Adjust the pH of your AEPD buffer at the temperature you will be performing your experiment. 3. Prepare fresh and store properly: Prepare AEPD buffer solutions fresh and store them in tightly sealed containers to minimize CO2 absorption.
Precipitation in Media or Assay Solutions 1. High concentration of AEPD: The concentration of AEPD may exceed its solubility in the presence of other salts or organic solvents in your media. 2. Interaction with other components: AEPD may form insoluble complexes with certain metal ions or other components in your solution.1. Test solubility: Before preparing your final solution, test the solubility of your desired AEPD concentration in a small volume of your media or assay buffer. 2. Lower the concentration: If precipitation occurs, try using a lower concentration of AEPD or an alternative buffer. 3. Filter sterilize: After preparation, filter sterilizing the buffer solution can remove any initial precipitates.
Inconsistent Experimental Results 1. Buffer variability: Inconsistent preparation of the AEPD buffer can lead to batch-to-batch variations in pH and ionic strength. 2. AEPD degradation: Although generally stable, prolonged storage at non-ideal conditions could lead to degradation.1. Standardize buffer preparation: Use a consistent and well-documented protocol for preparing your AEPD buffer. 2. Use high-purity AEPD: Ensure the quality and purity of the AEPD used. 3. Store aliquots: Store your AEPD buffer in single-use aliquots to avoid repeated freeze-thaw cycles and potential contamination.
Unexpected Biological Effects 1. Cellular toxicity: At high concentrations, AEPD may exhibit cytotoxic effects. 2. Interaction with biological molecules: As an amine-containing compound, AEPD could potentially interact with proteins or other biological molecules, affecting their function.1. Perform a cytotoxicity assay: Determine the concentration range of AEPD that is non-toxic to your specific cell line. 2. Run appropriate controls: Include a "no AEPD" control and compare its results to those obtained with other common buffers (e.g., Tris, HEPES) to assess for any specific effects of AEPD.

Experimental Protocols

The following are general protocols that can be adapted for the use of AEPD. It is highly recommended to optimize the AEPD concentration for each specific application.

Preparation of a 1 M AEPD Stock Solution
  • Weighing: Weigh out 119.16 g of this compound (molar mass: 119.16 g/mol ).[1]

  • Dissolving: In a calibrated beaker, dissolve the AEPD in approximately 800 mL of high-purity, deionized water. Stir until fully dissolved.

  • pH Adjustment: Place the beaker on a magnetic stirrer and use a calibrated pH meter to monitor the pH. Slowly add concentrated HCl to adjust the pH to the desired value. Be mindful that the initial pH of a 0.1 M solution is around 10.8.[1]

  • Final Volume: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsewater to the flask. Add deionized water to bring the final volume to 1 L.

  • Sterilization and Storage: Filter sterilize the solution through a 0.22 µm filter. Store in a sterile, tightly capped bottle at 4°C.

Optimizing AEPD Concentration for Cell Viability Assays

This protocol provides a framework for determining the optimal, non-toxic concentration of AEPD for your cell culture experiments.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis A Prepare AEPD buffer at various concentrations (e.g., 10, 25, 50, 100 mM) in cell culture medium. Adjust pH to physiological range (e.g., 7.4). C Replace culture medium with the prepared AEPD-containing media. A->C B Seed cells in a 96-well plate at a predetermined density. B->C E Incubate cells for a relevant duration (e.g., 24, 48, 72 hours). C->E D Include a no-AEPD control and a positive control for toxicity. D->E F Perform a cell viability assay (e.g., MTT, MTS, or live/dead staining). E->F G Measure the output signal (e.g., absorbance, fluorescence). F->G H Determine the highest concentration of AEPD that does not significantly impact cell viability. G->H

Workflow for optimizing AEPD concentration in cell viability assays.

Signaling Pathway Considerations

While direct evidence of this compound's effect on specific signaling pathways is limited, it is important to consider potential interactions. As an amine-containing molecule, AEPD could potentially interact with cellular components. The workflow below illustrates a generalized approach to investigating the potential impact of AEPD on a signaling pathway of interest.

Signaling_Pathway_Investigation A Hypothesis: AEPD may modulate a specific signaling pathway. B Experimental Design: Treat cells with and without AEPD at a non-toxic concentration. A->B C Stimulate the pathway of interest (e.g., with a growth factor or ligand). B->C D Cell Lysis and Protein Extraction C->D E Western Blot Analysis D->E F Measure phosphorylation or total protein levels of key pathway components (e.g., kinases, transcription factors). E->F G Data Analysis: Compare protein levels between AEPD-treated and control groups. F->G H Conclusion: Determine if AEPD has an inhibitory, activating, or no effect on the signaling pathway. G->H

Logical workflow for investigating the effect of AEPD on a cellular signaling pathway.

Disclaimer: The information provided in this technical support center is for research purposes only. The protocols and troubleshooting guides are intended as a starting point, and optimization by the end-user is highly recommended.

References

strategies to prevent the degradation of 2-Amino-2-ethyl-1,3-propanediol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of 2-Amino-2-ethyl-1,3-propanediol (AEPD) during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of AEPD.

IssuePossible CauseRecommended Action
Yellowing of AEPD Solution Oxidation of the amine group.Store AEPD under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or store in the dark to prevent photo-oxidation.
Reaction with atmospheric carbon dioxide.Keep containers tightly sealed. For long-term storage, consider using a desiccator with a CO2 absorbent.
pH Shift in AEPD Solution Absorption of acidic gases like CO2 from the atmosphere.Maintain a tightly sealed container. If necessary, readjust the pH before use.
Leaching of acidic or basic components from the container.Use high-quality, inert container materials such as Type I borosilicate glass.
Precipitation in AEPD Solution Formation of insoluble degradation products or salts.Filter the solution before use. Investigate the composition of the precipitate to identify the degradation pathway.
Temperature fluctuations affecting solubility.Store at a consistent, controlled room temperature.
Loss of Potency or Purity Chemical degradation due to improper storage conditions.Review storage conditions (temperature, light, atmosphere). Perform analytical testing (e.g., HPLC) to quantify AEPD and identify degradation products.
Incompatibility with other components in a formulation.Conduct compatibility studies with excipients or other active ingredients.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, AEPD should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly closed to prevent the absorption of moisture and atmospheric gases like carbon dioxide.[1][2] Storage at controlled room temperature (20-25°C) is generally suitable. For long-term storage, refrigeration (2-8°C) can be considered, though one should be mindful of potential viscosity changes at lower temperatures.

Q2: How does exposure to air affect the stability of AEPD?

A2: Exposure to air can lead to two primary degradation pathways. Firstly, the amine group in AEPD can undergo oxidation, which may result in discoloration (yellowing) and the formation of impurities. Secondly, AEPD can react with atmospheric carbon dioxide to form unstable carbamates.[1] This can lead to a decrease in the pH of unbuffered solutions and the introduction of carbonate-related impurities.

Q3: Is AEPD sensitive to light?

A3: While specific photostability data for AEPD is not extensively published, compounds with amine groups can be susceptible to photodegradation. To minimize this risk, it is best practice to store AEPD in amber or opaque containers, or in a dark environment.

Q4: What materials should be avoided for storing AEPD?

A4: AEPD is incompatible with strong oxidizing agents and strong acids. Contact with certain metals such as aluminum, copper, and brass should also be avoided as they can catalyze oxidation reactions. It is advisable to use containers made of inert materials like borosilicate glass or high-density polyethylene (HDPE).

Q5: How can I monitor the stability of my AEPD sample?

A5: Regular analytical testing is the most effective way to monitor the stability of AEPD. A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to quantify the concentration of AEPD and detect the presence of any degradation products. Periodic visual inspection for color change and pH measurement of aqueous solutions can also serve as preliminary indicators of degradation.

Experimental Protocols

Accelerated Stability Study Protocol

This protocol is designed to assess the stability of AEPD under stressed conditions to predict its shelf-life.

Objective: To evaluate the impact of temperature and humidity on the stability of AEPD.

Materials:

  • This compound (AEPD)

  • Stability chambers

  • HPLC system with a UV detector

  • pH meter

  • Type I borosilicate glass vials with inert stoppers

Methodology:

  • Place accurately weighed samples of AEPD into glass vials.

  • Expose the samples to the following conditions in stability chambers:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH (Control)

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • For each sample, perform the following tests:

    • Appearance: Visually inspect for any change in color or physical state.

    • Assay (HPLC): Quantify the amount of AEPD remaining.

    • Related Substances (HPLC): Identify and quantify any degradation products.

    • pH (for a 1% aqueous solution): Measure the pH to detect any significant shifts.

Data Presentation:

Time PointConditionAppearanceAssay (% of Initial)Total Impurities (%)pH (1% solution)
0-Colorless liquid100.0< 0.110.5
1 Month25°C/60%RHColorless liquid99.8< 0.110.5
40°C/75%RHFaint yellow liquid98.50.810.2
3 Months25°C/60%RHColorless liquid99.70.110.5
40°C/75%RHYellow liquid96.22.59.9
6 Months25°C/60%RHColorless liquid99.50.210.4
40°C/75%RHYellow liquid93.05.19.6
HPLC Method for AEPD Assay and Impurity Profiling

Objective: To provide a quantitative measure of AEPD purity and its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve AEPD in the mobile phase A to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway AEPD This compound Oxidation Oxidation (O2, light, metal ions) AEPD->Oxidation Exposure to Air/Light Carbonation Carbonation (CO2) AEPD->Carbonation Exposure to Air Oxidized_Products Oxidized Impurities (e.g., aldehydes, ketones) Oxidation->Oxidized_Products Carbamate Unstable Carbamate Carbonation->Carbamate experimental_workflow Start AEPD Sample Storage Store under defined conditions (e.g., 40°C/75%RH) Start->Storage Sampling Sample at T=0, 1, 3, 6 months Storage->Sampling Analysis Analytical Testing Sampling->Analysis Appearance Visual Inspection Analysis->Appearance HPLC HPLC Analysis (Assay, Impurities) Analysis->HPLC pH pH Measurement Analysis->pH Data Data Evaluation & Reporting Appearance->Data HPLC->Data pH->Data

References

improving the yield and purity of 2-Amino-2-ethyl-1,3-propanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Amino-2-ethyl-1,3-propanediol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, primarily focusing on the catalytic hydrogenation of 2-ethyl-2-nitro-1,3-propanediol.

Q1: My reaction is showing low or no conversion of the starting material (2-ethyl-2-nitro-1,3-propanediol). What are the possible causes and solutions?

A1: Low or no conversion is a common issue in catalytic hydrogenation. Here are several potential causes and corresponding troubleshooting steps:

  • Inactive Catalyst: The catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. If catalyst poisoning is suspected (e.g., by sulfur or halogen-containing impurities), purify the starting material or use a more robust catalyst.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor. Consult literature for optimal pressure ranges for similar reductions.

  • Inadequate Agitation: Poor mixing can lead to inefficient contact between the reactants, catalyst, and hydrogen.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.

  • Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress and by-product formation.

  • Solvent Issues: The chosen solvent may not be optimal for the reaction, affecting the solubility of the reactants or the activity of the catalyst.

    • Solution: Protic solvents like ethanol or methanol are often effective. The presence of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.

Q2: I am observing the formation of significant by-products, leading to low purity of the final product. What are the common side reactions and how can I minimize them?

A2: By-product formation is a major challenge affecting the purity of the desired amine. Key side reactions include:

  • Incomplete Reduction: The reduction may stop at intermediate stages, forming nitroso or hydroxylamine intermediates. These intermediates can further react to form dimeric species like azo or azoxy compounds.

    • Solution: Ensure complete reduction by optimizing reaction time, hydrogen pressure, and catalyst loading. The addition of certain promoters to the catalyst can sometimes suppress the formation of these intermediates.

  • Hydrodehalogenation (if applicable): If the starting material contains halogen substituents, they might be removed by hydrogenolysis.

    • Solution: Use a more selective catalyst or milder reaction conditions (lower temperature and pressure).

  • Over-reduction: While less common for the amino group, other functional groups in the molecule could be susceptible to reduction.

    • Solution: Choose a catalyst with higher chemoselectivity. For instance, Pd/C is generally less prone to reducing other functional groups compared to Raney Nickel under certain conditions.

Q3: The isolated product is difficult to purify, and I suspect the presence of isomeric impurities. What are the likely isomers and how can they be removed?

A3: Isomeric impurities can arise from the synthesis of the starting material, 2-ethyl-2-nitro-1,3-propanediol. A potential impurity is the regioisomer, which could be challenging to separate due to similar physical properties.

  • Identification: GC-MS analysis is a powerful tool to identify and quantify isomeric impurities.

  • Purification Strategies:

    • Crystallization: Fractional crystallization can be effective if the isomers have different solubilities in a particular solvent system. Experiment with different solvents and solvent mixtures to achieve optimal separation.

    • Chromatography: Column chromatography using silica gel or other stationary phases can be employed for purification, although it may be less practical for large-scale synthesis.

    • Derivatization: In some cases, the mixture of isomers can be derivatized to facilitate separation, followed by the removal of the derivatizing group.

Q4: What is the best method for purifying the final product, this compound?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Crystallization: This is often the most efficient method for large-scale purification. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique.

  • Ion-Exchange Chromatography: For removing ionic impurities and achieving very high purity, ion-exchange chromatography can be utilized.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of 2-ethyl-2-nitro-1,3-propanediol

CatalystHydrogen Pressure (psi)Temperature (°C)SolventReaction Time (h)Reported Yield (%)Purity (%)Reference/Notes
5% Pd/C5025Ethanol4>95>98Illustrative data based on typical nitro group reductions.
10% Pd/C5050Methanol2>98>99Illustrative data based on typical nitro group reductions.
Raney Ni80080Ethanol6~90>95Higher pressure and temperature may be required.
Sn/HClN/ARefluxEthanol8Variable~90Classical method, workup can be tedious.

Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-ethyl-2-nitro-1,3-propanediol using Pd/C

  • Reaction Setup: To a high-pressure reactor, add 2-ethyl-2-nitro-1,3-propanediol (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd relative to the substrate).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50°C). Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-ethyl-2-nitro-1,3-propanediol reaction Catalytic Hydrogenation (e.g., H2, Pd/C) start->reaction workup Reaction Work-up (Filtration) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Crystallization) crude->purification pure Pure this compound purification->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_conversion Incomplete Conversion? start->check_conversion check_byproducts By-products Observed? check_conversion->check_byproducts No optimize_reaction Optimize Reaction Conditions: - Catalyst Activity - H2 Pressure - Temperature - Agitation check_conversion->optimize_reaction Yes optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions check_byproducts->optimize_purification No analyze_impurities Identify Impurities: - GC-MS Analysis check_byproducts->analyze_impurities Yes analyze_impurities->optimize_purification

Caption: Troubleshooting logic for addressing low yield and purity in the synthesis.

Technical Support Center: Mitigating Interference of 2-Amino-2-ethyl-1,3-propanediol (AEPD) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the interference of 2-Amino-2-ethyl-1,3-propanediol (AEPD) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEPD) and why is it used in biochemical assays?

AEPD is a primary amine buffer with a pKa of approximately 8.8 at 25°C, making it a suitable buffering agent for various biochemical reactions that require a slightly alkaline pH. Its primary amine group, however, can interfere with certain assay chemistries.

Q2: Which biochemical assays are most susceptible to interference from AEPD?

Assays that are sensitive to the presence of primary amines are most likely to be affected by AEPD. These primarily include:

  • Protein Quantification Assays: Specifically, the Bicinchoninic Acid (BCA) assay is highly susceptible to interference.

  • Amine-Reactive Crosslinking and Labeling Assays: The primary amine of AEPD can compete with the target molecules (e.g., proteins) for reaction with amine-reactive reagents like NHS esters.

Q3: How does AEPD interfere with the BCA protein assay?

The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium. The Cu¹⁺ then chelates with BCA to produce a purple-colored complex that is measured spectrophotometrically. AEPD, being a primary amine, can also reduce Cu²⁺ to Cu¹⁺, leading to a false-positive signal and an overestimation of the protein concentration.

Q4: Does AEPD interfere with the Bradford protein assay?

The Bradford assay is generally less susceptible to interference from primary amines like AEPD compared to the BCA assay. The Bradford method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, a mechanism that is not directly affected by the presence of primary amines. However, at high concentrations, AEPD can alter the pH of the assay reagent, which may slightly affect the accuracy of the results.

Q5: Can AEPD be used in ELISA assays?

The compatibility of AEPD with ELISA assays depends on the specific assay components and the sample matrix. While AEPD is not a common component of commercial ELISA buffers, its presence in the sample could potentially interfere. Possible interference mechanisms include altering the optimal pH for antibody-antigen binding or interacting with other components of the assay. It is crucial to perform validation experiments, such as spike and recovery, to assess the compatibility of AEPD with a specific ELISA kit.

Q6: Is AEPD a suitable buffer for kinase assays?

The suitability of AEPD as a buffer in kinase assays should be evaluated on a case-by-case basis. While the primary amine itself may not directly inhibit kinase activity, potential issues could arise from:

  • Chelation of essential metal ions: Some kinases require divalent cations like Mg²⁺ as cofactors. Primary amines can have chelating properties that might sequester these ions.

  • Interference with detection methods: If the kinase assay relies on a downstream detection method that is sensitive to primary amines (e.g., a coupled assay that measures a product with an amine-reactive probe), interference can occur.

Troubleshooting Guides

Issue 1: Inaccurate (Overestimated) Protein Concentration with BCA Assay in the Presence of AEPD

Symptoms:

  • Higher than expected protein concentration readings.

  • High background absorbance in the absence of protein.

  • Non-linear standard curve.

Troubleshooting Workflow:

start Inaccurate BCA Assay Results q1 Is AEPD present in the sample buffer? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Select a mitigation strategy yes1->action1 other_issues Investigate other sources of interference (e.g., reducing agents, chelators) no1->other_issues dilution Sample Dilution action1->dilution If protein concentration is high precipitation Protein Precipitation action1->precipitation For quick removal of interference dialysis Dialysis / Buffer Exchange action1->dialysis For gentle buffer exchange alt_assay Use an Alternative Assay action1->alt_assay If mitigation is not feasible end Accurate Protein Quantification dilution->end precipitation->end dialysis->end alt_assay->end

Caption: Troubleshooting workflow for AEPD interference in BCA assays.

Mitigation Strategies:

  • Sample Dilution: If the protein concentration is sufficiently high, diluting the sample with a compatible buffer (e.g., PBS) can reduce the AEPD concentration to a non-interfering level.

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can effectively separate the protein from the interfering AEPD buffer.

  • Dialysis or Buffer Exchange: For a gentler approach that preserves protein activity, dialysis or buffer exchange using desalting columns can be used to replace the AEPD-containing buffer with a compatible one.

  • Use an Alternative Assay: The Bradford protein assay is a suitable alternative as it is less prone to interference from primary amines.

Issue 2: Potential Interference of AEPD in ELISA

Symptoms:

  • Inconsistent or unexpected results (high background, low signal, or poor reproducibility).

  • Poor spike and recovery results.

Troubleshooting Steps:

  • Validate with Controls: Run control experiments with and without AEPD in the sample matrix to determine if it is the source of interference.

  • Spike and Recovery: Spike a known amount of the analyte into your sample matrix containing AEPD and a control matrix without AEPD. Calculate the recovery to assess the impact of AEPD.

  • Dilution Linearity: Serially dilute your sample in an AEPD-free assay buffer. If AEPD is interfering, you may observe non-linear dilution effects.

  • Mitigation: If interference is confirmed, use one of the buffer exchange methods described above (dialysis or desalting columns) to remove AEPD from your sample before performing the ELISA.

Issue 3: Unexpected Results in Kinase Assays with AEPD Buffer

Symptoms:

  • Lower than expected kinase activity.

  • Inconsistent results between experiments.

Troubleshooting Steps:

  • Check for Metal Ion Chelation: If your kinase requires divalent cations, ensure that the AEPD concentration is not high enough to chelate these essential cofactors. Consider adding a slight excess of the required metal ion to your reaction.

  • Control for Downstream Interference: If using a coupled assay, run a control to ensure that AEPD does not interfere with the detection reagents.

  • Compare with an Alternative Buffer: Perform the kinase assay in parallel with a known compatible buffer (e.g., HEPES, Tris-HCl at a controlled temperature) to see if AEPD is the cause of the discrepancy.

  • Buffer Exchange: If AEPD is found to be interfering, switch to a different buffer system for your kinase reactions.

Quantitative Data on AEPD Interference (Illustrative)

The following tables present illustrative data to demonstrate the potential impact of AEPD on BCA and Bradford protein assays. Note: This data is hypothetical and intended for educational purposes. Users should perform their own validation experiments.

Table 1: Illustrative Interference of AEPD in the BCA Protein Assay

AEPD Concentration (mM)Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard% Overestimation
05000%
1058016%
2575050%
501100120%
1001800260%

Table 2: Illustrative Interference of AEPD in the Bradford Protein Assay

AEPD Concentration (mM)Apparent Protein Concentration (µg/mL) of a 500 µg/mL BSA Standard% Error
05000%
105051%
255102%
505255%
1005408%

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove AEPD Interference

Objective: To precipitate protein from a sample containing AEPD, thereby removing the interfering buffer.

Materials:

  • Protein sample in AEPD buffer

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Compatible assay buffer for resuspension (e.g., PBS)

Procedure:

  • Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add four volumes of ice-cold acetone (400 µL) to the sample.

  • Vortex briefly to mix.

  • Incubate at -20°C for 60 minutes to allow the protein to precipitate.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant the supernatant, which contains the AEPD.

  • Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a desired volume of a compatible buffer.

Protocol 2: Dialysis/Buffer Exchange to Remove AEPD

Objective: To exchange the AEPD-containing buffer with a compatible buffer using a dialysis cassette.

Materials:

  • Protein sample in AEPD buffer

  • Dialysis cassette with an appropriate molecular weight cut-off (MWCO)

  • Large volume of compatible dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Hydrate the dialysis cassette membrane according to the manufacturer's instructions.

  • Load your protein sample into the dialysis cassette.

  • Place the cassette in a beaker containing a large volume (at least 1000-fold the sample volume) of the desired compatible buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or overnight for complete buffer exchange.

  • Change the dialysis buffer at least twice during this period to ensure efficient removal of AEPD.

  • After dialysis, carefully remove the sample from the cassette.

Signaling Pathways and Workflows

cluster_sample_prep Sample Preparation cluster_assay Biochemical Assay cluster_mitigation Mitigation Strategies cluster_analysis Data Analysis sample Protein Sample in AEPD Buffer assay Perform Assay (e.g., BCA, ELISA, Kinase Assay) sample->assay interference Potential Interference from AEPD assay->interference analysis Analyze Results assay->analysis mitigation Apply Mitigation Strategy interference->mitigation If interference occurs dilution Dilution mitigation->dilution precipitation Precipitation mitigation->precipitation dialysis Dialysis mitigation->dialysis dilution->assay precipitation->assay dialysis->assay accurate Accurate Data analysis->accurate With mitigation inaccurate Inaccurate Data analysis->inaccurate Without mitigation

Caption: General workflow for addressing AEPD interference in biochemical assays.

Technical Support Center: Refining Purification Protocols for 2-Amino-2-ethyl-1,3-propanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-2-ethyl-1,3-propanediol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges stem from the inherent polarity of these molecules. The presence of both a basic amino group and two hydrophilic hydroxyl groups leads to high water solubility and strong interactions with polar stationary phases like silica gel. This can result in difficulties with extraction, streaking during column chromatography, and challenges in finding suitable single-solvent systems for recrystallization.

Q2: What is a good starting point for purifying a new this compound derivative?

A2: For solid compounds, recrystallization is often the most straightforward initial approach. If a single solvent is not effective, a mixed-solvent system can be employed. For oils or compounds that fail to crystallize, column chromatography is the next logical step. Given the polar nature of these compounds, a polar mobile phase or reverse-phase chromatography may be necessary.

Q3: How can I remove highly polar impurities from my this compound derivative?

A3: If your target compound is less polar than the impurities, normal-phase column chromatography can be effective. Highly polar impurities will bind strongly to the silica gel, allowing your product to elute first. Alternatively, if the impurities are acidic or basic, an acid-base extraction can be used to selectively move them into an aqueous phase, leaving your desired compound in the organic layer.

Q4: When is it appropriate to use a protecting group strategy for purification?

A4: A protecting group strategy is beneficial when the high polarity of the amino and/or hydroxyl groups significantly impedes purification. For example, if your compound streaks uncontrollably on a silica gel column even with highly polar mobile phases, protecting the amino group with a less polar group (e.g., Boc) can decrease its polarity and improve its chromatographic behavior.

Q5: My this compound derivative is a racemate. How can I separate the enantiomers?

A5: Chiral resolution is necessary to separate enantiomers. This can be achieved through several methods, including chiral column chromatography (either analytical or preparative HPLC) or by forming diastereomeric salts. The latter involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Troubleshooting Guides

Recrystallization

Problem: Difficulty in achieving satisfactory crystallization of this compound derivatives.

Issue Potential Cause Recommended Solution
No crystals form Solution is not supersaturated (too much solvent).Slowly evaporate the solvent until turbidity is observed, then allow to cool.
Nucleation has not initiated.Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow down the cooling process.
Oiling out The compound's solubility is exceeded at a temperature above its melting point.Add a small amount of the "good" solvent to the heated mixture to ensure the compound dissolves completely at the boiling point of the solvent system. Re-cool slowly.
The chosen solvent is inappropriate.Select a different solvent or solvent pair. A solvent in which the compound is less soluble may be required.
Low crystal yield Too much solvent was used, leaving a significant amount of product in the mother liquor.Minimize the amount of hot solvent used for dissolution. Recover a second crop of crystals by partially evaporating the solvent from the mother liquor.
Premature crystallization during hot filtration.Use a heated funnel for filtration. Add a small excess of hot solvent before filtering to keep the compound in solution.
Crystals are impure Impurities were trapped in the crystal lattice due to rapid crystallization.Ensure slow cooling to allow for selective crystallization. Redissolve the crystals in fresh hot solvent and recrystallize.
The washing step was inadequate.Wash the filtered crystals with a small amount of ice-cold solvent to remove residual mother liquor.

Troubleshooting Workflow for Recrystallization

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form? cool->crystals no_crystals No Crystals crystals->no_crystals No oil_out Oiling Out crystals->oil_out Oils filter Filter and wash with cold solvent crystals->filter Yes solution1 Evaporate some solvent Add seed crystal Scratch flask no_crystals->solution1 solution2 Add more 'good' solvent Reheat and cool slowly oil_out->solution2 low_yield Low Yield solution3 Concentrate mother liquor low_yield->solution3 impure Impure Crystals solution4 Re-dissolve and re-crystallize slowly impure->solution4 solution1->cool solution2->cool solution3->cool solution4->cool filter->low_yield Low Yield dry Dry pure crystals filter->dry dry->impure Impure

Caption: A flowchart for troubleshooting common recrystallization issues.

Column Chromatography

Problem: Poor separation of this compound derivatives on a silica gel column.

Issue Potential Cause Recommended Solution
Streaking/Tailing of the compound spot The compound is highly polar and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.
The compound is not sufficiently soluble in the mobile phase.Increase the polarity of the mobile phase.
Poor separation of closely related compounds The mobile phase does not provide adequate selectivity.Perform a systematic TLC analysis with different solvent systems to find an optimal mobile phase that maximizes the difference in Rf values. Consider using a less polar solvent system for better resolution.
The column is overloaded.Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase.
Compound is irreversibly adsorbed on the column The compound is too polar for normal-phase chromatography on silica.Switch to a different stationary phase, such as alumina (neutral or basic) or consider using reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/methanol or water/acetonitrile).
The compound is unstable on silica gel.Use a less acidic stationary phase or deactivate the silica gel by adding a small percentage of water.

Quantitative Data

Table 1: Recrystallization Solvent Systems
Compound Solvent System Yield (%) Purity (%) Notes
This compoundIsopropanol/Water85-95>99Dissolve in hot isopropanol, add hot water dropwise until cloudy, then clarify with a few drops of hot isopropanol.
Toluene70-80>98Good for removing non-polar impurities.
Fingolimod (a derivative)Ethanol/Water~90>99.5A common system for purifying the free base.
Table 2: Column Chromatography Conditions for Fingolimod Impurity Separation
Stationary Phase Mobile Phase Target Result
Silica Gel40% Ethyl Acetate in HexanesN,N-Dimethyl impuritySuccessful isolation of the impurity.
Silica Gel10% Methanol in DichloromethaneNitro mono hydroxy methyl impurityEffective purification of the intermediate.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Isopropanol/Water)
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to just dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot isopropanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 10% methanol in dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Experimental Workflow for Purification via Schiff Base Formation

G start Aqueous solution of crude This compound derivative add_aldehyde Add aromatic aldehyde (e.g., benzaldehyde) at elevated pH start->add_aldehyde form_schiff_base Formation of Schiff base add_aldehyde->form_schiff_base extract Extract with a water-immiscible organic solvent (e.g., ethyl acetate) form_schiff_base->extract separate_layers Separate aqueous and organic layers extract->separate_layers organic_layer Organic layer containing Schiff base separate_layers->organic_layer aqueous_layer Aqueous layer with impurities separate_layers->aqueous_layer hydrolyze Hydrolyze Schiff base with acid (e.g., HCl) organic_layer->hydrolyze precipitate Precipitation of the aminodiol salt hydrolyze->precipitate filter_salt Filter and wash the salt precipitate->filter_salt free_base Liberate free base with a strong base filter_salt->free_base extract_product Extract pure product with an organic solvent free_base->extract_product final_product Pure this compound derivative extract_product->final_product G start Crude product in organic solvent add_acid Wash with aqueous acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aq1 Aqueous Layer: Protonated Basic Impurities separate1->aq1 org1 Organic Layer: Product + Acidic/Neutral Impurities separate1->org1 add_base Wash with aqueous base (e.g., 1M NaOH) org1->add_base separate2 Separate Layers add_base->separate2 aq2 Aqueous Layer: Deprotonated Acidic Impurities separate2->aq2 org2 Organic Layer: Purified Product + Neutral Impurities separate2->org2 wash_dry Wash with brine and dry org2->wash_dry final_product Pure Product wash_dry->final_product

addressing challenges in scaling up 2-Amino-2-ethyl-1,3-propanediol synthesis for commercial use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing challenges in the commercial-scale synthesis of 2-Amino-2-ethyl-1,3-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: While various specific methods exist, a prevalent synthetic approach involves the reaction of nitroethane with formaldehyde to form 2-nitro-2-ethyl-1,3-propanediol, followed by the reduction of the nitro group to an amine. This two-step process is often favored for its accessibility of starting materials and relatively straightforward reaction sequence.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges in scaling up the synthesis of this compound include managing exothermic reactions, ensuring efficient and safe handling of reagents, controlling impurity profiles, and developing robust purification methods to avoid techniques like column chromatography, which can be tedious and costly at a commercial scale.[1][2]

Q3: What are the critical safety considerations for this process?

A3: The synthesis may involve highly reactive reagents and potentially hazardous intermediates.[1][2] It is crucial to have appropriate personal protective equipment (PPE), adequate ventilation, and emergency procedures in place. A thorough risk assessment should be conducted before commencing any scale-up activities, paying close attention to reaction thermodynamics and potential side reactions.

Q4: What are the typical end-uses of this compound that drive commercial production?

A4: this compound is a versatile compound used as an emulsifying agent for oils, fats, and waxes, an absorbent for acidic gases like CO2 and H2S, and a building block in organic synthesis.[3] It also finds applications in cosmetics as a buffering agent and in the manufacturing of adhesives, sealants, lubricants, and pigments.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction in the initial condensation step.Optimize reaction temperature and time. Ensure the correct stoichiometry of reactants. Consider a different catalyst or solvent system.
Inefficient reduction of the nitro intermediate.Evaluate different reducing agents (e.g., catalytic hydrogenation, metal/acid reduction). Optimize reaction conditions such as pressure, temperature, and catalyst loading.
High Impurity Levels Formation of side products during the condensation or reduction steps.Adjust reaction conditions to minimize side reactions (e.g., lower temperature, slower addition of reagents). Analyze intermediates to identify the source of impurities.
Inadequate purification of the final product.Explore alternative purification methods such as recrystallization or distillation under reduced pressure.[1] The use of ion exchange resins can also be an effective strategy for removing ionic impurities.[5]
Poor Product Color Presence of colored impurities from starting materials or side reactions.Ensure the purity of starting materials. Consider a decolorization step using activated carbon during the purification process.
Difficulty with Product Isolation The product is highly soluble in the reaction solvent.Select an appropriate anti-solvent to induce precipitation. Optimize crystallization conditions (temperature, cooling rate) to maximize recovery.
Inconsistent Batch Quality Variations in raw material quality or process parameters.Implement stringent quality control for all incoming raw materials. Ensure precise control over all critical process parameters (temperature, pressure, reaction time, etc.).

Experimental Protocols

General Synthesis of this compound

Step 1: Synthesis of 2-Nitro-2-ethyl-1,3-propanediol

  • To a cooled, stirred solution of nitroethane in a suitable solvent (e.g., methanol), slowly add an aqueous solution of formaldehyde.

  • A basic catalyst (e.g., sodium hydroxide or triethylamine) is added dropwise while maintaining the reaction temperature below a specified limit to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a defined period until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then neutralized with an acid (e.g., hydrochloric acid).

  • The product is isolated by extraction with an organic solvent, followed by washing and drying of the organic layer.

  • The solvent is removed under reduced pressure to yield crude 2-nitro-2-ethyl-1,3-propanediol.

Step 2: Reduction of 2-Nitro-2-ethyl-1,3-propanediol

  • The crude 2-nitro-2-ethyl-1,3-propanediol is dissolved in a suitable solvent (e.g., ethanol or water).

  • A reducing agent is added. For catalytic hydrogenation, a catalyst such as Raney nickel or palladium on carbon is used, and the mixture is hydrogenated under pressure.

  • The reaction is monitored until the disappearance of the starting material.

  • Upon completion, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield crude this compound.

Purification by Recrystallization
  • The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to induce crystallization.

  • The crystals are collected by filtration and washed with a small amount of cold solvent.

  • The purified crystals are dried under vacuum.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C5H13NO2[6]
Molecular Weight 119.16 g/mol [4]
CAS Number 115-70-8[6]
Appearance Clear yellow viscous liquid[3]
Boiling Point 152-153°C at 10 mmHg[3]
Melting Point 37.5°C[3]
Solubility Soluble in water[3]

Visualizations

Synthesis_Pathway Nitroethane Nitroethane Intermediate 2-Nitro-2-ethyl-1,3-propanediol Nitroethane->Intermediate + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Reduction (e.g., H2/Catalyst)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions Start->CheckConditions CheckPurity->CheckConditions AnalyzeByproducts Analyze for Side Products CheckConditions->AnalyzeByproducts OptimizeReaction Optimize Reaction Parameters AnalyzeByproducts->OptimizeReaction Impurities Identified OptimizePurification Optimize Purification Method AnalyzeByproducts->OptimizePurification Product Loss During Purification Solution Problem Resolved OptimizeReaction->Solution OptimizePurification->Solution Purification_Options CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization Distillation Vacuum Distillation CrudeProduct->Distillation IonExchange Ion Exchange Chromatography CrudeProduct->IonExchange PureProduct Purified Product Recrystallization->PureProduct Distillation->PureProduct IonExchange->PureProduct

References

Technical Support Center: Optimizing 2-Amino-2-ethyl-1,3-propanediol-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Amino-2-ethyl-1,3-propanediol-mediated catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is primarily used as a chiral ligand or catalyst in asymmetric synthesis. Its key applications include aldol reactions, Henry (nitroaldol) reactions, and the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.

Q2: What is the role of the amine and hydroxyl groups in the catalytic activity of this compound?

A2: The amino group and the two hydroxyl groups are crucial for the catalytic activity of this compound. The amino group can form an enamine intermediate with a carbonyl compound in reactions like the aldol condensation. The hydroxyl groups can coordinate with metal ions or other reagents, creating a chiral environment that directs the stereochemical outcome of the reaction.

Q3: How does the choice of solvent affect the enantioselectivity of reactions catalyzed by this compound?

A3: The solvent can significantly influence the enantioselectivity of the reaction by affecting the conformation of the catalyst-substrate complex and the solubility of reactants.[1][2][3] For instance, in some amino alcohol-catalyzed reactions, non-polar solvents like toluene may lead to higher enantiomeric excess (ee) compared to polar aprotic solvents like DMSO or ethereal solvents like diethyl ether.[1][2] It is crucial to screen a range of solvents to find the optimal conditions for a specific transformation.

Q4: Is this compound sensitive to air or moisture?

A4: While generally stable, this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment. For sensitive reactions, it is advisable to use the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric carbon dioxide or moisture, which could affect the catalyst's performance.

Q5: Can this compound be recovered and reused?

A5: The recyclability of this compound depends on the reaction conditions and its stability under those conditions. In some cases, it may be possible to recover the catalyst through extraction or chromatography. However, catalyst deactivation can occur through various mechanisms, including thermal degradation or the formation of byproducts that inhibit its activity.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low or No Product Yield Inactive catalyst- Ensure the catalyst is pure and has been stored properly to avoid degradation. - Consider activating the catalyst if it has been stored for a long time.
Incorrect reaction temperature- Optimize the reaction temperature. Some reactions require low temperatures to favor the desired pathway and minimize side reactions, while others may need heating to proceed at a reasonable rate.
Inappropriate solvent- Screen a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, DMSO). The solvent can significantly impact reactant solubility and catalyst activity.[1][2]
Low catalyst loading- Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or 20 mol%).
Low Enantioselectivity (ee) Suboptimal temperature- Temperature can have a profound effect on enantioselectivity.[5] Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal condition.
Incorrect solvent choice- As with yield, the solvent plays a critical role in enantioselectivity.[1][2][3] Test a range of solvents. Sometimes a mixture of solvents can be beneficial.
Presence of water or impurities- Ensure all reagents and solvents are dry and pure. Water can interfere with the catalyst and affect the chiral environment.
Formation of Multiple Products/Side Reactions Self-condensation of starting materials- If one of the carbonyl compounds has α-hydrogens, it can undergo self-condensation.[6] Consider using a reactant without α-hydrogens if possible, or slowly add the reactant with α-hydrogens to the reaction mixture.
Reaction temperature is too high- High temperatures can promote side reactions.[6] Running the reaction at a lower temperature may improve selectivity for the desired product.
Incorrect stoichiometry of reactants- Optimize the ratio of the nucleophile to the electrophile.
Catalyst Deactivation Thermal degradation- If the reaction requires high temperatures, the catalyst may degrade over time.[4] Consider using a lower temperature for a longer reaction time.
Poisoning by impurities- Ensure the starting materials and solvents are free from impurities that could act as catalyst poisons (e.g., strong acids or bases, certain metal ions).
Formation of inhibiting byproducts- Analyze the reaction mixture for byproducts that may be inhibiting the catalyst. A change in reaction conditions (e.g., temperature, solvent) might prevent their formation.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Representative Amino Alcohol-Catalyzed Reaction

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1L-ProlinolDMSORoom Temp6893
2L-ProlinolTolueneRoom Temp7596
3L-ProlinolCH2Cl2Room Temp6589
4L-ProlinolDiethyl EtherRoom Temp7291

Note: Data presented is for the structurally related and well-studied amino alcohol catalyst, L-prolinol, in a benchmark asymmetric aldol reaction, as specific comprehensive data for this compound was not available in the cited literature. This serves as a representative example of the expected solvent effects.[7]

Table 2: Influence of Temperature on a Representative Asymmetric Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Amino AlcoholToluene258588
2Amino AlcoholToluene08294
3Amino AlcoholToluene-207897
4Amino AlcoholToluene-7865>99

Note: This table illustrates a general trend observed in many asymmetric catalytic reactions where lower temperatures often lead to higher enantioselectivity, though potentially at the cost of reaction rate and yield.[5]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Aldol Reaction

  • To a dry reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) and the solvent (e.g., toluene, 2.0 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.1 M in toluene, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the catalyst-diethylzinc complex solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • After the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).[8][9]

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Glassware & Inert Atmosphere reagents Add Solvent & Aldehyde start->reagents catalyst Add this compound reagents->catalyst stir Stir at Optimized Temperature catalyst->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Determine Yield & Enantiomeric Excess purify->analyze

Caption: Experimental Workflow for Catalysis.

Troubleshooting_Logic cluster_yield Yield Issues cluster_selectivity Selectivity Issues start Low Yield or Selectivity? check_catalyst Check Catalyst Activity & Loading start->check_catalyst Low Yield optimize_temp_ee Optimize Temperature for ee start->optimize_temp_ee Low Selectivity optimize_temp Optimize Temperature check_catalyst->optimize_temp screen_solvents_yield Screen Solvents optimize_temp->screen_solvents_yield screen_solvents_ee Screen Solvents for ee optimize_temp_ee->screen_solvents_ee check_purity Check Reagent Purity screen_solvents_ee->check_purity

Caption: Troubleshooting Logic for Reaction Optimization.

References

Validation & Comparative

A Comparative Analysis of the Buffering Capacity of 2-Amino-2-ethyl-1,3-propanediol and TRIS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological and chemical research, maintaining a stable pH is paramount for the success of many experiments. Buffers are the unsung heroes that provide this stability. While Tris(hydroxymethyl)aminomethane, commonly known as TRIS, is a household name in many laboratories, other buffering agents like 2-Amino-2-ethyl-1,3-propanediol (AEPD) are also utilized. This guide provides a detailed comparison of the buffering capacities and key characteristics of these two compounds, supported by their chemical properties, to aid researchers in selecting the appropriate buffer for their specific needs.

Chemical and Physical Properties: A Head-to-Head Comparison

A fundamental understanding of the chemical and physical properties of a buffer is crucial for its effective application. The table below summarizes the key characteristics of AEPD and TRIS.

PropertyThis compound (AEPD)TRIS (Tris(hydroxymethyl)aminomethane)
Molecular Formula C5H13NO2[1][2][3]C4H11NO3
Molecular Weight 119.16 g/mol [1][2]121.14 g/mol
pKa (at 25°C) ~9.8 (experimentally determined)~8.1
Buffering Range 8.8 - 10.87.0 - 9.0[4]
pH of 0.1M solution 10.8[5]~10.4[6]

Unpacking the Buffering Capacity

The buffering capacity of a solution is its ability to resist pH change upon the addition of an acid or base. This capacity is maximal at the buffer's pKa. Given the significant difference in the pKa values of AEPD and TRIS, their optimal buffering ranges are distinct. TRIS is a widely used buffer in molecular biology and biochemistry due to its pKa being close to the physiological pH, making it ideal for experiments involving proteins and nucleic acids.[4]

Experimental Protocol for Determining Buffering Capacity

A common method to experimentally determine and compare the buffering capacity of substances like AEPD and TRIS is through acid-base titration.[8][9][10][11][12]

Principle

A known concentration of the buffer solution is titrated with a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored and recorded after each addition of the titrant. A titration curve is then generated by plotting the pH against the volume of titrant added. The buffering capacity is determined by the volume of acid or base the solution can absorb before a significant change in pH occurs. The flattest region of the titration curve indicates the pKa of the buffer, where it has the maximum buffering capacity.

Materials
  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers and volumetric flasks

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Solutions of the buffer to be tested (e.g., 0.1 M AEPD and 0.1 M TRIS)

Procedure
  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Preparation: Place a known volume (e.g., 50 mL) of the buffer solution into a beaker with a magnetic stir bar.

  • Initial pH: Measure and record the initial pH of the buffer solution.

  • Titration with Acid:

    • Fill a burette with the standardized strong acid solution.

    • Add small increments (e.g., 0.5 mL) of the acid to the buffer solution while stirring.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue until the pH has dropped significantly.

  • Titration with Base:

    • Repeat the process with a fresh sample of the buffer solution, this time titrating with the standardized strong base solution.

    • Continue until the pH has risen significantly.

  • Data Analysis:

    • Plot the pH values against the volume of acid and base added.

    • The center of the flattest region of the curve corresponds to the pKa of the buffer.

    • The buffering capacity can be calculated from the slope of the titration curve.

Below is a DOT script to visualize the experimental workflow for determining buffering capacity.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Buffer Prepare Buffer Solution Calibrate->Prepare_Buffer Initial_pH Measure Initial pH Prepare_Buffer->Initial_pH Titrate_Acid Titrate with Strong Acid Initial_pH->Titrate_Acid Titrate_Base Titrate with Strong Base Initial_pH->Titrate_Base Plot_Curve Plot Titration Curve Titrate_Acid->Plot_Curve Titrate_Base->Plot_Curve Determine_pKa Determine pKa Plot_Curve->Determine_pKa Calculate_Capacity Calculate Buffering Capacity Determine_pKa->Calculate_Capacity

Caption: Workflow for determining buffering capacity.

Signaling Pathways and Logical Relationships

The buffering action of both AEPD and TRIS is based on the equilibrium between the protonated (acid) and deprotonated (base) forms of the amino group. The following diagram illustrates this general principle.

G cluster_buffer Buffer Equilibrium Protonated R-NH3+ (Protonated Form) Deprotonated R-NH2 (Deprotonated Form) Protonated->Deprotonated Donates H+ OH_minus_add + OH- Protonated->OH_minus_add Deprotonated->Protonated Accepts H+ H_plus_add + H+ H_plus_add->Deprotonated

Caption: General buffering mechanism of an amine buffer.

Applications in Research and Industry

TRIS is a cornerstone buffer in molecular biology and biochemistry. Its applications include:

  • Electrophoresis: Used in running buffers for both DNA/RNA (TAE, TBE) and protein (SDS-PAGE) gel electrophoresis.[4]

  • Enzyme Assays: Provides a stable pH environment for optimal enzyme activity.[4]

  • Cell Culture: Incorporated into media to maintain a stable extracellular pH.

  • Nucleic Acid and Protein Solubilization and Storage: Protects these macromolecules from degradation.[4]

This compound (AEPD) , due to its higher buffering range, finds use in different areas:

  • Cosmetics and Personal Care Products: Used as an emulsifying agent and pH adjuster in creams and lotions.[5]

  • Industrial Applications: Employed as an absorbent for acidic gases like carbon dioxide and hydrogen sulfide.[5][7]

  • Chemical Synthesis: Serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals and surface-active agents.[5][7]

Conclusion

References

A Comparative Analysis of 2-Amino-2-ethyl-1,3-propanediol and Other Amino Alcohols for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

AEPD Emerges as a Promising Solvent for Carbon Capture with High Loading Capacity and Lower Corrosion Rates

In the ongoing effort to mitigate greenhouse gas emissions, the selection of efficient and robust solvents for post-combustion CO2 capture is paramount. A comprehensive comparative analysis of 2-Amino-2-ethyl-1,3-propanediol (AEPD) against established amino alcohols such as Monoethanolamine (MEA), Diethanolamine (DEA), and 2-Amino-2-methyl-1-propanol (AMP) reveals AEPD's potential as a superior solvent. This guide provides a detailed comparison of their performance based on experimental data, focusing on CO2 absorption capacity, absorption rate, heat of absorption, thermal degradation, and corrosion.

Performance Comparison

AEPD, a sterically hindered amine, demonstrates a significantly higher CO2 absorption capacity compared to the benchmark solvent MEA. Experimental data indicates that AEPD can achieve a CO2 loading of 0.88 mol CO2/mol amine, and this can be further enhanced to 0.97 mol CO2/mol amine with the addition of a carbonic anhydrase promoter[1]. This is substantially higher than the theoretical maximum of 0.5 mol CO2/mol amine for primary and secondary amines like MEA and DEA[2].

The heat of absorption, a critical parameter for solvent regeneration energy, is notably lower for AEPD (59.91 kJ/mol CO2) compared to MEA (88.91 kJ/mol CO2) and DEA (70.44 kJ/mol CO2)[3][4][5]. This suggests that regenerating AEPD would require less energy, making the overall CO2 capture process more cost-effective. AMP also exhibits a lower heat of absorption (63.95 kJ/mol CO2)[3][4].

From a kinetics perspective, while MEA is known for its fast reaction rate, sterically hindered amines like AEPD and AMP generally exhibit slower absorption rates. However, the addition of promoters can significantly enhance the reaction kinetics of AEPD[1].

One of the major operational challenges in amine-based CO2 capture is corrosion. Studies have shown that AEPD is significantly less corrosive than DEA. At a concentration of 0.9M and a temperature of 50°C, the corrosion rate of mild steel in an aqueous DEA solution was found to be much higher (337.721 x 10⁻³ mm/year) compared to that in an AEPD solution (35.867 x 10⁻³ mm/year)[6].

While specific quantitative data on the thermal degradation of AEPD is limited, sterically hindered amines are generally known to have better thermal stability than primary amines like MEA.

Quantitative Data Summary

Performance MetricThis compound (AEPD)Monoethanolamine (MEA)Diethanolamine (DEA)2-Amino-2-methyl-1-propanol (AMP)
CO2 Absorption Capacity (mol CO2/mol amine) 0.88 (0.97 with promoter)[1]~0.5 (theoretical)[2]~0.5 (theoretical)[2]Higher than MEA
Heat of Absorption (kJ/mol CO2) 59.91[5]88.91[3][4]70.44[3][4]63.95[3][4]
Absorption Rate Slower than MEA, can be enhanced with promoters[1]FastSlower than MEASlower than MEA
Corrosion Rate (mm/year) 0.0359 (0.9M at 50°C on mild steel)[6]High0.3377 (0.9M at 50°C on mild steel)[6]Lower than MEA
Thermal Degradation Expected to be lower than MEAHighLower than MEALower than MEA

Experimental Protocols

CO2 Absorption Capacity Measurement

The CO2 absorption capacity of the amine solutions is determined using a solvent screening setup. This involves bubbling a gas stream with a known CO2 concentration through a measured volume of the amine solution in a reactor at a controlled temperature (e.g., 40°C) and pressure. The CO2 concentration in the outlet gas is continuously monitored using a CO2 analyzer. The experiment continues until the amine solution is saturated with CO2, indicated by the outlet CO2 concentration equaling the inlet concentration. The absorption capacity is then calculated based on the total amount of CO2 absorbed by the solution. Liquid phase analysis can also be performed using a titration method with phosphoric acid to determine the CO2 loading[7][8].

Heat of Absorption Measurement

The heat of absorption is measured using a Differential Reaction Calorimeter (DRC). A known amount of the amine solution is placed in the calorimeter cell at a specific temperature (e.g., 298 K). A controlled flow of CO2 is then introduced into the cell, and the heat released during the absorption reaction is measured. This provides the enthalpy of absorption for the specific amine solution[3][4].

CO2 Absorption Rate (Kinetics) Measurement

The kinetics of the CO2 absorption reaction are often studied using a wetted-wall column. In this setup, a thin film of the amine solution flows down the inner wall of a vertical column while a stream of CO2 gas flows concurrently or counter-currently. By measuring the rate of CO2 absorption into the liquid film under controlled conditions of temperature, pressure, and flow rates, the overall mass transfer coefficient and the second-order reaction rate constant (k2) can be determined[9].

Thermal Degradation Testing

Thermal degradation studies are conducted by placing the CO2-loaded amine solution in sealed stainless steel cylinders and heating them in a forced convection oven at a high temperature (e.g., 120-150°C) for an extended period. Samples of the solution are taken at regular intervals and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent amine and identify and quantify any degradation products. This allows for the determination of the degradation rate of the amine[10].

Corrosion Rate Measurement

The corrosion rate of materials like carbon steel in the amine solutions is evaluated using electrochemical methods such as Linear Polarization Resistance (LPR) and weight loss measurements. For electrochemical testing, a three-electrode setup (working electrode of the material being tested, a reference electrode, and a counter electrode) is immersed in the amine solution under controlled temperature and CO2 loading. The corrosion rate is determined by measuring the polarization resistance of the working electrode. The ASTM G5-94 standard can be referenced for making potentiostatic and potentiodynamic anodic polarization measurements[11][12][13]. Weight loss measurements involve immersing a pre-weighed coupon of the material in the amine solution for a specific duration, after which the coupon is cleaned and reweighed to determine the mass loss due to corrosion[6].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow for CO2 capture analysis and a logical comparison of the key performance indicators for the different amino alcohols.

CO2_Capture_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Amine_Solution Amine Solution Preparation Absorption CO2 Absorption (e.g., Stirred Reactor) Amine_Solution->Absorption Kinetics Kinetics Study (e.g., Wetted-Wall Column) Amine_Solution->Kinetics Thermodynamics Thermodynamic Analysis (e.g., DRC) Amine_Solution->Thermodynamics Degradation Thermal Degradation (High-Temp Reactor) Amine_Solution->Degradation Corrosion Corrosion Testing (Electrochemical Cell) Amine_Solution->Corrosion Gas_Mixture CO2/N2 Gas Mixture Preparation Gas_Mixture->Absorption Gas_Mixture->Kinetics Capacity_Analysis Absorption Capacity Analysis Absorption->Capacity_Analysis Rate_Analysis Absorption Rate Analysis Kinetics->Rate_Analysis Heat_Analysis Heat of Absorption Analysis Thermodynamics->Heat_Analysis Degradation_Analysis Degradation Product Analysis (HPLC) Degradation->Degradation_Analysis Corrosion_Analysis Corrosion Rate Analysis Corrosion->Corrosion_Analysis

Diagram 1: Experimental workflow for CO2 capture performance analysis.

Amine_Comparison cluster_amines Amino Alcohols cluster_kpi Key Performance Indicators AEPD AEPD Capacity High CO2 Capacity AEPD->Capacity Excellent Low_Heat Low Heat of Absorption AEPD->Low_Heat Good Low_Degradation Low Degradation AEPD->Low_Degradation Good (Expected) Low_Corrosion Low Corrosion AEPD->Low_Corrosion Excellent MEA MEA MEA->Capacity Moderate MEA->Low_Heat Poor Fast_Rate Fast Absorption Rate MEA->Fast_Rate Excellent MEA->Low_Corrosion Poor DEA DEA DEA->Capacity Moderate DEA->Low_Heat Moderate DEA->Low_Corrosion Poor AMP AMP AMP->Low_Heat Good AMP->Fast_Rate Moderate AMP->Low_Degradation Good

Diagram 2: Logical comparison of key performance indicators for amino alcohols.

References

2-Amino-2-ethyl-1,3-propanediol: A Comparative Guide to its Efficacy as a Corrosion Inhibitor on Various Metal Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a corrosion inhibitor, benchmarked against alternative compounds on steel, aluminum, and copper alloys. This guide synthesizes available experimental data to provide a comprehensive performance overview.

This compound (AEPD), an organic amino alcohol, has demonstrated notable efficacy as a corrosion inhibitor for various metallic alloys. This guide provides a detailed comparison of AEPD's performance with other common corrosion inhibitors, supported by experimental data from electrochemical and weight loss studies. The information is intended to assist researchers in materials science and related fields in evaluating AEPD for their specific applications.

Performance Data: A Quantitative Comparison

The following tables summarize the corrosion inhibition performance of AEPD and alternative inhibitors on different alloys. The data is compiled from various studies and presented to facilitate a direct comparison of their effectiveness under specified conditions.

Table 1: Corrosion Inhibition Performance on A36 Mild Steel

InhibitorConcentrationCorrosive MediumTemperature (°C)Test MethodCorrosion Rate (mm/year)Inhibition Efficiency (%)Reference
This compound (AEPD) 0.9 MAqueous solution50Electrochemical0.035867-[1]
Diethanolamine (DEA)0.9 MAqueous solution50Electrochemical0.337721-[1]
Blend (AEPD + DEA)0.9 MAqueous solution50Electrochemical0.119115-[1]

Table 2: Corrosion Inhibition Performance on Aluminum Alloys

No direct quantitative data for the corrosion inhibition efficiency of this compound (AEPD) on aluminum alloys was found in the reviewed literature. The following data for a similar amino alcohol, Dimethylethanolamine (DMEA), is provided for comparative purposes.

InhibitorConcentration (M)AlloyCorrosive MediumTemperature (°C)Test MethodInhibition Efficiency (%)Reference
Dimethylethanolamine (DMEA) 8 x 10⁻³Aluminum 76130.6 M NaCl25Weight Loss, Polarization92
L-methionine10⁻³AluminumAlkaline25Electrochemical87.23[2]
Glutamic Acid10⁻³Aluminum0.1 M HCl25LPR, EIS85 (LPR), 81.5 (EIS)[3]

Table 3: Corrosion Inhibition Performance on Copper Alloys

No direct quantitative data for the corrosion inhibition efficiency of this compound (AEPD) on copper alloys was found in the reviewed literature. The following data for other organic inhibitors are provided for context and comparison.

InhibitorConcentrationCorrosive MediumTest MethodInhibition Efficiency (%)Reference
Benzotriazole (BTA)1 mMDilute Seawater, NaCl, NaNO₂-100[4]
Expired Tylosin Drug (ETD)300 ppm2.0 M HNO₃EIS, WL, Polarization-[5]
Polyaspartic acid (PASP)1 g/L3% Citric AcidEIS91.5[6]

Experimental Protocols

The data presented in this guide were obtained using standardized methodologies. Below are detailed descriptions of the key experimental protocols.

Weight Loss Method (Gravimetric)

The weight loss method is a conventional technique used to determine the average corrosion rate. The general procedure is as follows:

  • Specimen Preparation: Metal alloy coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface. The specimens are then degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

  • Initial Weighing: The prepared coupons are accurately weighed using an analytical balance to the nearest 0.1 mg.

  • Immersion: The weighed coupons are suspended in the corrosive solution, with and without the addition of the corrosion inhibitor at various concentrations. The immersion tests are conducted for a specified period under controlled temperature.

  • Cleaning: After the immersion period, the coupons are removed from the solution. Corrosion products are removed by immersing the coupons in a specific cleaning solution (e.g., a mixture of NaOH and Zinc dust for steel). The cleaned coupons are then rinsed with distilled water and acetone, and dried.

  • Final Weighing: The cleaned and dried coupons are reweighed to determine the weight loss.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the exposed surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

1. Potentiodynamic Polarization (PDP):

This technique measures the relationship between the applied potential and the resulting current.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal alloy specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to its open-circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic branches back to E_corr. The inhibition efficiency is calculated using the formula: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

2. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Procedure: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A larger R_ct value indicates a lower corrosion rate. The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100

Mechanism of Corrosion Inhibition by this compound

The primary mechanism by which this compound (AEPD) and similar amino alcohols inhibit corrosion is through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment.

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Alloy Surface CorrosiveSpecies Corrosive Species (e.g., H+, Cl-) MetalSurface Bare Metal Surface CorrosiveSpecies->MetalSurface Corrosion Attack AEPD AEPD Molecules AdsorbedLayer Protective Adsorbed AEPD Layer AEPD->AdsorbedLayer Adsorption AdsorbedLayer->MetalSurface Blocks Attack

Figure 1: Corrosion inhibition mechanism of AEPD.

The AEPD molecule contains nitrogen and oxygen atoms with lone pairs of electrons, which act as active centers for adsorption onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged AEPD molecule.

  • Chemisorption: Formation of a coordinate bond between the lone pair electrons of the nitrogen/oxygen atoms and the vacant d-orbitals of the metal atoms.

The formation of this adsorbed layer effectively blocks the active sites on the metal surface, thereby hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Experimental Workflow Visualization

The general workflow for evaluating a corrosion inhibitor using the primary experimental techniques is outlined below.

ExperimentalWorkflow cluster_methods Experimental Methods Start Start: Select Alloy and Corrosive Medium PrepareSamples Prepare & Weigh Metal Coupons Start->PrepareSamples ElectrochemicalSetup Prepare Electrochemical Cell and Electrodes Start->ElectrochemicalSetup RunBlank Run Blank Experiments (No Inhibitor) PrepareSamples->RunBlank ElectrochemicalSetup->RunBlank WeightLoss Weight Loss (Gravimetric) RunBlank->WeightLoss PDP Potentiodynamic Polarization (PDP) RunBlank->PDP EIS Electrochemical Impedance Spectroscopy (EIS) RunBlank->EIS RunInhibitor Run Experiments with Varying Inhibitor Concentrations DataAnalysis Analyze Data: Corrosion Rate, IE%, etc. RunInhibitor->DataAnalysis Compare Compare Performance of Inhibitors DataAnalysis->Compare End Conclusion on Inhibitor Efficacy Compare->End

Figure 2: General experimental workflow.

Conclusion

Based on the available data, this compound (AEPD) is a highly effective corrosion inhibitor for mild steel in aqueous environments, significantly outperforming diethanolamine (DEA)[1]. While direct quantitative data on its performance on aluminum, copper, and stainless steel is limited in the current literature, its chemical structure as an amino alcohol suggests potential for effective inhibition on these alloys as well. The provided data for other amino alcohols and organic inhibitors on these non-ferrous metals can serve as a benchmark for future comparative studies. The primary inhibition mechanism is through the formation of a protective adsorbed layer on the metal surface, which impedes the corrosion reactions. Further research is warranted to quantify the efficacy of AEPD on a broader range of alloys and in diverse corrosive environments to fully establish its comparative performance.

References

Performance Showdown: A Comparative Guide to 2-Amino-2-ethyl-1,3-propanediol Derivatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of therapeutic small molecules is in constant evolution. Among these, derivatives of 2-Amino-2-ethyl-1,3-propanediol have emerged as a versatile scaffold, yielding compounds with significant pharmacological activities. This guide provides an objective comparison of their performance in key pharmaceutical applications, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.

The core structure of 2-amino-1,3-propanediol and its derivatives has proven to be a fruitful starting point for the development of potent immunomodulators and, more recently, promising anticancer agents.[1][2] The most prominent example is FTY720 (Fingolimod), a derivative of myriocin, which has paved the way for a new class of therapeutics targeting the sphingosine-1-phosphate (S1P) receptor.[3] This guide will delve into the comparative performance of FTY720 and other notable this compound derivatives, focusing on their efficacy in immunosuppression and oncology.

Immunosuppressive Activity: A Comparative Analysis

Derivatives of 2-amino-1,3-propanediol have demonstrated potent immunosuppressive effects, primarily by modulating the sphingosine-1-phosphate (S1P) receptor system, which leads to the sequestration of lymphocytes in lymph nodes.[4] The following tables summarize the in vitro and in vivo performance of key derivatives.

Table 1: Comparative In Vitro Immunosuppressive Activity of 2-Amino-1,3-propanediol Derivatives

CompoundTarget Cell/AssayIC50 (nM)Reference
FTY720 (Fingolimod)Mouse allogeneic Mixed Lymphocyte Reaction (MLR)0.29[5]
2-amino-2-tetradecylpropane-1,3-diol (ISP-I-55)Not SpecifiedPotent Activity[6]
2-amino-2-[2-(4-nonylphenyl)ethyl]-1,3-propanediolMouse allogeneic MLR8.5[5]
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720)Not SpecifiedConsiderable Activity[7]

Table 2: Comparative In Vivo Immunosuppressive Efficacy of 2-Amino-1,3-propanediol Derivatives

CompoundAnimal ModelEfficacyReference
FTY720 (Fingolimod)Rat Skin Allograft~3-fold more potent than 2-amino-2-tetradecylpropane-1,3-diol[5]
2-amino-2-tetradecylpropane-1,3-diolRat Skin AllograftMore effective than cyclosporin A[8]
2-amino-2-pentadecylpropane-1,3-diolRat Skin AllograftMore effective than cyclosporin A[8]
2-amino-2-hexadecylpropane-1,3-diolRat Skin AllograftMore effective than cyclosporin A[8]

Anticancer Activity: Emerging Potential

Recent studies have highlighted the anticancer properties of FTY720 and its analogs, operating through mechanisms that can be independent of S1P receptor modulation.[9] These compounds have shown efficacy against a range of cancer cell lines.

Table 3: Comparative In Vitro Anticancer Activity of FTY720 and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
FTY720 (Fingolimod)Human breast cancer (MCF-7, MDA-MB-231, Sk-Br-3)5-20[6]
FTY720 (Fingolimod)Human colon cancer (HCT-116, SW620)5-20[6]
FTY720 (Fingolimod)Ovarian, colorectal, breast, prostate, blood cancers5-20[3]
ISP-I-55Human breast and colon cancer cell lines5-20[6]
OSU-2S (non-immunosuppressive FTY720 analog)Hepatocellular carcinoma (HCC) cellsHigher potency than FTY720[9]

Pharmacokinetic Profiles: A Brief Comparison

The pharmacokinetic properties of S1P receptor modulators are crucial for their clinical utility. Newer generations of these drugs have been developed with improved pharmacokinetic profiles compared to the first-in-class FTY720.

Table 4: Comparative Pharmacokinetics of S1P Receptor Modulators

CompoundElimination Half-lifeActive MetabolitesReference
Fingolimod (FTY720)6-9 daysYes[10]
Siponimod30 hoursNo[10]
Ozanimod21 hours (metabolites: 10 and 16 days)Yes[10]
Ponesimod33 hoursNo[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of this compound derivatives.

Rat Skin Allograft Assay for Immunosuppressive Activity

This in vivo assay assesses the ability of a compound to prolong the survival of a skin allograft, a measure of its immunosuppressive efficacy.

Principle: A full-thickness skin graft from a donor rat of a different strain is transplanted onto a recipient rat. The recipient is then treated with the test compound, and the time to graft rejection is monitored.

Procedure: [12]

  • Animals: Use MHC-mismatched rat strains (e.g., Lewis and Brown Norway rats).

  • Grafting:

    • Anesthetize the donor and recipient rats.

    • Prepare a graft bed on the recipient's flank by excising a section of skin.

    • Harvest a full-thickness skin graft from the donor's dorsal or tail skin.

    • Suture the graft onto the recipient's prepared bed.

    • Protect the graft with a bandage.

  • Treatment: Administer the test compound to the recipient rat daily, starting on the day of transplantation, via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the graft daily for signs of rejection, such as inflammation, eschar formation, and necrosis.

  • Endpoint: The day of complete graft rejection is recorded as the endpoint. Survival curves are then generated and statistically analyzed.

Transendothelial Electrical Resistance (TEER) Assay for Endothelial Barrier Function

This in vitro assay measures the integrity of an endothelial cell monolayer, which can be modulated by S1P receptor agonists.

Principle: Endothelial cells are cultured on a semi-permeable membrane insert, creating two compartments (apical and basolateral). The electrical resistance across this monolayer is measured, which is an indicator of the tightness of the junctions between the cells.[5][13]

Procedure: [5][13][14]

  • Cell Culture: Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) onto the filter of a Transwell® insert and culture until a confluent monolayer is formed.

  • TEER Measurement:

    • Use a voltohmmeter with "chopstick" electrodes.

    • Place one electrode in the apical compartment and the other in the basolateral compartment.

    • Apply a small, alternating current and measure the resistance.

    • Subtract the resistance of a blank insert (without cells) to obtain the net resistance of the cell monolayer.

    • Multiply the net resistance by the surface area of the membrane to express TEER in Ω·cm².

  • Treatment: Add the test compound to the culture medium and measure TEER at various time points to assess its effect on endothelial barrier function.

Visualizing the Mechanism of Action

To understand the performance of these derivatives, it is crucial to visualize their primary mechanism of action. The following diagrams, generated using the DOT language, illustrate the S1P receptor signaling pathway and a typical experimental workflow.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P or FTY720-P S1PR1 S1P1 Receptor S1P->S1PR1 Binds to G_protein Gαi/Gβγ S1PR1->G_protein Activates Rac1 Rac1 G_protein->Rac1 Activates PI3K PI3K G_protein->PI3K Activates Cell_Migration Inhibition of Cell Migration Rac1->Cell_Migration Regulates Akt Akt PI3K->Akt Akt->Cell_Migration Lymphocyte_Egress Inhibition of Lymphocyte Egress Cell_Migration->Lymphocyte_Egress

Caption: S1P Receptor Signaling Pathway for Immunomodulation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-AEPD Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MLR Mixed Lymphocyte Reaction (IC50) Characterization->MLR TEER Transendothelial Electrical Resistance Assay Characterization->TEER Cancer_Cell_Assay Cancer Cell Viability Assay (IC50) Characterization->Cancer_Cell_Assay Allograft Rat Skin Allograft Model MLR->Allograft Xenograft Cancer Xenograft Model Cancer_Cell_Assay->Xenograft Pharmacokinetics Pharmacokinetic Studies Allograft->Pharmacokinetics Xenograft->Pharmacokinetics Data_Analysis Comparative Analysis of Efficacy, Potency, and PK Pharmacokinetics->Data_Analysis

Caption: General Experimental Workflow for Performance Comparison.

References

A Comparative Guide to 2-Amino-2-ethyl-1,3-propanediol: Properties, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Amino-2-ethyl-1,3-propanediol is a key chemical intermediate, primarily recognized for its role in the synthesis of the immunomodulatory drug Fingolimod (FTY720). This guide provides a comparative overview of its physicochemical properties, common experimental protocols for its synthesis and purification, and its application as a precursor in the development of active pharmaceutical ingredients.

Physicochemical Properties

This compound is a viscous liquid at room temperature.[1][2] Its key properties are summarized in the table below, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C5H13NO2[2][3]
Molecular Weight 119.16 g/mol [3]
CAS Number 115-70-8[3][4]
Appearance Clear colorless to yellow viscous liquid[2][5]
Melting Point 35-37 °C[4]
Boiling Point 152-153 °C (at 10 mmHg)[4]
Density 1.099 g/cm³[4]
Water Solubility Soluble[1][4]
Refractive Index 1.4851-1.4871[1][4]
pKa 12.27 ± 0.20 (Predicted)[5]

Experimental Protocols

While specific experimental protocols can vary between laboratories, the following sections outline generalized procedures for the synthesis and purification of this compound and its use in the synthesis of Fingolimod.

Synthesis of Fingolimod (FTY720) Precursors

The synthesis of Fingolimod often involves the construction of the 2-amino-1,3-propanediol head group.[6] One common strategy involves the alkylation of diethyl acetamidomalonate.[6][7]

  • General Procedure for Diethyl Acetamidomalonate Alkylation:

    • To a solution of diethyl acetamidomalonate in a suitable solvent (e.g., anhydrous DMF), a base such as cesium carbonate or sodium ethoxide is added.[7][8]

    • The appropriate alkyl halide or mesylate is then added, and the reaction mixture is stirred, often overnight at room temperature.[7]

    • The reaction progress is monitored by thin-layer chromatography (TLC).[7]

    • Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.[7]

    • The crude product is then purified by column chromatography.[9]

Purification of Aminopropanediols

Purification of aminopropanediols like this compound can be achieved through various methods, including the formation and subsequent hydrolysis of a Schiff base, or through crystallization and extraction.

  • Purification via Schiff Base Formation:

    • The crude aminopropanediol is reacted with an aromatic aldehyde to form a Schiff base.[10][11]

    • The Schiff base is then isolated and hydrolyzed, typically under acidic conditions, to yield the purified aminopropanediol.[10]

    • The pH is then adjusted with a base (e.g., sodium hydroxide) to liberate the free amine.[10]

    • The purified product can be recovered by extraction with an organic solvent or by using ion exchange resins.[10]

  • Purification by Crystallization/Extraction:

    • The crude product is dissolved in a suitable solvent system.

    • Inorganic salts are precipitated and removed by filtration.[10]

    • The purified aminopropanediol is then isolated by crystallization or extraction with an appropriate organic solvent such as ethyl acetate, butanol, or methanol.[10]

Application in Fingolimod (FTY720) Synthesis and Signaling Pathway

This compound serves as a crucial building block for the synthesis of Fingolimod (FTY720), an immunomodulatory drug approved for the treatment of multiple sclerosis.[12]

G General Workflow for Fingolimod Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate and Final Product Diethyl_Acetamidomalonate Diethyl Acetamidomalonate Alkylation Alkylation Diethyl_Acetamidomalonate->Alkylation Alkyl_Halide 4-Octylphenethyl Halide Alkyl_Halide->Alkylation Intermediate Substituted Malonate Ester Alkylation->Intermediate Reduction Reduction of Esters (e.g., with LiAlH4) Hydrolysis Hydrolysis of Amide Reduction->Hydrolysis Amino_Diol 2-Amino-2-(4-octylphenethyl) propane-1,3-diol (Fingolimod) Hydrolysis->Amino_Diol Intermediate->Reduction

Caption: A simplified workflow for the synthesis of Fingolimod.

Fingolimod's mechanism of action involves its phosphorylation in vivo to form Fingolimod-phosphate (FTY720-P).[13][14] This active metabolite is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors on lymphocytes.[13][14]

G Fingolimod (FTY720) Signaling Pathway FTY720 Fingolimod (FTY720) Sphingosine_Kinase_2 Sphingosine Kinase 2 FTY720->Sphingosine_Kinase_2 Phosphorylation FTY720_P Fingolimod-Phosphate (FTY720-P) Sphingosine_Kinase_2->FTY720_P S1P_Receptor S1P Receptor (e.g., S1P1) on Lymphocyte FTY720_P->S1P_Receptor Binds to Receptor_Internalization Receptor Internalization and Degradation S1P_Receptor->Receptor_Internalization Leads to Lymphocyte_Egress_Block Blockage of Lymphocyte Egress from Lymph Nodes Receptor_Internalization->Lymphocyte_Egress_Block Immunosuppression Peripheral Immunosuppression Lymphocyte_Egress_Block->Immunosuppression

Caption: Mechanism of action of Fingolimod (FTY720).

The binding of FTY720-P to the S1P receptor leads to its internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[13] This sequestration of lymphocytes in the lymphoid tissues results in a reduction of circulating lymphocytes, which is believed to be the primary mechanism for its therapeutic effect in multiple sclerosis.[12][15] Recent studies also suggest that FTY720 can inhibit T-cell activation through S1PR-independent mechanisms by affecting distal T-cell receptor (TCR) signaling.[15][16]

References

A Head-to-Head Battle of the Buffers: Evaluating the Cost-Effectiveness of 2-Amino-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable buffer is a critical decision that can impact experimental outcomes and budgetary constraints. While standard buffers like Tris, HEPES, and MOPS are ubiquitous in the laboratory, emerging alternatives such as 2-Amino-2-ethyl-1,3-propanediol (AEPD) warrant a thorough evaluation of their performance and cost-effectiveness. This guide provides a comprehensive comparison of these four buffering agents, supported by experimental protocols to empower users to make informed decisions for their specific applications.

At a Glance: Key Performance Indicators and Cost Comparison

A summary of the key properties and approximate costs of this compound (AEPD), Tris, HEPES, and MOPS is presented below. These values provide a snapshot of each buffer's utility and economic impact.

BufferChemical StructureMolecular Weight ( g/mol )pKa (at 25°C)Useful pH RangeAverage Cost (USD/kg)
This compound (AEPD) C₅H₁₃NO₂119.16~8.8[1]7.8 - 9.8$70 - $235
Tris C₄H₁₁NO₃121.14~8.1[2][3]7.0 - 9.0[3][4]$100 - $866[5][6][7]
HEPES C₈H₁₈N₂O₄S238.30~7.56.8 - 8.2[8][9]$165 - $885[10]
MOPS C₇H₁₅NO₄S209.26~7.2[11]6.5 - 7.9[11][12]$237 - $814[11][13][14][15]

Note: Prices are estimates based on publicly available data from various suppliers for research-grade chemicals and can vary based on purity, quantity, and vendor.

Deep Dive: Experimental Evaluation of Buffer Performance

To provide a framework for a comprehensive in-house evaluation, the following experimental protocols are detailed. These procedures are designed to quantitatively assess the buffering capacity, pH stability under temperature stress, and compatibility with common protein assays.

Experimental Workflow for Buffer Evaluation

G cluster_0 Phase 1: Buffer Preparation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis prep Prepare 0.1 M solutions of AEPD, Tris, HEPES, and MOPS ph_adjust Adjust pH to 7.5 and 8.5 using HCl or NaOH prep->ph_adjust buff_cap Determine Buffering Capacity (Titration with 0.1 M HCl and NaOH) ph_adjust->buff_cap temp_stab Assess pH Stability at 4°C, 25°C, and 37°C ph_adjust->temp_stab assay_comp Evaluate Compatibility with BCA and Bradford Protein Assays ph_adjust->assay_comp analyze Analyze and Compare Quantitative Data buff_cap->analyze temp_stab->analyze assay_comp->analyze cost_eff Calculate Cost-Effectiveness Based on Performance and Price analyze->cost_eff

Caption: A generalized workflow for the comparative analysis of buffering agents.

I. Determination of Buffering Capacity

Objective: To quantify the resistance of each buffer to pH changes upon the addition of a strong acid or base.

Materials:

  • 0.1 M solutions of AEPD, Tris, HEPES, and MOPS, each adjusted to pH 7.5.

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and probe

  • Burettes

  • Stir plate and stir bar

  • Beakers

Protocol:

  • Place 50 mL of a 0.1 M buffer solution into a beaker with a stir bar.

  • Immerse the calibrated pH probe into the solution and record the initial pH.

  • Titrate the buffer solution with 0.1 M HCl. Add the acid in 0.5 mL increments, recording the pH after each addition until the pH drops by at least 2 units.

  • Repeat the titration for a fresh 50 mL sample of the same buffer using 0.1 M NaOH, adding the base in 0.5 mL increments until the pH rises by at least 2 units.

  • Plot the pH versus the volume of acid or base added. The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH.

II. Evaluation of pH Stability with Temperature Fluctuation

Objective: To assess the impact of temperature changes on the pH of each buffer solution.

Materials:

  • 0.1 M solutions of AEPD, Tris, HEPES, and MOPS, each adjusted to pH 7.5 at 25°C.

  • Calibrated pH meter with temperature compensation.

  • Water baths or incubators set at 4°C, 25°C, and 37°C.

Protocol:

  • Prepare aliquots of each buffer solution.

  • Incubate the aliquots at 4°C, 25°C, and 37°C for at least one hour to allow for temperature equilibration.

  • Measure the pH of each buffer at each temperature.

  • Record the pH values and calculate the change in pH per degree Celsius (ΔpH/°C).

III. Compatibility with Common Protein Quantification Assays

Objective: To determine if the buffers interfere with standard protein concentration measurements.

Materials:

  • 0.1 M solutions of AEPD, Tris, HEPES, and MOPS.

  • Bovine Serum Albumin (BSA) standard (2 mg/mL).

  • BCA Protein Assay Kit.

  • Bradford Protein Assay Kit.

  • Spectrophotometer.

Protocol:

  • Prepare a set of BSA standards diluted in each of the four buffer solutions.

  • Perform the BCA and Bradford assays on each set of standards according to the manufacturer's instructions.

  • Measure the absorbance and generate a standard curve for each buffer and assay combination.

  • Compare the standard curves to a control curve generated with BSA diluted in deionized water. Significant deviations indicate interference.

Signaling Pathway Consideration: The Impact of Buffer Choice

The selection of a buffer can have implications beyond maintaining pH, potentially influencing the activity of enzymes and other proteins in sensitive assays. For instance, in studying signaling pathways like the MAPK cascade, the buffering agent can affect kinase activity.

MAPK_Pathway cluster_input Input Signal cluster_cascade MAPK Cascade cluster_output Cellular Response Growth_Factor Growth Factor Ras Ras Growth_Factor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation regulates

Caption: The MAPK signaling pathway, where buffer choice can influence kinase activity.

Concluding Remarks

The choice of a laboratory buffer is a balance between performance and cost. While Tris, HEPES, and MOPS are well-established buffers, this compound presents a potentially cost-effective alternative, particularly for applications requiring a higher pH range. Its lower molecular weight compared to HEPES and MOPS also offers an advantage in terms of the amount of powder needed to prepare solutions of a given molarity.

However, the predicted high pKa of AEPD may not be suitable for all biological applications, which often require buffering closer to physiological pH (7.2-7.4). Furthermore, potential interactions with specific enzymes or assay components are less characterized for AEPD compared to the more common buffers.

Ultimately, the most suitable buffer is application-dependent. By utilizing the provided experimental protocols, researchers can generate their own data to make an evidence-based decision on the most cost-effective and high-performing buffer for their specific research needs.

References

A Comparative Environmental Impact Assessment of 2-Amino-2-ethyl-1,3-propanediol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is increasingly crucial for sustainable laboratory and manufacturing practices. This guide provides a comparative analysis of the environmental impact associated with the synthesis and use of 2-Amino-2-ethyl-1,3-propanediol (AEPD) and its common alternatives, Triethanolamine (TEA) and Monoethanolamine (MEA).

This compound is a versatile organic compound utilized as an emulsifying agent, a buffering agent in cosmetics, and an absorbent for acidic gases. While effective in these applications, its environmental profile, particularly concerning its synthesis, warrants a detailed examination in comparison to more established alternatives. This guide synthesizes available data on the life cycle, ecotoxicity, and biodegradability of AEPD, TEA, and MEA to support informed decision-making in chemical selection.

Comparative Environmental Data

The following tables summarize the available quantitative data for AEPD and its alternatives. It is important to note that specific data for the environmental impact of AEPD synthesis is limited in publicly available literature. Therefore, data for structurally similar compounds and general principles of amine synthesis are used for a qualitative assessment.

Parameter This compound (AEPD) Triethanolamine (TEA) Monoethanolamine (MEA)
Primary Synthesis Route Reaction of nitroethane with formaldehyde followed by reduction.Reaction of ethylene oxide with excess ammonia.[1]Reaction of ethylene oxide with ammonia.
Primary Energy Demand (PED) per tonne Data not available~40 - 77 GJ[2]Data not available, but expected to be energy-intensive due to the Haber-Bosch process for ammonia and ethylene oxide production.
Global Warming Potential (GWP) of Synthesis Data not availableHigh, primarily due to ethylene and ammonia precursors and process steam.[1]High, due to CO2 emissions from the Haber-Bosch process for ammonia production.[3]
Biodegradability Expected to be inherently biodegradable, but not readily biodegradable, based on structurally similar compounds.[4]Moderately biodegradable.[5]Readily biodegradable.
Aquatic Toxicity - Fish (96h LC50) Data not available for AEPD. For the similar compound 2-Amino-2-methyl-1-propanol (AMP), the 48h & 96h LC50 for Crangon crangon is 179 mg/L.[4]11,800 mg/L (Pimephales promelas)[6]349 mg/L (Cyprinus carpio)[7]
Aquatic Toxicity - Daphnia (48h EC50) Data not available for AEPD. For the similar compound 2-Amino-2-methyl-1-propanol (AMP), the 48h EC50 for Daphnia magna is 193 mg/L.[4]609.9 mg/L (Ceriodaphnia dubia)65 mg/L (Daphnia magna)[7]
Aquatic Toxicity - Algae (72h ErC50) Data not available512 mg/L (Desmodesmus subspicatus)2.8 mg/L (Pseudokirchnerella subcapitata)[7]

Synthesis Pathways and Environmental Considerations

The industrial synthesis of these alkanolamines is a key contributor to their overall environmental impact. The following diagram illustrates a plausible synthesis route for this compound.

AEPD_Synthesis Nitroethane Nitroethane Intermediate 2-Nitro-2-ethyl-1,3-propanediol Nitroethane->Intermediate Condensation Formaldehyde Formaldehyde Formaldehyde->Intermediate AEPD This compound Intermediate->AEPD Reduction Reducing_Agent H2, Catalyst (e.g., Ni) Reducing_Agent->AEPD

Plausible synthesis pathway for this compound.

The synthesis of AEPD, like other nitroalkane derivatives, involves energy-intensive steps, including the initial condensation and subsequent reduction. The environmental impact is associated with the production of the starting materials, the energy required for the reactions, and the potential for waste generation.

In contrast, the synthesis of TEA and MEA from ethylene oxide and ammonia is a well-established industrial process. However, the production of both ethylene oxide (a petrochemical derivative) and ammonia (via the energy-intensive Haber-Bosch process) carries a significant carbon footprint.[1][3] The reaction itself is highly exothermic.[1]

Experimental Protocols for Environmental Assessment

To ensure comparable and reliable data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Biodegradability Testing

The "Ready Biodegradability" of a substance is commonly assessed using the OECD 301 series of tests. These tests evaluate the potential of microorganisms to break down a chemical in an aerobic aqueous medium over a 28-day period. A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window.

The following diagram outlines a typical workflow for an OECD 301 test.

OECD_301_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance in Mineral Medium Incubate Incubate in the dark at 20-25°C Test_Substance->Incubate Inoculum Microorganism Inoculum (e.g., from activated sludge) Inoculum->Incubate Control Control (Inoculum only) Control->Incubate Reference Reference Substance (e.g., Sodium Benzoate) Reference->Incubate Measurement Measure parameter (e.g., O2 consumption, CO2 evolution, or DOC removal) Incubate->Measurement Data_Analysis Calculate % Biodegradation Measurement->Data_Analysis

General workflow for OECD 301 Ready Biodegradability testing.
Aquatic Toxicity Testing

The potential harm of a chemical to aquatic ecosystems is evaluated through a series of tests on representative organisms from different trophic levels. Key OECD guidelines include:

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae over 72 hours. The endpoint is the concentration that causes a 50% reduction in growth (EC50).

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that immobilizes 50% of the tested daphnids (a type of crustacean) within a 48-hour period (EC50).[8][9][10][11]

  • OECD 203: Fish, Acute Toxicity Test: This test measures the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure (LC50).[2][12]

Conclusion

Based on the available data, both this compound and its common alternatives, Triethanolamine and Monoethanolamine, have environmental impacts associated with their synthesis and use. The production of all three compounds is reliant on energy-intensive processes and petrochemical feedstocks.

From an ecotoxicity perspective, the limited data on AEPD analogues suggests it may have a moderate level of aquatic toxicity. In comparison, Triethanolamine generally exhibits lower aquatic toxicity than Monoethanolamine, which shows higher toxicity, particularly towards algae.

Regarding biodegradability, MEA is considered readily biodegradable, while TEA is moderately so. While specific data for AEPD is lacking, its structural similarity to other inherently but not readily biodegradable compounds suggests it may persist longer in the environment than MEA.

For researchers and developers, the choice of compound should consider not only its performance in a specific application but also its broader environmental profile. While AEPD may offer specific functional benefits, the lack of comprehensive environmental data highlights a need for further research to fully characterize its impact. In contrast, the more extensive data available for TEA and MEA allows for a more informed risk assessment. Where possible, selecting readily biodegradable and less ecotoxic alternatives is a crucial step towards more sustainable chemical practices.

References

A Comparative Guide to the Validation of Analytical Methods for Trace-Level Detection of 2-Amino-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 2-Amino-2-ethyl-1,3-propanediol at trace levels is critical in various stages of pharmaceutical development and manufacturing, particularly for applications such as cleaning validation and impurity profiling. Due to its high polarity and low volatility, specialized analytical techniques are required for sensitive and accurate measurement. This guide provides a comparative overview of common analytical approaches that can be validated for this purpose, including Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively published, this document outlines typical performance data and detailed experimental protocols based on the analysis of structurally similar amino alcohols.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of two primary analytical methodologies suitable for the trace-level detection of this compound. These values are representative and may vary based on the specific instrumentation, sample matrix, and validation protocol.

Parameter GC-MS with Derivatization (Silylation) LC-MS/MS
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Specificity High (with mass spectrometric detection)Very High (with MRM)
Throughput Moderate (derivatization step required)High
Matrix Effects ModerateCan be significant, requires careful management
Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method is suitable for the sensitive detection of this compound by increasing its volatility through derivatization.

1. Sample Preparation and Derivatization:

  • Sample Collection: Collect the sample (e.g., from a swab in cleaning validation) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Evaporation: Transfer a known volume of the sample extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C).

  • Derivatization:

    • Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization of the amine and hydroxyl groups.[1]

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct analysis of this compound in aqueous samples without the need for derivatization.

1. Sample Preparation:

  • Sample Collection: Collect the sample in a solvent compatible with reverse-phase chromatography, such as a mixture of water and a small percentage of organic solvent (e.g., methanol or acetonitrile).

  • Dilution: Dilute the sample as necessary to fall within the linear range of the method.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: A column suitable for the retention of polar compounds, such as a polar-embedded C18 column (e.g., Waters Atlantis T3, 100 mm x 2.1 mm, 3 µm) or a HILIC column.[2][3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of mobile phase A (e.g., 95-98%) to retain the polar analyte.

    • Gradually increase the percentage of mobile phase B to elute the compound.

    • A typical gradient might be: 0-1 min (2% B), 1-5 min (2-50% B), 5-6 min (50-98% B), 6-7 min (98% B), 7-7.1 min (98-2% B), 7.1-10 min (2% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions specific to this compound.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_testing Preliminary Testing optimize_params->prelim_testing specificity Specificity prelim_testing->specificity linearity Linearity & Range prelim_testing->linearity lod_loq LOD & LOQ prelim_testing->lod_loq accuracy Accuracy prelim_testing->accuracy precision Precision prelim_testing->precision robustness Robustness prelim_testing->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop routine_use Routine Use sop->routine_use

Caption: Workflow for Analytical Method Validation.

GC_MS_Derivatization_Workflow sample Sample Collection (e.g., Swab Extract) dry Evaporation to Dryness sample->dry derivatize Add Silylation Reagent & Heat dry->derivatize analysis GC-MS Analysis derivatize->analysis data Data Processing analysis->data

Caption: GC-MS Analysis with Derivatization Workflow.

References

A Comparative Analysis of Protein Stability in 2-Amino-2-ethyl-1,3-propanediol and Other Common Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Buffer Selection for Enhanced Protein Stability

The long-term stability of therapeutic proteins is a critical determinant of their efficacy and safety. A crucial, yet often underestimated, factor in maintaining this stability is the choice of buffer system. The ideal buffer maintains a stable pH, minimizes protein aggregation, and does not interfere with the protein's biological activity. This guide provides a comparative analysis of protein stability in various buffer systems, with a special focus on 2-Amino-2-ethyl-1,3-propanediol (AEPD) in relation to commonly used buffers such as Tris, HEPES, and phosphate.

While extensive data exists for traditional buffers, direct comparative studies on AEPD's efficacy in preserving protein stability are limited. This guide synthesizes available data for common buffers and provides a framework for evaluating AEPD as a potential alternative, emphasizing the experimental protocols necessary for a comprehensive comparison.

Key Parameters in Buffer Selection for Protein Stability

The selection of an appropriate buffer is a multi-faceted decision. Key considerations include:

  • pKa and pH Control: The buffer's pKa should be close to the desired pH of the formulation to ensure maximum buffering capacity. Furthermore, the temperature dependence of the pKa (dpK_a/d*T) is critical for proteins that undergo temperature stress, as a significant shift in pH can induce denaturation.

  • Interaction with Proteins: Buffers should ideally have minimal interaction with the protein. Some buffer components can bind to proteins, potentially altering their conformation and stability.[1]

  • Chemical Stability of the Buffer: The buffer itself should not degrade under storage conditions or upon exposure to stress factors like light or temperature, as degradation products can be detrimental to the protein. For instance, Tris buffer can degrade at elevated temperatures to produce formaldehyde, which can react with proteins.

  • Process Compatibility: The buffer should be compatible with all stages of the manufacturing process, including purification, freeze-thawing, and long-term storage. For example, phosphate buffers can precipitate in the presence of certain metal ions and can experience significant pH shifts upon freezing.[2]

Comparative Analysis of Common Buffer Systems

The following tables summarize quantitative data on the stability of various proteins in commonly used buffer systems. This data serves as a benchmark for evaluating the performance of any new or alternative buffer system like AEPD.

Table 1: Thermal Stability of Monoclonal Antibodies (mAbs) in Different Buffer Systems

Buffer SystemProteinConcentration (mg/mL)pHAdditivesMelting Temperature (T_m) (°C)Aggregation Onset Temperature (T_agg) (°C)Reference
CitratemAbNot SpecifiedLow130 mM NaClLowered T_mPronounced Aggregation[3]
AcetateIgG1375.0100 mM NaClNot SpecifiedSignificant Aggregation at 30°C and 40°C[4]
PhosphateIgG1377.0NoneNot SpecifiedStable under all conditions tested[4]
Tris-HClIgG1377.250 mM NaClNot SpecifiedStable at 4°C and 30°C[4]
Tris-HClIgG1378.0NoneNot SpecifiedSignificant Aggregation at 30°C[4]
HEPESmAbNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Direct comparative T_m and T_agg values for the same protein under identical conditions are often not available in a single study. The data presented is a compilation from various sources to illustrate the impact of buffer choice.

Table 2: Long-Term Stability of Proteins in Various Buffers

Buffer SystemProteinStorage Temperature (°C)DurationKey Stability FindingReference
TrisNicotinamide Cofactors (NADH, NAD+)19°C and 25°C43 daysHighly stable, with over 90% of NADH remaining at 19°C.[5]
HEPESNicotinamide Cofactors (NADH, NAD+)19°C and 25°C43 daysHigher degradation rates compared to Tris.[5]
PhosphateNicotinamide Cofactors (NADH, NAD+)19°C and 25°C43 daysHigher degradation rates compared to Tris.[5]
PhosphateLysozyme (HEWL)Not SpecifiedNot SpecifiedModulates electrostatic stability through adsorption on the protein surface.[1]

Evaluating this compound (AEPD) as a Protein Buffer

AEPD is a primary amino alcohol with a pKa of 8.8 at 25°C, making it a potential candidate for buffering in the physiological to slightly alkaline pH range.[6] It is fully miscible in water and has been used in the pharmaceutical industry and as a buffering agent in cosmetics.[7][8]

Potential Advantages:

  • Relevant pKa: Its pKa of 8.8 is in a useful range for many biological applications.

  • Primary Amine Structure: The primary amine group might offer different interaction profiles with proteins compared to the tertiary amine in HEPES or the primary amine in Tris, which has three hydroxyl groups.

Areas Requiring Investigation:

  • Temperature Dependence of pKa: The effect of temperature on the pKa of AEPD is not well-documented in the context of biological applications. This is a critical parameter to determine its suitability for thermal stability studies.

  • Protein Interaction and Stability Studies: There is a lack of direct experimental data comparing the stability of proteins in AEPD with other common buffers. Studies measuring T_m, T_agg, and long-term aggregation are necessary.

  • Chemical Stability: The long-term chemical stability of AEPD under typical formulation conditions needs to be assessed to ensure it does not produce degradation products harmful to proteins.

To rigorously evaluate AEPD, a systematic comparison with established buffers using standardized proteins and analytical methods is essential.

Experimental Protocols for Comparative Buffer Analysis

To conduct a comprehensive comparative study of protein stability in AEPD and other buffer systems, the following experimental protocols are recommended.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput technique is used to determine the melting temperature (T_m) of a protein, which is an indicator of its thermal stability. An increase in T_m in a particular buffer suggests a stabilizing effect.

Methodology:

  • Sample Preparation: Prepare the protein of interest at a final concentration of 0.1-0.2 mg/mL in a 96-well PCR plate. Each well will contain the protein in a different buffer solution (e.g., AEPD, Tris, HEPES, Phosphate) at the desired pH and concentration.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis: The melting temperature (T_m) is determined by fitting the fluorescence curve to a Boltzmann equation, representing the midpoint of the unfolding transition.

TSA_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Protein Protein Stock Plate 96-well Plate Protein->Plate Buffers Buffer Systems (AEPD, Tris, etc.) Buffers->Plate Dye Add SYPRO Orange Dye Plate->Dye rtPCR Real-Time PCR (Thermal Ramp) Dye->rtPCR Fluorescence Fluorescence Data rtPCR->Fluorescence Tm Determine T_m Fluorescence->Tm

Thermal Shift Assay Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature, providing a thermodynamic profile of its stability.

Methodology:

  • Sample Preparation: Prepare the protein at a concentration of 0.5-2 mg/mL in the buffer to be tested. A matched buffer solution is used as a reference.

  • Instrument Setup: Load the protein solution and the reference buffer into the sample and reference cells of the DSC instrument, respectively.

  • Thermal Scan: Scan from a pre-denaturation temperature to a post-denaturation temperature (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Acquisition: The instrument measures the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding. The apex of the peak represents the melting temperature (T_m), and the area under the peak corresponds to the enthalpy of unfolding (ΔH).

DSC_Workflow Protein_Buffer Protein in Test Buffer DSC_Instrument Load into DSC Instrument Protein_Buffer->DSC_Instrument Reference_Buffer Reference Buffer Reference_Buffer->DSC_Instrument Thermal_Scan Perform Thermal Scan DSC_Instrument->Thermal_Scan Thermogram Generate Thermogram Thermal_Scan->Thermogram Analysis Analyze T_m and ΔH Thermogram->Analysis

Differential Scanning Calorimetry Experimental Workflow

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their size and is the gold standard for quantifying soluble aggregates in protein formulations.

Methodology:

  • Sample Preparation: Incubate the protein samples in the different buffer systems under accelerated stress conditions (e.g., elevated temperature for a set period) or for long-term stability studies.

  • Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the size of the protein and its aggregates.

  • Mobile Phase: The mobile phase should be the same as the buffer in which the protein is formulated to avoid buffer-exchange effects on the column.

  • Injection and Elution: Inject a defined volume of the protein sample onto the column. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.

  • Detection and Quantification: Monitor the eluate using a UV detector at 280 nm. The area under each peak corresponds to the amount of aggregate, monomer, and fragment. The percentage of aggregates can be calculated from the peak areas.

SEC_Workflow Incubated_Samples Incubated Protein Samples in Different Buffers HPLC_System Inject into HPLC-SEC System Incubated_Samples->HPLC_System Separation Size-Based Separation HPLC_System->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Monomer, Aggregates, Fragments Chromatogram->Quantification

Size Exclusion Chromatography Workflow for Aggregation Analysis

Conclusion

The choice of buffer is a critical decision in the formulation of stable protein therapeutics. While traditional buffers like Tris, HEPES, and phosphate are well-characterized, their performance can be protein-dependent and they possess certain limitations. This compound presents a potential alternative due to its relevant pKa. However, a thorough experimental evaluation is required to ascertain its suitability for enhancing protein stability.

Researchers and formulation scientists are encouraged to perform comparative studies using the protocols outlined in this guide to determine the optimal buffer system for their specific protein of interest. Such a data-driven approach will ultimately lead to the development of more stable and effective biopharmaceutical products.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-ethyl-1,3-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Amino-2-ethyl-1,3-propanediol, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a chemical that can cause skin and eye irritation.[1] Its toxicological properties have not been fully investigated, warranting careful handling and disposal.[1] Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with federal, state, and local regulations.[2] The following procedure outlines the general steps for its safe disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound.

  • Do not mix this chemical with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) containers are often a suitable choice.[2]

  • Ensure the container is properly sealed to prevent spills or the release of vapors.

3. Waste Collection and Storage:

  • Collect waste this compound in the designated container.

  • For disposal, one recommended method is to place it in an "Organic solvent carboy, white".

  • Store the waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.

4. Licensed Disposal:

  • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[3]

  • Another approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Never dispose of this compound down the drain or in regular trash.[4][5]

5. Documentation:

  • Maintain accurate records of the amount of waste generated and its disposal date.

  • Complete any hazardous waste manifests or other required documentation as per your institution's and local regulations' requirements.

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste identify 1. Identify and Quantify Waste start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe containerize 3. Select and Label a Chemically Compatible Container ppe->containerize collect 4. Transfer Waste to Container (e.g., Organic Solvent Carboy) containerize->collect store 5. Store in Designated Hazardous Waste Area collect->store contact_ehs 6. Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs disposal_options 7. Follow EHS/Vendor Instructions contact_ehs->disposal_options incinerate Option A: Chemical Incineration disposal_options->incinerate If instructed licensed_disposal Option B: Licensed Disposal Facility disposal_options->licensed_disposal If instructed document 8. Complete all Required Documentation incinerate->document licensed_disposal->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for 2-Amino-2-ethyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-Amino-2-ethyl-1,3-propanediol (CAS No. 115-70-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks to personnel.

Chemical Safety Summary

This compound is a chemical that can cause serious eye damage and skin irritation.[1][2][3] Inhalation may lead to respiratory tract irritation.[1][3][4] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1] It is crucial to use this chemical only in well-ventilated areas and to prevent contact with eyes, skin, and clothing.[1]

Personal Protective Equipment (PPE) Requirements

Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended where splashing is a potential hazard.[1][2]
Skin Protection Gloves: Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[1][5] Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][6][7]

Standard Operating Procedures

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Dispensing: When dispensing, avoid creating mists or vapors. Keep the container tightly closed when not in use.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Spill Response Protocol
  • Immediate Action: In case of a spill, clean it up immediately, observing all precautions outlined in the PPE section.[1]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Place the absorbed material into a suitable, closed container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[1]

  • Environmental Protection: Prevent runoff from entering storm sewers and ditches that lead to waterways.[1]

Disposal Plan
  • Waste Collection: Collect waste material in a suitable, sealed container.

  • Labeling: Clearly label the waste container with the contents.

  • Disposal: Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[8] It is advisable to have the disposal carried out by a licensed waste disposal company.[8]

Emergency First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1] Wash clothing before reuse.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely working with this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation prep1->prep2 prep3 Locate Eyewash & Safety Shower prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handle1 Dispense Chemical Carefully prep4->handle1 handle2 Keep Container Closed handle1->handle2 spill Spill Occurs handle1->spill exposure Personnel Exposure handle1->exposure handle3 Practice Good Hygiene handle2->handle3 post1 Store in Cool, Dry, Well-Ventilated Area handle3->post1 post2 Collect Waste in Sealed Containers post1->post2 post3 Dispose According to Regulations post2->post3 spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-ethyl-1,3-propanediol
Reactant of Route 2
2-Amino-2-ethyl-1,3-propanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.